molecular formula C41H64O14 B7971860 Lanicor

Lanicor

Cat. No.: B7971860
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanicor is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.
A cardiotonic glycoside obtained mainly from Digitalis lanata;  it consists of three sugars and the aglycone DIGOXIGENIN. Digoxin has positive inotropic and negative chronotropic activity. It is used to control ventricular rate in ATRIAL FIBRILLATION and in the management of congestive heart failure with atrial fibrillation. Its use in congestive heart failure and sinus rhythm is less certain. The margin between toxic and therapeutic doses is small. (From Martindale, The Extra Pharmacopoeia, 30th ed, p666)

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHDMANZUZIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860258
Record name 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20830-75-5, 1380169-08-3
Record name digoxin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Historical Use of Digoxin in Cardiovascular Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), represents one of the oldest and most storied therapeutic agents in cardiovascular medicine.[1][2] Its journey from a traditional herbal remedy for "dropsy" to a well-defined, albeit controversial, pharmaceutical agent reflects the evolution of medicine itself—from astute clinical observation to the rigors of randomized controlled trials and molecular pharmacology.[3][4] For centuries, compounds from the Digitalis genus have been a cornerstone in managing heart failure and atrial fibrillation due to their ability to increase myocardial contractility and regulate heart rate.[1] This technical guide provides an in-depth exploration of digoxin's historical use, focusing on the seminal discoveries, key experimental data, and the evolution of its therapeutic role.

Chapter 1: The Dawn of Digitalis Therapy: William Withering's Seminal Work

The formal introduction of digitalis into medicine is credited to the English physician and botanist William Withering.[5] In 1785, he published "An Account of the Foxglove and some of its Medical Uses," a monograph detailing ten years of clinical observations on the use of the purple foxglove plant, Digitalis purpurea.[1][5][6] This work is considered one of the first systematic clinical investigations of a drug's therapeutic and toxic effects.[6][7]

Withering was prompted to investigate the foxglove after learning of a secret family recipe, a folk remedy used to successfully treat dropsy (an archaic term for edema), a condition now understood to be a hallmark of congestive heart failure.[5] Recognizing foxglove as the active ingredient among more than 20 herbs, he began a meticulous study of its application.[5]

Withering's Clinical Observations

Withering administered preparations of dried, powdered foxglove leaves and carefully documented the outcomes in 158 patients.[1] He noted its powerful diuretic effect and its ability to slow the heart rate.[6] His work established clear guidelines for its rational use, including dosage optimization and a detailed description of the signs of toxicity, such as nausea, vomiting, and visual disturbances.[1][7] The incidence of side effects in his patients is considered comparable to that recorded by physicians today.[1]

Data Presentation

The quantitative results from Withering's ten-year investigation are summarized below.

Patient CohortNumber of PatientsOutcome
Total Patients Treated158Varied
Patients with Congestive Heart Failure ("Dropsy")101Experienced relief
Patients with Other Conditions (e.g., Tuberculosis)57Did not benefit
Table 1. Summary of patient outcomes from William Withering's "An Account of the Foxglove" (1785).[1]
Experimental Protocols
Protocol 1: Withering's Preparation and Administration of Digitalis (c. 1775-1785)

Objective: To establish a safe and effective method for administering foxglove leaf for the treatment of dropsy.

Methodology:

  • Plant Collection: Leaves of the purple foxglove (Digitalis purpurea) were gathered when the plant was in blossom.

  • Preparation: The leaves were dried, either in the sun or on a pan over a fire, until they could be ground into a fine green powder.

  • Formulation: The powder was used directly or made into an infusion. For the infusion, a standardized amount of the dried powder was steeped in boiling water.

  • Dosage and Administration: Withering meticulously worked to determine the optimal dosage. He stressed that care must be taken in adjusting the dose for each patient, starting with a low amount and titrating upwards based on clinical response (diuresis, heart rate) and the emergence of toxic side effects (e.g., nausea, vomiting).

  • Monitoring: Patients were closely observed for both therapeutic effects (reduction in edema) and signs of toxicity. Withering established clear guidelines for discontinuing the drug upon the first signs of adverse effects.

Chapter 2: Elucidating the Molecular Mechanism

For nearly two centuries after Withering's publication, the precise mechanism of action of digitalis glycosides remained unknown. The critical breakthrough came in the mid-20th century. In 1953, the physiologist H.J. Schatzmann demonstrated that cardiac glycosides are potent inhibitors of the active transport of sodium (Na+) and potassium (K+) ions across the cell membrane.[2] This transport system was later identified as the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, now recognized as the primary cellular receptor for digoxin.[8][9]

The Na+/K+-ATPase Signaling Cascade

The inhibition of the Na+/K+-ATPase pump by digoxin is the central event that triggers its therapeutic effects.[8][10] Digoxin binds to a specific site on the extracellular portion of the pump's alpha-subunit.[10] This binding reduces the enzyme's activity, leading to a cascade of ionic events within the cardiac myocyte.[8]

  • Inhibition of Na+/K+-ATPase: Digoxin binding impairs the pumping of 3 Na+ ions out of the cell in exchange for 2 K+ ions into the cell.[11]

  • Increased Intracellular Sodium: The reduced pump activity leads to a gradual accumulation of Na+ inside the myocyte.[8][12]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium (Ca2+) from the cell.[12]

  • Increased Intracellular Calcium: With the Na+/Ca2+ exchanger's activity diminished, intracellular Ca2+ levels rise. This leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR).[12]

  • Enhanced Contractility: During subsequent heartbeats, the SR releases a larger amount of Ca2+, which binds to the myofilament protein troponin C, resulting in a more forceful contraction of the heart muscle (a positive inotropic effect).[11][12]

Mandatory Visualization

Digoxin_Signaling_Pathway cluster_membrane Sarcolemma cluster_cell Cardiac Myocyte Digoxin Digoxin NKA Na+/K+-ATPase (Sodium Pump) Digoxin->NKA Inhibits (-) Na_in Intracellular Na+ [Na+]i NKA->Na_in Reduces Na+ Efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ [Ca2+]i NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Reduces Gradient SR Sarcoplasmic Reticulum (SR) Ca_in->SR Increases SR Ca2+ Load Contractility Increased Myocardial Contractility (Positive Inotropy) Ca_in->Contractility Leads to SR->Ca_in Increases Ca2+ Release

Caption: Core signaling pathway of digoxin in cardiac myocytes.

Chapter 3: Quantifying the Inotropic Effect

Following the elucidation of its mechanism, research focused on quantifying digoxin's effects and establishing a therapeutic window. Early experimental work often utilized isolated animal heart muscle preparations, such as the cat papillary muscle, to study the direct effects on contractility.[13][14] Later clinical studies correlated serum drug concentrations with physiological changes.

Early Experimental Models

The cat papillary muscle preparation was a valuable in vitro model.[14] It allowed researchers to measure isometric contraction force in a controlled environment, isolating the muscle from systemic neurohormonal influences and observing the direct inotropic effects of cardiac glycosides.[13]

Mandatory Visualization

Experimental_Workflow cluster_prep Muscle Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A Isolate Papillary Muscle from Cat Ventricle B Mount Muscle in Organ Bath with Oxygenated Krebs Solution A->B C Attach to Force Transducer and Stimulator B->C D Establish Baseline Isometric Contraction C->D E Introduce Digoxin to Organ Bath D->E F Record Changes in Contractile Force Over Time E->F G Washout and Observe Reversal of Effect F->G H Measure Peak Tension and Rate of Tension Development G->H I Generate Dose-Response Curve H->I

Caption: Workflow for in vitro assessment of digoxin's inotropic effect.

Experimental Protocols
Protocol 2: In Vitro Assessment of Positive Inotropic Effects (Cat Papillary Muscle Preparation)

Objective: To measure the direct positive inotropic effect of digoxin on isolated cardiac muscle.

Methodology:

  • Tissue Preparation: A right ventricular papillary muscle is excised from a cat heart.[15]

  • Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the muscle is fixed, and the other is attached to an isometric force transducer to measure contractile tension.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 12-24 beats per minute) via platinum electrodes.[14]

  • Equilibration: The preparation is allowed to equilibrate until a stable baseline of isometric contractions is achieved.

  • Drug Administration: Digoxin is added to the organ bath in increasing concentrations to establish a dose-response relationship. The force of contraction is recorded continuously.

  • Data Acquisition: Key parameters, including peak developed tension and the maximum rate of tension development (dT/dt), are measured to quantify the inotropic response.

  • Washout: The muscle is washed with a drug-free solution to observe the reversibility of the drug's effect.[16]

Clinical Dose-Response Data

Clinical studies in the 1970s began to correlate serum digoxin concentrations with physiological effects, such as changes in systolic time intervals, which are non-invasive measures of ventricular function.

Data Presentation

The following table summarizes data from a study examining the relationship between incremental increases in serum digoxin and changes in left ventricular ejection time (LVET), a measure of cardiac performance.

ParameterDose 1 (0.25 mg/day)Dose 2 (0.5 mg/day)Mean Changep-value
Serum Digoxin (ng/mL) 0.56 (± 0.06)1.18 (± 0.11)+0.62<0.01
Left Ventricular Ejection Time (msec) BaselineBaseline - 5.6 (± 3.0)-5.6<0.05
Table 2. Dose-Response of Serum Digoxin on Systolic Time Intervals. Data shows that increasing the maintenance dose within the therapeutic range improved ventricular function.[17]

Chapter 4: The Landmark Digitalis Investigation Group (DIG) Trial

Despite its widespread use for over 200 years, there was considerable uncertainty regarding digoxin's effect on mortality in patients with heart failure.[4] To address this, the U.S. National Heart, Lung, and Blood Institute sponsored the Digitalis Investigation Group (DIG) trial, the largest randomized controlled trial of digoxin ever conducted.[4][18] The primary results were published in 1997.

DIG Trial Design and Methodology

The DIG trial was a large, simple, randomized, double-blind, placebo-controlled study conducted at 302 centers in the U.S. and Canada between 1991 and 1993.[19] It was designed to provide a definitive answer on the effect of digoxin on mortality in heart failure patients who were already being treated with diuretics and ACE inhibitors.[18]

Mandatory Visualization

DIG_Trial_Flow cluster_arms Treatment Arms cluster_endpoints Endpoints Assessed Start Patient Population (N=7788) - Clinical Heart Failure - LVEF ≤ 45% - Sinus Rhythm Random Randomization (Double-Blind) Start->Random DigoxinArm Digoxin Group (n=3889) Random->DigoxinArm PlaceboArm Placebo Group (n=3899) Random->PlaceboArm FollowUp Follow-up (Mean 37 months) DigoxinArm->FollowUp PlaceboArm->FollowUp Primary Primary Endpoint: All-Cause Mortality FollowUp->Primary Secondary Secondary Endpoints: - CV Mortality - Hospitalization for HF FollowUp->Secondary

Caption: Logical flow of the Digitalis Investigation Group (DIG) trial.

Experimental Protocols
Protocol 3: The Digitalis Investigation Group (DIG) Trial Protocol (1991-1993)

Objective: To determine the effect of digoxin on all-cause mortality in patients with clinical heart failure and a left ventricular ejection fraction (LVEF) of ≤ 45%.[19]

Methodology:

  • Patient Population: 6,800 patients with clinical heart failure, in normal sinus rhythm, and with an LVEF of 45% or less were enrolled.[4][18]

  • Inclusion Criteria: Broad eligibility criteria were used to ensure the results were generalizable to a wide range of heart failure patients.[19]

  • Randomization: Patients were randomized in a double-blind fashion to receive either digoxin or a matching placebo.[4]

  • Treatment: The digoxin dose was based on an algorithm considering age, sex, and renal function, with a target dose range of 0.125 to 0.5 mg/day.[18] The background therapy for heart failure (diuretics and ACE inhibitors) was continued in both groups.

  • Follow-up: Patients were followed for a mean of 37 months.[20]

  • Endpoints:

    • Primary Endpoint: Mortality from any cause.[2][18]

    • Secondary Endpoints: Cardiovascular mortality, death due to progressive heart failure, and hospitalization for worsening heart failure.[2][18]

Key Findings of the DIG Trial

The DIG trial found that digoxin had a neutral effect on the primary endpoint of all-cause mortality. However, it demonstrated a significant clinical benefit by reducing the rate of hospitalization.[3]

Data Presentation
OutcomeDigoxin Group (n=3403)Placebo Group (n=3403)Relative Risk (RR)95% CIp-value
All-Cause Mortality 1181 (34.7%)1194 (35.1%)0.990.91-1.070.80
Hospitalization for Worsening HF 910 (26.8%)1180 (34.7%)0.720.66-0.79<0.001
Death or Hospitalization for Worsening HF 1500 (44.1%)1697 (49.9%)0.850.79-0.91<0.001
Table 3. Key Outcomes of the Digitalis Investigation Group (DIG) Trial.[2]

Post-hoc analyses of the DIG trial later revealed a crucial relationship between serum digoxin concentration (SDC) and mortality, suggesting that lower concentrations were associated with better outcomes.

Serum Digoxin Concentration (ng/mL)Hazard Ratio (vs. Placebo) for All-Cause Mortality95% Confidence Intervalp-value
0.5 - 0.7 0.770.67 - 0.89<0.001
0.8 - 1.0 0.960.85 - 1.080.51
1.1 - 1.5 1.131.00 - 1.280.06
1.6 - 2.0 1.331.12 - 1.580.001
Table 4. All-Cause Mortality Hazard Ratios by Serum Digoxin Concentration (Post-Hoc Analysis of DIG Trial).[21][22]

Conclusion

The history of digoxin in cardiovascular medicine is a compelling narrative of scientific progress. From William Withering's pioneering clinical observations with a crude plant extract to the molecular precision of Na+/K+-ATPase inhibition and the large-scale evidence from the DIG trial, our understanding of this drug has profoundly deepened.[1][2][8] Initially hailed as a powerful treatment for dropsy, its role has been refined over two centuries.[1] While no longer a first-line therapy for heart failure due to the lack of a mortality benefit and the advent of newer agents, the DIG trial confirmed its value in reducing hospitalizations.[3] Furthermore, subsequent analyses have highlighted the critical importance of dose and serum concentration, showing that lower levels may be both safer and more effective.[21][22] Digoxin's enduring, albeit more selective, role in contemporary practice is a testament to its powerful physiological effects, underscoring a journey from botanical remedy to a precisely targeted, concentration-dependent therapeutic agent.

References

Digoxin Signaling: A Comprehensive Technical Guide to Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a ubiquitous enzyme essential for maintaining cellular ion homeostasis. However, the downstream consequences of this inhibition are far-reaching, impacting a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the core cellular pathways affected by Digoxin signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions.

The Primary Target: Na+/K+-ATPase Inhibition and Intracellular Calcium Dysregulation

The foundational event in Digoxin signaling is its binding to and inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium (Na+/Ca2+) exchanger. The reduced sodium gradient across the cell membrane diminishes the driving force for calcium extrusion, resulting in an accumulation of intracellular calcium.[1][2] This elevation in cytosolic calcium is the primary driver of Digoxin's positive inotropic effect in cardiomyocytes.

Quantitative Data: Na+/K+-ATPase Inhibition and Intracellular Calcium
ParameterCell Line/SystemValueReference
IC50 (Na+/K+-ATPase Inhibition) Human Erythrocyte Membranes4.64 ± 0.07 µM (high affinity isoform)[3]
Porcine Cerebral Cortex2.18 ± 0.20 µM (high affinity isoform)[3]
A549 cells40 nM (for kynurenine production inhibition)[4]
MDA-MB-231 cells~164 nM (for kynurenine production inhibition)[4]
k1/2,app (Intracellular Ca2+ increase) GT1-7 cells178 ± 14 nM[5]
IC50 (Cytotoxicity) H1299 cells0.46 µM[6]
Various Cancer Cell Lines0.1 - 0.3 µM[6]
Experimental Protocols

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Materials: Purified Na+/K+-ATPase, Assay Buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2), 10 mM ATP solution, Digoxin stock solution (in DMSO), Malachite Green reagent.

  • Procedure:

    • Prepare serial dilutions of Digoxin in the assay buffer.

    • In a 96-well plate, add the Digoxin dilutions.

    • Add the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding Malachite Green reagent.

    • Measure absorbance at 620 nm. The amount of Pi released is proportional to enzyme activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Digoxin concentration.[7]

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.

  • Materials: Fura-2 AM fluorescent dye, cell culture medium, Digoxin stock solution, fluorescence microscope or plate reader.

  • Procedure:

    • Culture cells to near confluence.

    • Load cells with Fura-2 AM by incubating them in a medium containing the dye.

    • Wash the cells to remove extracellular dye.

    • Treat the cells with various concentrations of Digoxin.

    • Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[5][8]

Signaling Pathway Diagram

Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Activity Ca_in Intracellular Ca2+ NCX->Ca_in Increases Downstream Downstream Effects (e.g., Inotropy) Ca_in->Downstream Activates Digoxin Digoxin p_Src p-Src Digoxin->p_Src Inhibits Src Src Src->p_Src Phosphorylation p_EGFR p-EGFR p_Src->p_EGFR Activates EGFR EGFR EGFR->p_EGFR Phosphorylation p_STAT3 p-STAT3 p_EGFR->p_STAT3 Activates STAT3 STAT3 STAT3->p_STAT3 Phosphorylation Proliferation Cell Proliferation, Migration, Invasion p_STAT3->Proliferation Promotes cluster_0 Digoxin Digoxin IKK IKK Complex Digoxin->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory & Pro-survival Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression Induces Digoxin Digoxin Pathway_Inhibition Inhibition of Src/EGFR/STAT3, NF-κB, etc. Digoxin->Pathway_Inhibition Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Leads to

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Digoxin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for decades.[1] Its therapeutic efficacy is intrinsically linked to its narrow therapeutic index, making a thorough understanding of its pharmacokinetics and bioavailability crucial for safe and effective clinical use.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of digoxin, intended for researchers, scientists, and drug development professionals. The document delves into the absorption, distribution, metabolism, and excretion (ADME) properties of digoxin, summarizes key quantitative data, and outlines detailed experimental protocols for their determination.

Pharmacokinetics of Digoxin

The pharmacokinetic profile of digoxin is characterized by its variable absorption, extensive tissue distribution, minimal metabolism, and primary renal excretion.[1][2] These processes collectively determine the onset, intensity, and duration of the drug's therapeutic and toxic effects.

Absorption

The oral bioavailability of digoxin can vary significantly depending on the formulation.[1] Tablet formulations typically exhibit a bioavailability of 70-80%, while the elixir formulation is approximately 80% bioavailable.[1] An encapsulated solution of digoxin, which is no longer manufactured, had a bioavailability close to 100%.[1] Intravenous administration, by definition, results in 100% bioavailability.[1]

The absorption of oral digoxin is a passive process that primarily occurs in the proximal small intestine.[2] Factors influencing the rate and extent of absorption include gastrointestinal motility and the presence of food, particularly high-fiber meals, which can decrease absorption.[3]

Distribution

Digoxin exhibits extensive tissue distribution, a characteristic reflected by its large apparent volume of distribution (Vd) of approximately 7 L/kg in healthy adults.[1] It follows a two-compartment kinetic model, with an initial rapid distribution phase into highly perfused tissues like the liver, followed by a slower distribution into the peripheral compartment, which includes the myocardium, its target site.[1] Due to its hydrophilic nature, digoxin does not distribute significantly into adipose tissue, and therefore, dosing should be based on ideal body weight in obese patients.[1] Plasma protein binding of digoxin is relatively low, at approximately 20-30%.[1][2]

Metabolism

Digoxin undergoes minimal metabolism, with only about 16% of an administered dose being metabolized.[4] A small fraction is metabolized by the liver, and approximately 8% undergoes an enterohepatic cycle.[1] The primary metabolite is dihydrodigoxin, which is formed by the reduction of the lactone ring.[5] This metabolic process can be influenced by the gut microbiota.[1]

Excretion

The primary route of digoxin elimination is renal excretion, with 60-80% of the drug excreted unchanged in the urine.[2][4] Elimination is largely dependent on glomerular filtration and active tubular secretion mediated by P-glycoprotein (P-gp).[1] The elimination half-life of digoxin in individuals with normal renal function is approximately 36 to 48 hours.[6] In patients with renal impairment, the half-life is significantly prolonged, necessitating dose adjustments.[7]

Quantitative Pharmacokinetic Parameters of Digoxin

The following tables summarize the key quantitative pharmacokinetic parameters of digoxin.

Table 1: Bioavailability and Distribution Parameters of Digoxin

ParameterValueReference(s)
Oral Bioavailability (F)
Tablets70-80%[1]
Elixir~80%[1]
Encapsulated Solution~100%[1]
Intravenous100%[1]
Volume of Distribution (Vd) ~7 L/kg[1]
Plasma Protein Binding 20-30%[1][2]

Table 2: Elimination and Metabolism Parameters of Digoxin

ParameterValueReference(s)
Elimination Half-Life (t½)
Normal Renal Function36-48 hours[6]
Anuric Patients3.5-5 days[6]
Total Body Clearance (CL) ~193 ± 25 mL/min[4]
Renal Clearance ~152 ± 24 mL/min[4]
Metabolism ~16% of dose[4]
Primary Route of Excretion Renal (60-80% unchanged)[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the pharmacokinetic parameters of digoxin.

Oral Bioavailability Study in Healthy Volunteers

Objective: To determine the rate and extent of absorption of an oral digoxin formulation compared to an intravenous reference.

Study Design:

  • Design: Single-dose, randomized, two-period, two-sequence crossover study.[8]

  • Subjects: Healthy male and female volunteers.[8]

  • Treatments:

    • Test: Single oral dose of digoxin (e.g., 0.5 mg tablet).[8]

    • Reference: Single intravenous infusion of digoxin over a specified period.[9]

  • Washout Period: A sufficient washout period (e.g., 14 days) between treatment periods to ensure complete elimination of the drug.[10]

Procedure:

  • Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria, including a physical examination, ECG, and routine laboratory tests.

  • Dosing:

    • Oral: Administer the oral digoxin tablet with a standardized volume of water after an overnight fast.[8]

    • Intravenous: Administer the intravenous digoxin infusion at a constant rate.[9]

  • Blood Sampling: Collect serial blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[8]

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store the plasma samples at -20°C or below until analysis.

  • Urine Collection: Collect total urine in fractions over a specified period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours).[8] Measure the volume of each collection and store an aliquot at -20°C or below.

  • Sample Analysis: Determine the concentration of digoxin in plasma and urine samples using a validated analytical method (e.g., LC-MS/MS or radioimmunoassay).[8][9]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) from the plasma concentration-time data.[8] Calculate the cumulative amount of digoxin excreted in urine.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

Determination of Digoxin Concentration in Plasma by LC-MS/MS

Objective: To quantify the concentration of digoxin in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]

Materials and Reagents:

  • Digoxin and a suitable internal standard (e.g., d5-dihydrodigoxin).[11]

  • Human plasma.

  • Acetonitrile, methanol, chloroform, isopropanol (HPLC grade).[11]

  • Ammonium acetate, acetic acid.[11]

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard.

    • Add 5 mL of chloroform-isopropanol (95:5, v/v) and vortex for 1 minute.[11]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Spherisorb ODS2).[11]

    • Mobile Phase: A gradient of 5 mmol/L ammonium acetate in water with 1% acetic acid and acetonitrile.[11]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[11]

    • Monitored Ions: Monitor the respective [M+K]+ ions for digoxin (m/z 819.4) and the internal standard.[11]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of digoxin to the internal standard against the concentration of the calibration standards. Determine the concentration of digoxin in the plasma samples from the calibration curve.

In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

Objective: To evaluate the potential of a test compound to inhibit the P-gp mediated transport of digoxin across a Caco-2 cell monolayer.[12]

Materials and Reagents:

  • Caco-2 cells.

  • Culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).

  • Transwell® inserts.

  • Digoxin (as the P-gp substrate).

  • A known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Hank's Balanced Salt Solution (HBSS).

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., mannitol).[12]

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Pre-incubate the cells with the test compound or the positive control (verapamil) in HBSS on both the apical and basolateral sides for 30 minutes.

    • Initiate the transport study by adding digoxin (with or without the inhibitor) to the donor compartment (basolateral side for efflux studies).

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (apical side).

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis: Quantify the concentration of digoxin in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for digoxin in the basolateral-to-apical direction.

    • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

    • Calculate the percent inhibition of digoxin transport by the test compound compared to the control (digoxin alone).

Visualizations

Signaling Pathway: Mechanism of Action of Digoxin

Digoxin_Mechanism cluster_membrane Myocyte Cell Membrane NaK_ATPase Na+/K+ ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Results in Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces Ca2+ efflux via SR_Ca_Release ↑ Ca2+ release from Sarcoplasmic Reticulum Intracellular_Ca->SR_Ca_Release Contraction ↑ Myocardial Contractility (Positive Inotropy) SR_Ca_Release->Contraction

Caption: Mechanism of action of Digoxin leading to increased myocardial contractility.

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow start Study Initiation screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization to Treatment Groups screening->randomization dosing Drug Administration (Oral or IV Digoxin) randomization->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling processing Sample Processing (Plasma/Urine Separation & Storage) sampling->processing analysis Bioanalysis (LC-MS/MS or RIA) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t½, etc.) analysis->pk_analysis report Final Study Report pk_analysis->report

Caption: A typical workflow for an in vivo pharmacokinetic study of Digoxin.

Logical Relationship: Factors Affecting Digoxin Bioavailability

Bioavailability_Factors cluster_drug Drug-Related Factors cluster_patient Patient-Related Factors cluster_interactions Interactions Bioavailability Digoxin Bioavailability Formulation Formulation (Tablet, Elixir, Capsule) Formulation->Bioavailability GI_Motility Gastrointestinal Motility GI_Motility->Bioavailability Gut_Microbiota Gut Microbiota (Metabolism to Dihydrodigoxin) Gut_Microbiota->Bioavailability Renal_Function Renal Function (Affects P-gp expression) Renal_Function->Bioavailability Food Food Intake (High Fiber Meals) Food->Bioavailability Drugs Concomitant Drugs (P-gp Inhibitors/Inducers) Drugs->Bioavailability

Caption: Key factors that can influence the in vivo bioavailability of Digoxin.

Conclusion

The pharmacokinetic profile of digoxin is complex and subject to influence from a variety of factors. Its narrow therapeutic window necessitates a precise understanding of its ADME properties to optimize dosing and minimize the risk of toxicity. The experimental protocols outlined in this guide provide a framework for the accurate determination of digoxin's pharmacokinetic parameters. For drug development professionals, a thorough characterization of how a new chemical entity interacts with digoxin's pharmacokinetic pathways, particularly P-glycoprotein-mediated transport, is essential for predicting and managing potential drug-drug interactions. Continued research into the nuances of digoxin's pharmacokinetics will further enhance its safe and effective use in clinical practice.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1][2] Its therapeutic efficacy stems from its potent and specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[3][4] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration in cardiomyocytes, thereby enhancing cardiac contractility.[3][4]

Beyond its cardiovascular applications, digoxin and other cardiac glycosides have garnered significant interest for their potential as anticancer agents.[5][6] This has spurred renewed efforts to understand the intricate relationship between their chemical structure and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of digoxin and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Molecular Structure

The characteristic structure of a cardiac glycoside consists of three key components:

  • Aglycone (or Genin): A steroid nucleus comprised of four fused rings (A, B, C, and D). The cis-fusion of the A/B and C/D rings imparts a characteristic U-shape to the molecule.[7]

  • Lactone Ring: An unsaturated five-membered (cardenolide) or six-membered (bufadienolide) lactone ring attached at the C17 position of the steroid core.[2] Digoxin is a cardenolide.

  • Sugar Moiety (Glycone): One or more sugar residues attached at the C3 position of the steroid nucleus.[7]

The specific arrangement and chemical nature of these components are critical determinants of the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) of Digoxin and Analogs

The biological activity of digoxin and its related compounds is exquisitely sensitive to modifications in their molecular structure. The following sections detail the SAR for each key structural component, with quantitative data on Na+/K+-ATPase inhibition and cytotoxicity presented in the subsequent tables.

The Steroid Nucleus

The steroid core serves as the scaffold for the pharmacophoric groups. Hydroxylation patterns on the steroid nucleus significantly influence the polarity and binding affinity of the molecule. For digoxin, the hydroxyl groups at C12 and C14 are crucial for its activity.[8] Removal or modification of these hydroxyl groups generally leads to a decrease in potency.[8]

The Lactone Ring

The unsaturated lactone ring at the C17 position is a critical feature for the cardiotonic and cytotoxic activities of these compounds. Saturation of the double bond in the lactone ring or opening of the ring leads to a significant loss of activity.[7][9] Modifications to the lactone ring, such as the introduction of a γ-benzylidene group, have been shown to decrease cytotoxicity, suggesting that the unaltered lactone is optimal for Na+/K+-ATPase inhibition.[10]

The Sugar Moiety

The sugar moiety at the C3 position plays a multifaceted role in the activity of cardiac glycosides. It influences the compound's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. The number and type of sugar residues can modulate the potency and isoform selectivity of the inhibitor. For instance, the trisaccharide (digitoxose)3 moiety of digoxin is thought to be responsible for its partial selectivity for the α2 isoform of the Na+/K+-ATPase.[11] While the aglycone (digoxigenin) can still inhibit the enzyme, the presence of the sugar chain generally enhances binding affinity and potency.[6] However, some synthetic monosaccharide analogs of digitoxin have shown greater cytotoxic potential than the parent compound, indicating a complex relationship between the glycone structure and anticancer activity.[5]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of digoxin and selected analogs against Na+/K+-ATPase and their cytotoxic effects on various cancer cell lines.

Table 1: Inhibition of Na+/K+-ATPase by Digoxin and Related Compounds

CompoundSource of Na+/K+-ATPaseIC50Reference
DigoxinHuman erythrocyte membranesLow affinity isoform: data not specified, High affinity isoform: data not specified[12]
DigoxinPorcine cerebral cortexLow affinity isoform: data not specified, High affinity isoform: data not specified[12]
GitoxinHuman erythrocyte membranesLow affinity isoform: data not specified, High affinity isoform: data not specified[12]
GitoxinPorcine cerebral cortexLow affinity isoform: data not specified, High affinity isoform: data not specified[12]
DigoxinA549 cell membraneData not specified[10]
BD-7A549 cell membrane56% inhibition at IC50 concentration for cytotoxicity[10]
BD-15A549 cell membrane28% inhibition at IC50 concentration for cytotoxicity[10]
BD-15Mouse brain cortexConcentration-dependent inhibition[10]

Note: Specific IC50 values for Na+/K+-ATPase inhibition were not consistently provided in the search results in a comparable format. The table reflects the nature of the data found.

Table 2: Cytotoxicity of Digoxin and Analogs against Cancer Cell Lines

CompoundCell LineIC50Reference
DigoxinHT-29 (Colon)380 nM (72h)
DigoxinMV4;11 (Leukemia)100 nM (48h)
DigoxinTHP-1 (Leukemia)59 nM (48h)
DigoxinKasumi-1 (Leukemia)89 nM (48h)
DigoxinH1299 (Lung)62 nM (48h)[13]
DigitoxinTK-10 (Renal)3-33 nM[14]
DigoxinSKOV-3 (Ovarian)Data not specified[15][16]
DigitoxinSKOV-3 (Ovarian)Data not specified[15][16]
D6-MA (Digitoxin analog)NSCLC4-5 fold more potent than digitoxin[5]
DigoxinA549 (Lung)Data not specified[10]
BD-15 (Digoxin derivative)A549 (Lung)8 µM[10]
DigoxinHeLa (Cervical)Data not specified[10]
DigoxinWI-26 VA4 (Lung)Data not specified[10]
DigoxinT-ALL, B-precursor ALL, AML, CLL0.02 - 1 µM[1]
OuabainT-ALL, B-precursor ALL, AML, CLLData not specified[1]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human erythrocytes)[17]

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (e.g., 3 mM in water)

  • Test compounds (e.g., digoxin and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Ouabain solution (as a positive control for complete inhibition)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified Na+/K+-ATPase in the assay buffer. The optimal concentration should be determined empirically.

  • Reaction Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound to the sample wells.

    • Add 10 µL of solvent to the control wells (total activity).

    • Add 10 µL of a saturating concentration of ouabain to the blank wells (ouabain-insensitive ATPase activity).

  • Pre-incubation: Add 20 µL of the enzyme preparation to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 50 µL of 10% SDS).

  • Phosphate Detection:

    • Add 150 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measurement: Read the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Calculation:

    • Calculate the Na+/K+-ATPase specific activity by subtracting the absorbance of the ouabain-containing wells from the absorbance of the control and sample wells.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (e.g., digoxin and analogs)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Digoxin's Primary Signaling Pathway

The primary mechanism of action of digoxin involves the inhibition of the Na+/K+-ATPase, which sets off a chain of events within the cardiomyocyte.

Digoxin_Signaling_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca²⁺ Exchanger (NCX) (Reduced Activity) Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca²⁺ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum (↑ Ca²⁺ uptake & release) Ca_in->SR Contraction ↑ Myocardial Contractility (Positive Inotropy) SR->Contraction

Caption: Primary signaling pathway of digoxin in cardiomyocytes.

Downstream Signaling in Cancer Cells

In cancer cells, the effects of digoxin extend beyond simple ion gradient disruption, impacting various signaling pathways involved in cell proliferation, survival, and apoptosis.

Digoxin_Cancer_Signaling Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Modulates PI3K_AKT PI3K/Akt Pathway Src->PI3K_AKT Activates MAPK MAPK/ERK Pathway Src->MAPK Activates Cell_Proliferation ↓ Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes (Inhibition leads to ↓) Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Inhibits (Inhibition leads to ↑) MAPK->Cell_Proliferation Promotes (Inhibition leads to ↓)

Caption: Simplified downstream signaling of digoxin in cancer cells.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of new digoxin analogs is outlined below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Digoxin Analogs Purification Purification & Characterization Synthesis->Purification NaK_Assay Na+/K+-ATPase Inhibition Assay Purification->NaK_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay IC50_Determination IC50 Determination NaK_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for SAR studies of digoxin analogs.

Conclusion

The structure-activity relationship of digoxin and its analogs is a complex and fascinating area of study with significant implications for both cardiovascular medicine and oncology. The steroid nucleus, the unsaturated lactone ring, and the sugar moiety all play critical roles in determining the biological activity of these compounds. A thorough understanding of these relationships, supported by robust quantitative data and standardized experimental protocols, is essential for the rational design of new cardiac glycoside derivatives with improved therapeutic indices and novel applications. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this important field.

References

The Isolation of a Cardiac Powerhouse: A Technical Guide to the Discovery and Extraction of Digoxin from Digitalis lanata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin, a cardiac glycoside cornerstone in the management of heart failure and atrial fibrillation, has a rich history rooted in natural product chemistry.[1][2] Its journey from the leaves of the woolly foxglove, Digitalis lanata, to a purified, life-saving pharmaceutical is a testament to advancements in extraction and analytical techniques. This technical guide provides an in-depth exploration of the discovery and isolation of digoxin, presenting both historical and contemporary methodologies. It offers detailed experimental protocols, quantitative data on extraction yields and purity, and visual representations of the isolation workflow and its mechanism of action to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Historical Context of a Potent Cardiotonic Agent

The medicinal properties of the Digitalis genus have been recognized for centuries, with early uses documented for conditions such as "dropsy," now known as edema associated with heart failure.[1][2] However, it was not until 1930 that the pure crystalline glycoside, digoxin, was first isolated from Digitalis lanata by Sydney Smith.[1][2] This breakthrough paved the way for standardized dosing and a deeper understanding of its pharmacological effects. Digoxin is a secondary glycoside, meaning it is derived from a larger, naturally occurring precursor molecule in the plant, Lanatoside C, through the enzymatic removal of a glucose and an acetyl group. This guide will delve into the technical specifics of this transformation and the subsequent purification of digoxin.

The Chemical Foundation: From Lanatoside C to Digoxin

The primary cardiac glycoside in Digitalis lanata is Lanatoside C. The conversion of Lanatoside C to digoxin is a critical step in the isolation process. This is often achieved through enzymatic hydrolysis, where the terminal glucose and acetyl group are cleaved.

The chemical structures of the key compounds are presented below:

CompoundMolecular FormulaKey Structural Features
Lanatoside C C49H76O20Contains a terminal glucose and an acetyl group attached to the digitoxose sugar chain.
Digoxin C41H64O14The aglycone (digoxigenin) is attached to a chain of three digitoxose sugars.[3]
Digitoxin C41H64O13Structurally similar to digoxin but lacks the C-12 hydroxyl group on the steroid nucleus.[3]

Experimental Protocols: From Plant to Pure Compound

This section details the methodologies for the isolation of digoxin, from the classical approach to modern, high-efficiency techniques.

Historical Isolation Method (Based on Sydney Smith's 1930 Work)

This protocol is a reconstruction of the early methods used for the isolation of digoxin, relying on classical solvent extraction and chemical characterization.

Objective: To isolate crude digoxin from dried Digitalis lanata leaves.

Materials:

  • Dried and powdered Digitalis lanata leaves

  • Acetone

  • Chloroform

  • Glacial acetic acid

  • Ferric chloride (FeCl3) solution

  • Concentrated sulfuric acid (H2SO4)

  • Filter paper and funnel

  • Heating apparatus (e.g., water bath)

  • Glassware (beakers, flasks)

Protocol:

  • Extraction:

    • Macerate 100g of dried, powdered Digitalis lanata leaves in 500 mL of acetone for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the acetone extract.

    • Repeat the extraction process on the plant residue with an additional 300 mL of acetone to ensure maximum extraction of glycosides.

    • Combine the acetone extracts and concentrate under reduced pressure to a viscous residue.

  • Chloroform Fractionation:

    • Dissolve the residue in 200 mL of warm water.

    • Transfer the aqueous solution to a separatory funnel and extract with 3 x 150 mL portions of chloroform.

    • Combine the chloroform extracts, which now contain the glycosides, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform to yield a crude glycoside mixture.

  • Keller-Kiliani Reaction for Characterization:

    • Dissolve a small portion of the crude extract in 2 mL of glacial acetic acid containing a trace amount of ferric chloride.

    • Carefully layer this solution over 2 mL of concentrated sulfuric acid in a test tube.

    • Observation: A reddish-brown ring at the interface, with the upper acetic acid layer turning bluish-green, indicates the presence of 2-deoxy sugars, characteristic of cardiac glycosides like digoxin.

Modern Isolation and Purification Protocol

This protocol employs modern techniques, including enzymatic hydrolysis and high-performance liquid chromatography (HPLC), for efficient and high-purity isolation of digoxin.

Objective: To obtain high-purity digoxin from Digitalis lanata leaves through enzymatic conversion and chromatographic purification.

Materials:

  • Dried and powdered Digitalis lanata leaves

  • 50% Methanol (MeOH)

  • Citrate buffer (pH 5.0, 50 mM)

  • Cellulase enzyme solution (e.g., from Aspergillus niger)

  • Chloroform

  • 2-Propanol

  • Anhydrous sodium sulfate (Na2SO4)

  • HPLC system with a C18 reversed-phase column

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ultrapure water

  • Digoxin analytical standard

  • Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Extraction of Lanatoside C:

    • Extract 100g of dried, powdered Digitalis lanata leaves with 1 L of 50% methanol by maceration for 24 hours.

    • Filter the extract and concentrate under reduced pressure to remove the methanol, yielding a concentrated aqueous extract.

    • Pass the aqueous extract through a C18 SPE cartridge to remove highly polar impurities. Elute the glycosides with 80% methanol.

    • Evaporate the methanol to obtain a crude Lanatoside C-rich extract.

  • Enzymatic Hydrolysis to Digoxin:

    • Dissolve the crude Lanatoside C extract in 500 mL of citrate buffer (pH 5.0).

    • Add 50 mg of cellulase enzyme to the solution.

    • Incubate the mixture at 37°C for 48 hours with gentle agitation to allow for the conversion of Lanatoside C to digoxin.

    • Inactivate the enzyme by heating the solution to 80°C for 15 minutes.

  • Purification of Digoxin:

    • After cooling, extract the aqueous solution with 3 x 300 mL of a chloroform:2-propanol (3:1 v/v) mixture.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield a crude digoxin extract.

  • HPLC Purification:

    • Dissolve the crude digoxin extract in the HPLC mobile phase.

    • Inject the solution onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile and water. A typical gradient could be from 30% to 70% acetonitrile over 40 minutes.

    • Monitor the eluent at 220 nm.

    • Collect the fractions corresponding to the retention time of the digoxin standard.

    • Pool the pure fractions and evaporate the solvent to obtain crystalline digoxin.

Quantitative Analysis: Yield and Purity

The efficiency of the extraction and purification process is critical. The following table summarizes representative quantitative data from different methodologies.

MethodStarting MaterialKey StepsYieldPurityReference
Liquid-Liquid ExtractionFermented Digitalis lanata leavesMaceration, percolation with aqueous ethanol, extraction with chloroform:trichloroethylene98%99.8%[4]
HPLC-UV AnalysisDried Digitalis lanata leavesMethanol extraction, SPE cleanup7.45 µ g/100 mg (without pretreatment)N/A (Analytical)
HPLC-UV with Acetic Acid PretreatmentDried Digitalis lanata leavesAcetic acid pretreatment, methanol extraction, SPE cleanupIncreased digoxin amountN/A (Analytical)

Visualizing the Process and Mechanism

Experimental Workflow for Digoxin Isolation

The following diagram illustrates the key stages in the modern isolation and purification of digoxin from Digitalis lanata.

experimental_workflow start Dried & Powdered Digitalis lanata Leaves extraction Solvent Extraction (e.g., 50% Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Remove Methanol) filtration->concentration1 spe Solid Phase Extraction (C18 Cleanup) concentration1->spe hydrolysis Enzymatic Hydrolysis (Lanatoside C -> Digoxin) spe->hydrolysis extraction2 Liquid-Liquid Extraction (Chloroform/2-Propanol) hydrolysis->extraction2 concentration2 Concentration extraction2->concentration2 hplc Preparative HPLC (C18 Column) concentration2->hplc pure_digoxin Pure Crystalline Digoxin hplc->pure_digoxin

Caption: Workflow for the isolation and purification of digoxin.

Digoxin's Mechanism of Action: Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This leads to a cascade of events that ultimately increases intracellular calcium concentration and enhances myocardial contractility.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects NaK_ATPase Na+/K+-ATPase intracellular_Na [Na+]i Increases NaK_ATPase->intracellular_Na Reduces Na+ efflux NCX Na+/Ca2+ Exchanger intracellular_Ca [Ca2+]i Increases NCX->intracellular_Ca Decreased Ca2+ efflux intracellular_Na->NCX Reduces driving force for Ca2+ efflux contractility Increased Myocardial Contractility intracellular_Ca->contractility Leads to Digoxin Digoxin Digoxin->NaK_ATPase Inhibits

Caption: Simplified signaling pathway of digoxin's mechanism of action.

Conclusion

The journey of digoxin from a component of a traditional herbal remedy to a highly purified and potent pharmaceutical is a compelling example of the power of natural product chemistry. The evolution of isolation techniques from simple solvent extractions to sophisticated chromatographic methods has enabled the production of a drug with a narrow therapeutic index, where purity and precise dosage are paramount. This guide provides researchers and professionals in drug development with a foundational understanding of the historical context, practical methodologies, and molecular mechanism of this vital cardiac medicine. The provided protocols and diagrams serve as a valuable resource for further research and development in the field of cardiac glycosides and natural product-derived therapeutics.

References

Digoxin's Role as a Positive Inotropic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its primary therapeutic benefit in heart failure stems from its action as a positive inotropic agent, meaning it increases the force of myocardial contraction.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to digoxin's positive inotropic effects, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of digoxin is the Na+/K+-ATPase pump, an integral membrane protein found in the sarcolemma of cardiomyocytes.[2][3][4] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting Na+ out of the cell and K+ into the cell.

Digoxin binds to a specific site on the extracellular aspect of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[3] This inhibition leads to a cascade of events that ultimately results in an increased intracellular calcium concentration, the direct trigger for enhanced myocardial contractility.

Signaling Pathway

The inhibition of the Na+/K+-ATPase pump by digoxin initiates a critical signaling cascade within the cardiomyocyte:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump leads to a decrease in the extrusion of Na+ from the cell, resulting in an accumulation of intracellular Na+.[2][3]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The rise in intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX).[3][5] The NCX is a bidirectional transporter that typically expels calcium (Ca2+) from the cell in exchange for Na+ influx. With the diminished Na+ gradient, the outward movement of Ca2+ via the NCX is reduced.[5]

  • Increased Intracellular Calcium: The reduced Ca2+ efflux, coupled with ongoing Ca2+ entry through L-type calcium channels during the action potential, leads to a net increase in the intracellular Ca2+ concentration ([Ca2+]i).[5][6]

  • Enhanced Sarcoplasmic Reticulum Calcium Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increased Ca2+ load within the SR.

  • Increased Calcium-Induced Calcium Release: During subsequent action potentials, the increased SR Ca2+ load results in a greater release of Ca2+ into the cytosol through ryanodine receptors, a process known as calcium-induced calcium release.

  • Enhanced Myocardial Contractility: The higher peak intracellular Ca2+ concentration leads to increased binding of Ca2+ to troponin C, initiating a stronger interaction between actin and myosin filaments and thereby enhancing the force of myocardial contraction (positive inotropy).[6]

Digoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Alters Gradient SR_Ca ↑ SR Ca2+ Load Ca_in->SR_Ca Increases Uptake Contraction ↑ Myocardial Contractility Ca_in->Contraction Triggers SR_Ca->Ca_in Enhances Release

Caption: Digoxin's signaling pathway leading to increased myocardial contractility.

Quantitative Data on Digoxin's Effects

The positive inotropic effect of digoxin is dose-dependent. The following tables summarize key quantitative data from various studies.

ParameterDigoxin ConcentrationEffectReference
Na+/K+-ATPase Inhibition
IC50 (High-affinity isoform)2.5 x 10-8 M50% inhibition of enzyme activity[7]
IC50 (Low-affinity isoform)1.3 x 10-4 M50% inhibition of enzyme activity[7]
Serum Concentration
Therapeutic Range (Heart Failure)0.5 - 0.9 ng/mLAssociated with reduced mortality and hospitalizations[8][9]
Therapeutic Range (Atrial Fibrillation)0.8 - 2.0 ng/mLVentricular rate control[6]
Toxic Level> 2.0 ng/mLIncreased risk of adverse events and mortality[6][9]
StudyDigoxin Dose/ConcentrationHemodynamic ParameterChange from Baseline
Clinical Hemodynamic Effects
Gheorghiade et al.0.01 mg/kg IVCardiac Index+0.4 L/min/m²
Pulmonary Capillary Wedge Pressure-4 mmHg
Systemic Vascular Resistance-240 dyn·s·cm⁻⁵
Adams et al.Serum concentration 0.5-0.7 ng/mLAll-cause mortality (vs. placebo)Hazard Ratio: 0.77
Serum concentration 1.6-2.0 ng/mLAll-cause mortality (vs. placebo)Hazard Ratio: 1.33

Experimental Protocols

In Vitro Na+/K+-ATPase Activity Inhibition Assay (Malachite Green Method)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of digoxin is determined by comparing the enzyme's activity in its presence and absence.[1]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Digoxin stock solutions (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader (absorbance at ~620-660 nm)[1][10]

Procedure:

  • Prepare serial dilutions of digoxin in the assay buffer.

  • In a 96-well plate, add 20 µL of the desired concentrations of digoxin. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.

  • Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[1]

  • To initiate the enzymatic reaction, add 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[1]

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.[1]

  • Measure the absorbance at 620-660 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.[1][10]

  • Calculate the percentage of inhibition for each digoxin concentration relative to the control.

ATPase_Assay_Workflow start Start prep_reagents Prepare Digoxin Dilutions and Controls start->prep_reagents add_inhibitor Add Digoxin/Control to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add Na+/K+-ATPase Enzyme add_inhibitor->add_enzyme incubate1 Incubate at 37°C (10 min) add_enzyme->incubate1 add_atp Add ATP Solution incubate1->add_atp incubate2 Incubate at 37°C (30 min) add_atp->incubate2 add_malachite Add Malachite Green Reagent incubate2->add_malachite read_absorbance Measure Absorbance (620-660 nm) add_malachite->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate end End calculate->end Calcium_Imaging_Workflow start Start load_cells Load Cardiomyocytes with Fura-2 AM start->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for De-esterification wash_cells->deesterify acquire_baseline Acquire Baseline F340/F380 Ratio deesterify->acquire_baseline add_digoxin Perfuse with Digoxin acquire_baseline->add_digoxin record_fluorescence Record Changes in F340/F380 Ratio add_digoxin->record_fluorescence analyze_data Analyze F340/F380 Ratio to Determine [Ca2+]i Change record_fluorescence->analyze_data end End analyze_data->end

References

Unveiling the Unintended Cellular Consequences of Digoxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digoxin, a cardiac glycoside long utilized in the management of heart failure and atrial fibrillation, is increasingly recognized for its significant off-target effects, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of the multifaceted and often unintended cellular consequences of Digoxin exposure in various cellular models. By delving into the molecular mechanisms, presenting quantitative data, and detailing experimental protocols, this document serves as a vital resource for researchers exploring the therapeutic potential and toxicological profile of this well-established drug.

Off-Target Effects on Cancer Cells

While the primary therapeutic action of Digoxin involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, a growing body of evidence demonstrates its potent anti-cancer activities through several off-target mechanisms.[1] These effects are often observed at concentrations relevant to therapeutic use and highlight the potential for repurposing Digoxin as an anti-neoplastic agent.

Induction of Immunogenic Cell Death (ICD)

Digoxin is a potent inducer of immunogenic cell death, a form of apoptosis that elicits an anti-tumor immune response.[2] This process is characterized by the surface exposure of calreticulin (CRT), the release of high-mobility group box 1 (HMGB1), and the secretion of ATP. These damage-associated molecular patterns (DAMPs) act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells and the subsequent activation of anti-tumor T cells.

Experimental Protocol: Assessment of Immunogenic Cell Death Markers

  • Cell Culture and Treatment: Cancer cell lines (e.g., human ovarian cancer cell line SKOV-3) are cultured in appropriate media and treated with varying concentrations of Digoxin (e.g., 10⁻⁹ to 10⁻⁴ M) for 24 to 72 hours.[3]

  • Calreticulin Exposure (Flow Cytometry):

    • Harvest cells and wash with PBS.

    • Incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in a binding buffer for 30-60 minutes on ice.

    • Analyze cells by flow cytometry to quantify the percentage of CRT-positive cells.

  • ATP Release Assay:

    • Collect the cell culture supernatant at various time points after Digoxin treatment.

    • Use a commercially available bioluminescent ATP assay kit to measure the concentration of extracellular ATP according to the manufacturer's instructions.

  • HMGB1 Release (ELISA or Western Blot):

    • Collect cell culture supernatants and lyse the remaining cells.

    • Measure HMGB1 levels in the supernatant and cell lysates using an HMGB1-specific ELISA kit or by Western blot analysis.

Generation of Reactive Oxygen Species (ROS)

Digoxin has been shown to induce the production of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cellular damage. This increase in ROS can contribute to DNA damage and apoptosis.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549 and H1299 non-small cell lung cancer cells) and treat with various concentrations of Digoxin.

  • DCFDA Staining (Flow Cytometry or Fluorescence Microscopy):

    • Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable fluorescent probe.

    • Following incubation, wash the cells to remove excess probe.

    • Treat cells with Digoxin for the desired time.

    • Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microscope.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Digoxin can inhibit the synthesis of HIF-1α, a key transcription factor that plays a crucial role in tumor progression, angiogenesis, and metastasis by regulating cellular responses to hypoxia.[4][5][6] By suppressing HIF-1α, Digoxin can impede tumor growth and vascularization.[7]

Experimental Protocol: Assessment of HIF-1α Inhibition

  • Cell Culture and Hypoxic Conditions: Culture cancer cells (e.g., prostate cancer C4-2 cells) under normoxic (21% O₂) or hypoxic (1% O₂) conditions.[7]

  • Western Blot Analysis:

    • Treat cells with Digoxin for a specified period.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for HIF-1α.

    • Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from Digoxin-treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for HIF-1α and a housekeeping gene for normalization to determine changes in mRNA expression levels.[6]

Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Digoxin has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70S6K, in non-small cell lung cancer cells, thereby suppressing tumor cell survival and proliferation.[2]

Experimental Protocol: Analysis of PI3K/Akt Pathway Activation

  • Cell Culture and Treatment: Culture non-small cell lung cancer cells (e.g., A549 and H1299) and treat with various concentrations of Digoxin for 24 hours.[2]

  • Western Blot Analysis:

    • Prepare cell lysates and perform SDS-PAGE as described previously.

    • Probe membranes with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, and p70S6K.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Quantitative Data on Anti-Cancer Effects of Digoxin

Cell LineAssayEndpointDigoxin ConcentrationResultReference
SKOV-3 (Ovarian Cancer)MTT AssayCell Proliferation10⁻⁶ M54% inhibition after 24h[3]
SKOV-3 (Ovarian Cancer)MTT AssayCell Proliferation10⁻⁵ M82% inhibition after 24h[3]
SKOV-3 (Ovarian Cancer)Flow CytometryCell Cycle Arrest (G0/G1)10⁻⁶ M72% of cells after 24h[3]
A549 (NSCLC)Colony FormationColony NumberDose-dependentSignificant inhibition[8]
H1299 (NSCLC)Colony FormationColony NumberDose-dependentSignificant inhibition[8]
HT-29 (Colon Cancer)Cytotoxicity AssayIC500.1-0.3 µM-[9]
MDA-MB-231 (Breast Cancer)Cytotoxicity AssayIC500.1-0.3 µM-[9]
OVCAR3 (Ovarian Cancer)Cytotoxicity AssayIC500.1-0.3 µM-[9]
MDA-MB-435 (Melanoma)Cytotoxicity AssayIC500.1-0.3 µM-[9]

Off-Target Effects on the Nervous System

Emerging evidence suggests that Digoxin can exert off-target effects on the central and peripheral nervous systems. These effects are complex and can involve both direct actions on neuronal and glial cells and indirect consequences of systemic physiological changes.

Neurotoxicity

At toxic concentrations, Digoxin can lead to a range of neurological symptoms.[10] Cellular studies are beginning to elucidate the underlying mechanisms. For instance, Digoxin can induce neuronal cell death and affect neurotransmitter levels in rat brain models.

Modulation of Neuronal Signaling

Digoxin's primary target, the Na+/K+-ATPase, is ubiquitously expressed in the nervous system and is crucial for maintaining the electrochemical gradients necessary for neuronal excitability and signaling. Inhibition of this pump by Digoxin can therefore have profound effects on neuronal function.

Off-Target Effects on the Immune System

Beyond inducing immunogenic cell death in cancer cells, Digoxin can directly modulate the function of various immune cells.

Immunosuppressive Effects

Studies have shown that Digoxin can have immunosuppressive effects. For example, in a mouse model of experimental autoimmune uveitis, Digoxin treatment inhibited the development of the disease and the cellular immune response.[11]

Quantitative Data on Immunomodulatory Effects of Digoxin

Cell TypeExperimental ModelEndpointDigoxin TreatmentResultReference
Murine SplenocytesExperimental Autoimmune UveitisIFN-γ productionDaily in vivo treatmentSignificant inhibition[11]
Murine SplenocytesExperimental Autoimmune UveitisIL-17 productionDaily in vivo treatmentModerately reduced[11]

Other Off-Target Effects

The off-target effects of Digoxin are not limited to cancer, nervous, and immune systems. Its influence extends to other cellular processes and organ systems.

Effects on Ion Channels

While the Na+/K+-ATPase is the primary target, the resulting alterations in intracellular ion concentrations can indirectly affect the function of other ion channels, contributing to the cardiotoxic and neurotoxic effects of the drug.[12]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex cellular responses to Digoxin, the following diagrams illustrate key signaling pathways and experimental workflows.

Digoxin_ICD_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits ER_Stress ER Stress NaK_ATPase->ER_Stress Induces CRT_Exposure Calreticulin (CRT) Surface Exposure ER_Stress->CRT_Exposure ATP_Release ATP Release ER_Stress->ATP_Release HMGB1_Release HMGB1 Release ER_Stress->HMGB1_Release DC_Maturation Dendritic Cell Maturation CRT_Exposure->DC_Maturation Promotes ATP_Release->DC_Maturation Promotes HMGB1_Release->DC_Maturation Promotes T_Cell_Activation Anti-Tumor T-Cell Activation DC_Maturation->T_Cell_Activation Leads to

Caption: Digoxin-induced immunogenic cell death pathway.

Digoxin_HIF1a_Pathway Digoxin Digoxin HIF1a_Synthesis HIF-1α Protein Synthesis Digoxin->HIF1a_Synthesis Inhibits HIF1a_Protein HIF-1α Protein HIF1a_Synthesis->HIF1a_Protein HIF1_Dimer HIF-1 Dimerization (HIF-1α/HIF-1β) HIF1a_Protein->HIF1_Dimer HRE Hypoxia Response Element (HRE) Binding HIF1_Dimer->HRE Angiogenesis Angiogenesis HRE->Angiogenesis Promotes Metastasis Metastasis HRE->Metastasis Promotes Tumor_Growth Tumor Growth HRE->Tumor_Growth Promotes

Caption: Inhibition of the HIF-1α pathway by Digoxin.

Digoxin_PI3K_Akt_Pathway Digoxin Digoxin PI3K PI3K Digoxin->PI3K Inhibits (Phosphorylation) Akt Akt PI3K->Akt Activates (Phosphorylation) mTOR mTOR Akt->mTOR Activates (Phosphorylation) p70S6K p70S6K mTOR->p70S6K Activates (Phosphorylation) Cell_Survival Cell Survival p70S6K->Cell_Survival Promotes Proliferation Proliferation p70S6K->Proliferation Promotes

Caption: Digoxin-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow_ROS Start Start: Plate Cells Treat Treat with Digoxin Start->Treat Load Load with DCFDA Treat->Load Incubate Incubate Load->Incubate Wash Wash Cells Incubate->Wash Analyze Analyze Fluorescence (Flow Cytometry or Microscopy) Wash->Analyze End End: Quantify ROS Analyze->End

Caption: Experimental workflow for measuring ROS production.

Conclusion

The off-target effects of Digoxin are extensive and hold significant implications for both its therapeutic application and toxicological assessment. Its ability to induce immunogenic cell death, generate reactive oxygen species, inhibit HIF-1α, and modulate critical signaling pathways like PI3K/Akt underscores its potential as a repurposed anti-cancer agent. However, its off-target effects on the nervous and immune systems warrant careful consideration and further investigation. This technical guide provides a foundational understanding of these effects, offering detailed methodologies and quantitative data to aid researchers in their exploration of this multifaceted drug. As our understanding of the complex cellular interactions of Digoxin continues to evolve, so too will the opportunities for its rational application in diverse therapeutic contexts.

References

The Anticancer Potential of Digoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The repurposing of existing drugs for novel therapeutic applications presents a compelling strategy in oncology, offering the potential for accelerated development timelines and reduced costs. Digoxin, a cardiac glycoside with a long history in the treatment of heart failure, has emerged as a promising candidate for cancer therapy. A growing body of preclinical and early clinical evidence suggests that digoxin possesses potent anticancer properties, mediated through a variety of molecular mechanisms. This technical guide provides an in-depth overview of the current state of research into the anticancer effects of digoxin, with a focus on its mechanisms of action, quantitative preclinical data, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Mechanism of Action

Digoxin's primary molecular target is the α-subunit of the Na+/K+-ATPase ion pump, a ubiquitous transmembrane protein responsible for maintaining cellular ion homeostasis.[1][2][3] Inhibition of this pump by digoxin leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion balance triggers a cascade of downstream signaling events that collectively contribute to digoxin's anticancer effects.

Core Signaling Pathways

Several key signaling pathways are modulated by digoxin, leading to the inhibition of cancer cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway: Digoxin has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, mTOR, and p70S6K.[4][5] This pathway is crucial for tumor cell survival, proliferation, and metastasis.[4][6] Its inhibition by digoxin is a significant contributor to the drug's anticancer activity.[4]

  • Src-Related Signaling Pathways: Digoxin can suppress tumor malignancy by inhibiting Src, an oncogene that plays a critical role in cancer progression.[7][8][9] This inhibition extends to multiple Src-related pathways, including FAK-Src, paxillin, PI3K/AKT, MEK/ERK, STAT3, and p130Cas-JNK, thereby affecting cancer cell proliferation, migration, and invasion.[7][8]

  • HIF-1α Inhibition: In the low-oxygen environment characteristic of solid tumors, cancer cells often activate Hypoxia-Inducible Factor 1-alpha (HIF-1α) to promote survival and angiogenesis. Digoxin has been demonstrated to inhibit the HIF-1α pathway, potentially hindering tumor growth and vascularization.

  • Induction of Apoptosis: Digoxin can induce programmed cell death, or apoptosis, in cancer cells.[10][11] This is achieved through mechanisms that include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondria-mediated apoptosis.[11]

  • Induction of Autophagy: Digoxin has been identified as a potent inducer of autophagy, a cellular process of self-digestion.[12] This can be a double-edged sword in cancer therapy, but in the context of digoxin's action, it appears to contribute to cell death.[12] The induction of autophagy by digoxin is linked to the activation of the AMPK pathway and inhibition of mTOR.[12]

Quantitative Preclinical Data

The cytotoxic and antiproliferative effects of digoxin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (nM)Reference
Breast Cancer
MCF-7Breast Adenocarcinoma60[13]
BT-474Breast Ductal Carcinoma230[13]
MDA-MB-231Breast Adenocarcinoma80[13]
ZR-75-1Breast Ductal Carcinoma170[13]
Leukemia
K-562Chronic Myelogenous Leukemia28.2[14]
Pancreatic Cancer
BxPC-3Pancreatic Adenocarcinoma~344 (mean across 6 cell lines)[15]
Renal Cancer
TK-10Renal Adenocarcinoma3-33[16]

Clinical Investigations

The promising preclinical data for digoxin has led to its evaluation in clinical trials for various cancers.

Clinical Trial IdentifierPhaseCancer TypeStatusKey Findings/Objectives
NCT03928210Proof-of-conceptMetastatic Breast CancerCompletedDaily maintenance dose of digoxin (0.7-1.4 ng/ml serum level) resulted in a mean reduction of circulating tumor cell (CTC) cluster size by 2.2 cells. Transcriptome profiling of CTCs showed downregulation of cell-cell adhesion and cell-cycle-related genes. No treatment-related adverse events were reported.[17][18]
-Phase IIaResectable Pancreatic CancerAdministratively CompleteTo assess the feasibility, safety, and efficacy of neoadjuvant chemotherapy (FOLFIRINOX) with digoxin. Patients received digoxin orally daily alongside chemotherapy.
NCT06701812-Relapsed non-SHH, non-WNT Medulloblastoma-To evaluate the efficacy of digoxin in pediatric and young adult patients. Digoxin administered orally at a standard maintenance dosing.[19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer properties of digoxin.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of digoxin for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

  • Principle: A single cell is allowed to grow into a colony of at least 50 cells. The number of colonies formed is a measure of the cell's reproductive viability.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

    • Treat the cells with digoxin for a specified period.

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the plates for 7-14 days to allow for colony formation.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies containing at least 50 cells.

Apoptosis Assays

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with digoxin for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Autophagy Assays

This technique visualizes the formation of autophagosomes, a hallmark of autophagy.

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Immunofluorescence microscopy can detect the punctate staining pattern of LC3-II in autophagosomes.

  • Protocol:

    • Grow cells on coverslips and treat with digoxin.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., BSA).

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the LC3 puncta using a fluorescence microscope.

Cell Migration and Invasion Assays

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and migrate to the lower side of the membrane is quantified.

  • Protocol:

    • Coat the upper surface of a transwell insert with Matrigel.

    • Seed cells in serum-free medium in the upper chamber. The medium may contain digoxin.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells under a microscope.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol for PI3K/Akt Pathway Analysis:

    • Treat cells with digoxin and prepare cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, and p70S6K.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Digoxin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Digoxin Digoxin Na+/K+-ATPase Na+/K+-ATPase Digoxin->Na+/K+-ATPase Inhibits PI3K PI3K Akt Akt mTOR mTOR STAT3 STAT3 FAK FAK Src Src Na+/K+-ATPase->Src Activates EGFR EGFR Src->EGFR Phosphorylates Src->PI3K Src->STAT3 Inhibited by Digoxin Src->FAK Inhibited by Digoxin EGFR->PI3K PI3K->Akt Inhibited by Digoxin Akt->mTOR Inhibited by Digoxin Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Proliferation mTOR->Proliferation Promotes STAT3->Proliferation Paxillin Paxillin FAK->Paxillin Migration/Invasion Migration/Invasion Paxillin->Migration/Invasion

Caption: Digoxin's multifaceted anticancer signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo & Clinical Studies Cell_Culture Cancer Cell Lines Treatment Treat with Digoxin Cell_Culture->Treatment Viability Cell Viability/Proliferation (MTT, Colony Formation) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Autophagy Autophagy Assay (LC3 Immunofluorescence) Treatment->Autophagy Metastasis Migration/Invasion Assay (Transwell) Treatment->Metastasis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Preclinical Preclinical Models (e.g., Xenografts) Viability->Preclinical Apoptosis->Preclinical Autophagy->Preclinical Metastasis->Preclinical Signaling->Preclinical Efficacy Evaluate Antitumor Efficacy Preclinical->Efficacy Clinical Clinical Trials (Phase I, II, III) Clinical->Efficacy Safety Assess Safety & Tolerability Clinical->Safety

Caption: General workflow for investigating digoxin's anticancer properties.

Conclusion

Digoxin demonstrates significant potential as a repurposed anticancer agent, with a well-defined primary mechanism of action and a multitude of effects on key cancer-related signaling pathways. The available preclinical data are promising, and early clinical investigations have provided proof-of-concept for its activity in patients. Further research, including larger and more comprehensive clinical trials, is warranted to fully elucidate the therapeutic potential of digoxin in oncology. This guide provides a foundational resource for researchers dedicated to advancing our understanding and application of this intriguing therapeutic candidate.

References

Digoxin's Modulation of the Autonomic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxin, a cardiac glycoside long employed in the management of heart failure and atrial fibrillation, exerts a significant and complex influence on the autonomic nervous system. Beyond its well-established inotropic effects stemming from the inhibition of the Na+/K+-ATPase pump, digoxin's therapeutic and toxic profiles are intricately linked to its modulation of both the parasympathetic and sympathetic branches of the autonomic nervous system. This technical guide provides an in-depth exploration of the core mechanisms by which digoxin impacts autonomic function, supported by quantitative data from key clinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. At therapeutic concentrations, digoxin primarily enhances parasympathetic (vagal) tone and inhibits sympathetic outflow, leading to a reduction in heart rate and improved baroreflex sensitivity. Conversely, at toxic concentrations, it can lead to an increase in sympathetic nerve activity, contributing to its arrhythmogenic potential. Understanding these multifaceted autonomic effects is crucial for the continued clinical application and future development of cardiac glycosides.

Core Mechanism of Action and Autonomic Implications

Digoxin's fundamental mechanism of action is the inhibition of the membrane-bound Na+/K+-ATPase enzyme, primarily in the myocardium.[1] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the activity of the Na+/Ca2+ exchanger is altered, resulting in an influx of calcium ions into the cell.[2][3] This rise in intracellular calcium enhances myocardial contractility, which is the basis of its positive inotropic effect.[2]

However, this primary action has significant downstream consequences for the autonomic nervous system. The inhibition of the Na+/K+-ATPase is not exclusive to cardiomyocytes and also occurs in other tissues, including neuronal cells, which may contribute to its autonomic effects.[2][4]

Parasympathetic (Vagomimetic) Effects

Digoxin enhances the activity of the parasympathetic nervous system, a phenomenon often referred to as a "vagomimetic" or "parasympathomimetic" effect.[1][5][6] This is a key component of its therapeutic action, particularly in the control of heart rate in conditions like atrial fibrillation.[7]

The primary vagomimetic actions of digoxin include:

  • Central Vagal Stimulation: Digoxin is believed to stimulate the vagus nerve centrally.[8]

  • Sensitization of Baroreceptors: Digoxin improves the sensitivity of baroreceptors, which are pressure sensors in the blood vessels.[2][8][9] This sensitization leads to an increase in afferent signals to the central nervous system, resulting in a reflex increase in vagal outflow and a decrease in sympathetic activity.[9]

  • Facilitation of Muscarinic Transmission: It may also facilitate the transmission of acetylcholine (the primary neurotransmitter of the parasympathetic system) at the junction between the nerve ending and the myocyte.[8]

These actions collectively lead to a slowing of the sinoatrial (SA) node firing rate and a decrease in conduction velocity through the atrioventricular (AV) node.[5][9] The slowed AV conduction is particularly beneficial in atrial fibrillation, as it reduces the number of atrial impulses that reach the ventricles, thereby controlling the ventricular rate.[7]

Signaling Pathway: Digoxin's Parasympathetic Effects

Digoxin_Parasympathetic_Effects cluster_central Central Nervous System cluster_peripheral Periphery Vagal Nuclei Vagal Nuclei SA/AV Nodes SA/AV Nodes Vagal Nuclei->SA/AV Nodes Increased Efferent Vagal Activity Digoxin Digoxin Digoxin->Vagal Nuclei Direct Stimulation Baroreceptors Baroreceptors Digoxin->Baroreceptors Sensitizes Baroreceptors->Vagal Nuclei Increased Afferent Firing Increased Vagal Tone Increased Vagal Tone SA/AV Nodes->Increased Vagal Tone Leads to

Caption: Digoxin's vagomimetic effects on the heart.

Sympathetic Inhibitory Effects

In addition to its parasympathomimetic actions, digoxin also exerts sympathoinhibitory effects, particularly at therapeutic doses.[2] This reduction in sympathetic nervous system activity is beneficial in heart failure, a condition characterized by chronic sympathetic overactivation.[10][11]

The mechanisms underlying digoxin's sympathoinhibitory effects include:

  • Improved Baroreflex Function: As mentioned earlier, the sensitization of baroreceptors leads to a reflex inhibition of sympathetic outflow.[2]

  • Direct Sympathoinhibitory Effect: Evidence suggests that digoxin has a direct inhibitory effect on sympathetic nerve discharge that is independent of its effects on cardiac output.[2]

  • Reduction in Circulating Neurohormones: Therapeutic doses of digoxin have been shown to decrease serum norepinephrine concentrations and plasma renin activity.[2]

This reduction in sympathetic tone contributes to the overall improvement in autonomic balance in patients with heart failure.

Logical Relationship: Digoxin's Sympathoinhibitory Actions

Digoxin_Sympathoinhibitory_Actions Digoxin Digoxin Improved Baroreflex Sensitivity Improved Baroreflex Sensitivity Digoxin->Improved Baroreflex Sensitivity Direct Central/Peripheral Inhibition Direct Central/Peripheral Inhibition Digoxin->Direct Central/Peripheral Inhibition Decreased Sympathetic Outflow Decreased Sympathetic Outflow Improved Baroreflex Sensitivity->Decreased Sympathetic Outflow Direct Central/Peripheral Inhibition->Decreased Sympathetic Outflow Reduced Plasma Norepinephrine Reduced Plasma Norepinephrine Decreased Sympathetic Outflow->Reduced Plasma Norepinephrine

Caption: Mechanisms of digoxin's sympathoinhibitory effects.

Quantitative Data on Autonomic Function

Several clinical studies have quantified the impact of digoxin on autonomic nervous system function, primarily through the analysis of heart rate variability (HRV) and baroreflex sensitivity (BRS).

Table 1: Effects of Long-Term Digoxin Therapy on Heart Rate Variability
ParameterBaseline (Mean ± SD/SEM)After Digoxin Therapy (Mean ± SD/SEM)Study
rMSSD (ms)30 ± 1637 ± 14Bocchi et al. (1998)[12]
pNN50 (%)8 ± 912 ± 7Bocchi et al. (1998)[12]
High-Frequency (HF) Power (ln ms²)4.5 ± 15.1 ± 1Bocchi et al. (1998)[12]
Low-Frequency (LF) Power (ln ms²)5.4 ± 15.8 ± 1Bocchi et al. (1998)[12]
LF/HF RatioDecreased-Bocchi et al. (1998)[12]
RR Interval (ms)719 ± 19771 ± 20Krum et al. (1995)[10]
rMSSD (ms)20.3 ± 1.827.0 ± 3.4Krum et al. (1995)[10]
High-Frequency (HF) Power (ms²)84 ± 24212 ± 72Krum et al. (1995)[10]
Low-Frequency (LF) Power (ms²)239 ± 80483 ± 144Krum et al. (1995)[10]
pNN50 (%)Increased-van Veldhuisen et al. (1996)[13]
High-Frequency (HF) Power (ms²)Increased (+40 ± 33)-van Veldhuisen et al. (1996)[13]

rMSSD: Root mean square of successive differences in RR intervals; pNN50: Percentage of successive RR intervals that differ by more than 50 ms. Both are time-domain measures of HRV reflecting parasympathetic activity. HF power is a frequency-domain measure of HRV also reflecting parasympathetic activity. LF power reflects both sympathetic and parasympathetic activity and is considered an index of baroreflex activity.

Table 2: Effects of Long-Term Digoxin Therapy on Baroreflex Sensitivity and Neurohormones
ParameterBaseline (Mean ± SD/SEM)After Digoxin Therapy (Mean ± SD/SEM)Study
Baroreflex Sensitivity ( ms/mmHg )2.95 ± 1.25.32 ± 3Bocchi et al. (1998)[12]
Plasma Norepinephrine (ng/ml)552 ± 80390 ± 37Krum et al. (1995)[10]
Plasma Norepinephrine (pg/ml)Decreased (+31 vs -60 with placebo)-van Veldhuisen et al. (1996)[13]

These data consistently demonstrate that long-term digoxin therapy in patients with heart failure leads to an increase in markers of parasympathetic activity and a decrease in sympathetic markers, along with an improvement in baroreflex sensitivity.[10][12][14]

Experimental Protocols

The following are summaries of the methodologies employed in key studies investigating digoxin's effects on the autonomic nervous system.

Protocol 1: Assessment of Heart Rate Variability and Baroreflex Sensitivity (Bocchi et al., 1998)
  • Subjects: 23 patients with mild to moderate heart failure.

  • Procedure:

    • Baseline measurements of heart rate variability (HRV) and baroreflex sensitivity (BRS) were taken.

    • Patients underwent cardiopulmonary exercise testing.

    • Patients were then treated with maintenance digoxin therapy.

    • After the treatment period, HRV, BRS, and cardiopulmonary exercise testing were repeated.

  • HRV Analysis: Time-domain (rMSSD, pNN50) and frequency-domain (HF, LF power) analyses were performed on electrocardiographic recordings.

  • BRS Measurement: The phenylephrine method was likely used, where a pressor agent is administered to raise blood pressure, and the resulting reflex change in heart rate is measured.

Protocol 2: Assessment of Autonomic Function with Holter Monitoring (Krum et al., 1995)
  • Subjects: 26 patients with mild to moderate chronic heart failure.

  • Procedure:

    • Baseline sympathetic activity was determined by measuring plasma norepinephrine levels.

    • Baseline parasympathetic activity was assessed using variables of heart period variability derived from 24-hour ambulatory electrocardiographic (Holter) recordings.

    • Patients received digoxin therapy for 4 to 8 weeks.

    • Post-treatment measurements of plasma norepinephrine and heart period variability were obtained.

  • Data Analysis: Changes in plasma norepinephrine and time- and frequency-domain HRV parameters were compared before and after digoxin therapy.

Experimental Workflow: Clinical Assessment of Digoxin's Autonomic Effects

Experimental_Workflow cluster_baseline Baseline Data Collection cluster_followup Follow-up Data Collection Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Digoxin Administration Digoxin Administration Baseline Assessment->Digoxin Administration HRV Analysis (Holter) HRV Analysis (Holter) Baseline Assessment->HRV Analysis (Holter) BRS Measurement BRS Measurement Baseline Assessment->BRS Measurement Plasma Norepinephrine Plasma Norepinephrine Baseline Assessment->Plasma Norepinephrine Follow-up Assessment Follow-up Assessment Digoxin Administration->Follow-up Assessment Data Analysis Data Analysis Follow-up Assessment->Data Analysis HRV Analysis (Holter) HRV Analysis (Holter) Follow-up Assessment->HRV Analysis (Holter) BRS Measurement BRS Measurement Follow-up Assessment->BRS Measurement Plasma Norepinephrine Plasma Norepinephrine Follow-up Assessment->Plasma Norepinephrine

Caption: A generalized workflow for clinical studies on digoxin.

Toxic Effects and the Autonomic Nervous System

While therapeutic doses of digoxin generally lead to a favorable autonomic profile, toxic concentrations can have detrimental effects. At toxic levels, digoxin can cause an increase in sympathetic nerve activity.[6][15] This sympatho-excitatory effect, coupled with the direct effects of digoxin on cardiac electrophysiology, can contribute to the development of arrhythmias.[6] Animal studies have shown that in the presence of intact baroreceptor and chemoreceptor reflexes, arrhythmic doses of digoxin can have varied effects on postganglionic sympathetic activity, sometimes increasing and sometimes decreasing it. However, when these reflexes are denervated, digoxin consistently causes a progressive increase in postganglionic sympathetic activity.[15]

Conclusion

Digoxin's impact on the autonomic nervous system is a critical aspect of its pharmacology. Its ability to enhance parasympathetic tone and inhibit sympathetic outflow at therapeutic doses contributes significantly to its beneficial effects in heart failure and atrial fibrillation. The quantitative data from clinical studies consistently support this autonomic modulatory role. However, the potential for sympatho-excitation at toxic levels underscores the narrow therapeutic index of this drug. A thorough understanding of these autonomic mechanisms is paramount for optimizing the clinical use of digoxin and for guiding the development of future cardiac therapies with improved autonomic profiles. Researchers and drug development professionals should continue to investigate the intricate interplay between cardiac glycosides and the autonomic nervous system to refine therapeutic strategies and enhance patient safety.

References

Methodological & Application

Protocol for Preparing Digoxin Solutions for Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digoxin is a cardiac glycoside derived from the foxglove plant (Digitalis lanata). It is a well-characterized inhibitor of the plasma membrane Na+/K+ ATPase pump.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels and enhanced cardiac contractility.[2][4] Beyond its clinical use in treating heart conditions, Digoxin has garnered significant interest in cancer research for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[5][6][7] This document provides detailed protocols for the preparation and use of Digoxin in a cell culture setting to ensure accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and application of Digoxin solutions in cell culture.

ParameterValueSolventNotes
Molecular Weight 780.94 g/mol --
Solubility ~30 mg/mLDMSO, DimethylformamideInsoluble in water and ethanol.[8]
Stock Solution Stability Recommended to be prepared fresh. Can be stored at -20°C for short periods.DMSOAvoid repeated freeze-thaw cycles.[9]
Working Solution Stability Stable for at least 12 hours in cell culture medium at room temperature.[10] Aqueous dilutions from commercial preparations are stable for at least 180 days at 5°C and 25°C.[11][12]Cell Culture MediumFor consistency, it is recommended to prepare fresh dilutions for each experiment.
Effective Concentration Range 1 nM - 10 µMCell Culture MediumHighly dependent on the cell line and experimental endpoint.[5][6][7]

Experimental Protocols

Preparation of a 10 mM Digoxin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from powdered Digoxin.

Materials:

  • Digoxin powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing Digoxin: Carefully weigh out 7.81 mg of Digoxin powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the Digoxin powder.

  • Dissolving Digoxin: Vortex the solution vigorously for 1-2 minutes until the Digoxin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to use the stock solution within one month of preparation.[9]

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM Digoxin stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM Digoxin stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation and ensure accurate dosing, it is recommended to perform intermediate dilutions. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of Digoxin. The final concentration of DMSO in the culture medium should ideally be less than 0.1% to minimize solvent-induced cytotoxicity.[13][14]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of Digoxin or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis.[7][15][16]

Visualizations

Digoxin Signaling Pathway

Digoxin_Signaling_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na+/K+ ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NCX Reduces Activity Contractility Increased Cardiac Contractility Ca_in->Contractility

Caption: Digoxin's mechanism of action.

Experimental Workflow for Digoxin Treatment in Cell Culture

Digoxin_Workflow start Start prep_stock Prepare 10 mM Digoxin Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plates start->seed_cells prep_working Prepare Working Solutions (and Vehicle Control) in Medium prep_stock->prep_working seed_cells->prep_working treat_cells Treat Cells with Digoxin or Vehicle Control prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Assays incubate->analyze end End analyze->end

Caption: Workflow for Digoxin cell culture experiments.

References

Determining Appropriate Digoxin Concentration for In-Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside, has long been utilized in the treatment of heart failure and atrial fibrillation. Its mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. Beyond its cardiotonic effects, recent research has unveiled its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines. This dual functionality necessitates a careful determination of appropriate in-vitro concentrations to elicit desired cellular responses while avoiding off-target effects. These application notes provide a comprehensive guide to selecting and validating digoxin concentrations for in-vitro experiments, focusing on both its cardiotoxic and anti-cancer properties.

Data Presentation: Effective and Toxic Concentrations of Digoxin In-Vitro

The effective concentration of digoxin can vary significantly depending on the cell type, exposure time, and the specific endpoint being measured. The following tables summarize reported concentrations for both anti-cancer and cardiotoxicity studies.

Table 1: Anti-Cancer Activity of Digoxin in Various Human Cancer Cell Lines

Cell LineCancer TypeEndpointConcentration RangeIC50 / EC50Citation(s)
A549Non-Small Cell Lung CancerCell Viability0.01 - 5 µM0.029 - 0.048 µM (24-96h)[1]
H1299Non-Small Cell Lung CancerCell ViabilityNot Specified0.12 µM[2]
H3255Non-Small Cell Lung CancerCell Viability0.01 - 5 µM0.057 - 0.107 µM (24-96h)[1]
H1975Non-Small Cell Lung CancerCell Viability0.01 - 5 µMNot explicitly stated, significant inhibition at 250 nM[1][3]
PC-9Non-Small Cell Lung CancerCell Viability0.01 - 5 µM0.0917 µM (72h)[1]
PC-9/gefGefitinib-Resistant NSCLCCell Viability0.01 - 5 µM0.101 µM (72h)[1]
HeLaCervical CancerCytotoxicity100 - 300 nMThreshold ~100 nM[4]
Hep3BHepatocellular CarcinomaHIF-1α Inhibition100 nMNot Applicable[5]
PC3Prostate CancerHIF-1α InhibitionNot SpecifiedNot Applicable[5]
TK-10Renal AdenocarcinomaGrowth Inhibition3 - 33 nM3 - 33 nM[6]
Y79RetinoblastomaCell Viability0.01 - 100 µMNot Specified[7]
WERI-RB1RetinoblastomaCell Viability0.01 - 100 µMNot Specified[7]
VariousVariousCytotoxicity0.1 - 0.3 µM0.1 - 0.3 µM[8]

Table 2: Digoxin Concentrations in In-Vitro Cardiotoxicity and Other Models

Cell/Tissue ModelEndpointConcentration RangeObservationsCitation(s)
Human iPSC-derived CardiomyocytesField Potential Duration10 µMInduced afterdepolarisations at low pacing rates[1]
Mesenchymal Stem CellsApoptosis15 - 40 µMDose- and time-dependent increase in apoptosis[9]
Human Endothelial Vein Cells (HUVEC)Signal Transduction10 nMActivation of Src, ERK1/2, and Akt[10]
Caco-2P-glycoprotein InhibitionNot SpecifiedUsed as a probe substrate for P-gp inhibition assays[11]

Key Signaling Pathways Modulated by Digoxin

Digoxin's cellular effects are mediated through complex signaling networks. At nanomolar concentrations, it can activate the Na+/K+-ATPase as a signal transducer, initiating various downstream cascades. At higher, micromolar concentrations, its primary effect is the inhibition of the ion-pumping function of Na+/K+-ATPase, leading to increased intracellular calcium.

Digoxin_Signaling_Pathways Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Signalosome Digoxin->NaK_ATPase nM concentrations HIF1a HIF-1α Synthesis Inhibition Digoxin->HIF1a Ion_Pumping_Inhibition Inhibition of Ion Pumping Digoxin->Ion_Pumping_Inhibition µM concentrations Src Src NaK_ATPase->Src PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt PLC PLC Signaling NaK_ATPase->PLC EGFR EGFR Src->EGFR MAPK Ras/Raf/MEK/ERK (MAPK) Pathway EGFR->MAPK Cell_Effects Cell Proliferation, Apoptosis, Migration, Invasion PI3K_Akt->Cell_Effects MAPK->Cell_Effects PLC->Cell_Effects HIF1a->Cell_Effects Intracellular_Ca ↑ Intracellular Ca2+ Ion_Pumping_Inhibition->Intracellular_Ca Cardiotoxicity Cardiotoxicity Intracellular_Ca->Cardiotoxicity Experimental_Workflow start Start: Define Experimental Goals (e.g., cytotoxicity, signaling) lit_review Literature Review: Identify reported concentration ranges for similar cell types and endpoints start->lit_review dose_range Select a Broad Dose Range (e.g., logarithmic scale from nM to µM) lit_review->dose_range viability_assay Perform Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) dose_range->viability_assay determine_ic50 Determine IC50/EC50 Values viability_assay->determine_ic50 select_concentrations Select Concentrations for Further Study (e.g., below, at, and above IC50) determine_ic50->select_concentrations functional_assays Conduct Mechanism-Specific Assays (e.g., Western Blot, qPCR, Migration Assay) select_concentrations->functional_assays analyze_data Analyze and Interpret Data functional_assays->analyze_data end End: Optimal Concentration Determined analyze_data->end

References

Application Note: Evaluating the Anti-proliferative Effects of Digoxin on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Digoxin is a cardiac glycoside historically used in the treatment of heart failure and certain cardiac arrhythmias.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme found on the surface of most animal cells.[3][4] Emerging research has highlighted the potent anti-cancer properties of Digoxin and other cardiac glycosides, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] This application note provides a detailed protocol for assessing the anti-proliferative effects of Digoxin on the HeLa human cervical cancer cell line, a widely used model in cancer research. The methodologies described herein focus on the MTT cell proliferation assay, supplemented with data on Digoxin's mechanism of action and expected outcomes.

Mechanism of Action in Cancer Cells

Digoxin's anti-cancer effects stem from its inhibition of the Na+/K+-ATPase pump.[4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[4][7] In cancer cells, this ionic imbalance triggers a cascade of signaling events that disrupt cellular homeostasis and promote cell death. Key pathways affected by Digoxin in cancer cells include:

  • Inhibition of Pro-Survival Pathways: Digoxin has been shown to suppress the activation of Src-related signaling pathways, including PI3K/Akt and EGFR/STAT3, which are critical for cancer cell proliferation, migration, and survival.[8] A derivative of Digoxin has also been found to reduce the phosphorylation of EGFR and ERK in HeLa cells.[9][10]

  • Induction of Cell Cycle Arrest: Studies have demonstrated that related cardiac glycosides can cause DNA double-stranded breaks and inhibit the cell cycle at the G2/M phase in HeLa cells.[11][12] This arrest is mediated through the ATM/ATR-CHK1/CHK2-Cdc25C pathway.[11]

  • Activation of Apoptosis: Digoxin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[9] This involves the disruption of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[6][9][11]

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Src->EGFR activates Akt Akt PI3K->Akt Proliferation Proliferation ↓ Akt->Proliferation inhibits ERK->Proliferation inhibits Mito Mitochondria (Bax/Bcl-2 ratio ↑) Casp Caspases Mito->Casp Cytochrome c release Apoptosis Apoptosis Casp->Apoptosis G2M G2/M Arrest Digoxin Digoxin Digoxin->NKA inhibits Digoxin->Mito Digoxin->G2M

Figure 1. Simplified signaling cascade of Digoxin in cancer cells.

Experimental Protocols

This section provides a detailed protocol for conducting an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of Digoxin on HeLa cell proliferation.

1. Materials and Reagents

  • HeLa cell line (e.g., ATCC® CCL-2™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Digoxin (powder, cell culture grade)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[14]

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

2. HeLa Cell Culture

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells for passaging.

3. MTT Cell Proliferation Assay Protocol

MTT_Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_readout Readout & Analysis start Start p1 1. Harvest and count HeLa cells start->p1 end End p2 2. Seed 5,000 cells/well in 100 µL media into a 96-well plate p1->p2 p3 3. Incubate overnight (37°C, 5% CO2) p2->p3 t1 4. Prepare serial dilutions of Digoxin in media p3->t1 t2 5. Replace old media with 100 µL of Digoxin-containing media (or control) t1->t2 t3 6. Incubate for desired time points (e.g., 24, 48, 72h) t2->t3 a1 7. Add 10 µL of MTT Reagent (5 mg/mL) to each well t3->a1 a2 8. Incubate for 2-4 hours until purple formazan forms a1->a2 a3 9. Add 100 µL of Solubilization Solution a2->a3 a4 10. Incubate in dark at room temp for 2-4 hours a3->a4 r1 11. Read absorbance at 570 nm a4->r1 r2 12. Calculate % Viability and plot dose-response curves r1->r2 r2->end

Figure 2. Experimental workflow for the MTT proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest HeLa cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Seed approximately 5,000 cells in 100 µL of complete medium per well into a 96-well plate.[12] Include wells with medium only to serve as a blank control. Incubate the plate overnight to allow cells to attach.

  • Drug Preparation: Prepare a concentrated stock solution of Digoxin in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 15 µM).[15] Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) must be included.

  • Cell Treatment: After overnight incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Digoxin or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).[15]

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Final Incubation: Cover the plate with foil and leave it at room temperature in the dark for at least 2 hours, or until all crystals are dissolved. Gentle shaking can aid dissolution.[13]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

4. Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula[15]:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the log of the Digoxin concentration to generate a dose-response curve.

  • Use a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of Digoxin that inhibits cell proliferation by 50%.

Expected Results and Data Presentation

Treatment of HeLa cells with Digoxin is expected to decrease cell viability in a dose- and time-dependent manner.[15] At higher concentrations and longer incubation times, a more significant reduction in proliferation should be observed.

Table 1: Representative Data on the Effect of Digoxin on HeLa Cell Viability (Adapted from literature[15])

Digoxin Conc. (µM)% Viability after 12h (Mean ± SD)% Viability after 24h (Mean ± SD)% Viability after 48h (Mean ± SD)
0 (Control) 100 ± 0.0100 ± 0.0100 ± 0.0
2 85 ± 4.192 ± 3.578 ± 5.2
4 95 ± 3.881 ± 4.671 ± 4.9
7 83 ± 5.289 ± 4.165 ± 5.5
10 90 ± 4.585 ± 3.958 ± 6.1*
Note: Data are illustrative based on published findings showing significant decreases (P < 0.05) at these points compared to the control. Actual results may vary.

Table 2: Reported IC50 Values of Cardiac Glycosides in HeLa Cells

CompoundIC50 ValueIncubation TimeReference
Digitoxin~28 nM48 hours[11][12]
Digoxin~151 nM48 hours[16]
21-Benzylidene Digoxin~50 µM48 hours[9]

These tables provide a reference for expected outcomes and allow for the comparison of newly generated data with published findings. Researchers should note that IC50 values can vary between studies due to differences in assay conditions and cell line passages.

References

Application Notes and Protocols for Studying Digoxin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for investigating the cardiotoxic effects of Digoxin. The information is intended to guide researchers in selecting appropriate models and designing robust experiments to assess the mechanisms of Digoxin-induced cardiac injury.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant, has been utilized for centuries in the treatment of heart failure and atrial fibrillation.[1][2] Its therapeutic effect is primarily mediated by the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, leading to increased intracellular calcium and enhanced contractility.[1][2][3][4] However, Digoxin has a narrow therapeutic index, and toxic levels can lead to severe cardiotoxicity, including a wide range of cardiac arrhythmias, which can be life-threatening.[1][3][5][6] Understanding the mechanisms of Digoxin-induced cardiotoxicity is crucial for developing safer therapeutic strategies and for screening new chemical entities for similar liabilities. This document outlines relevant in vitro and in vivo experimental models and provides detailed protocols for their application.

Key Signaling Pathway in Digoxin-Induced Cardiotoxicity

The primary molecular mechanism of Digoxin's action and toxicity involves the inhibition of the Na+/K+-ATPase pump. This initiates a cascade of events leading to an increase in intracellular calcium, which, at toxic concentrations, results in cellular dysfunction and arrhythmias.[1][2][3][4]

Digoxin_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effects Cellular Effects Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces Na+ gradient for Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased Ca2+ efflux leads to Ca_overload Calcium Overload Ca_in->Ca_overload DADs Delayed Afterdepolarizations (DADs) Ca_overload->DADs Arrhythmias Arrhythmias DADs->Arrhythmias

Figure 1: Simplified signaling pathway of Digoxin-induced cardiotoxicity.

Experimental Models for Studying Digoxin Cardiotoxicity

A variety of in vitro and in vivo models can be utilized to study Digoxin-induced cardiotoxicity. The choice of model depends on the specific research question, throughput requirements, and the desired level of physiological relevance.

In Vitro Models

In vitro models are essential for high-throughput screening and for dissecting the cellular and molecular mechanisms of cardiotoxicity.

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant model for assessing drug-induced alterations in cardiac contractility, electrophysiology, and viability.[7][8][9][10] They can be used to model various cardiac diseases and for personalized medicine approaches.[11]

  • H9c2 Cells: This rat-derived cell line is often used for initial cytotoxicity and reactive oxygen species (ROS) production screening.[12]

In Vivo Models

In vivo models are crucial for understanding the systemic effects of Digoxin and for evaluating cardiotoxicity in a complex physiological environment.

  • Zebrafish (Danio rerio): The zebrafish model is increasingly used for cardiotoxicity screening due to its genetic conservation with humans, optical transparency for real-time imaging of cardiac function, and rapid development.[13][14][15][16][17]

  • Rodent Models (Rats, Mice, Rabbits, Guinea Pigs): These models have been traditionally used to study Digoxin-induced cardiotoxicity. They allow for detailed investigation of electrophysiological and hemodynamic changes, as well as histological analysis of cardiac tissue.[18][19][20][21][22][23][24]

Experimental Protocols

The following protocols provide a general framework for inducing and assessing Digoxin-induced cardiotoxicity in selected models. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs

Objective: To evaluate the electrophysiological and cytotoxic effects of Digoxin on human cardiomyocytes.

Materials:

  • Plated hiPSC-CMs

  • Culture medium

  • Digoxin stock solution

  • Multi-electrode array (MEA) system

  • Calcium imaging system with a suitable fluorescent calcium indicator

  • Cytotoxicity assay kit (e.g., LDH or MTT assay)

Procedure:

  • Culture hiPSC-CMs: Culture hiPSC-CMs on MEA plates or appropriate culture plates for calcium imaging and cytotoxicity assays until a synchronously beating monolayer is formed.

  • Digoxin Treatment: Prepare serial dilutions of Digoxin in culture medium. Replace the medium in the wells with the Digoxin-containing medium. Include a vehicle control group.

  • Electrophysiological Analysis (MEA):

    • Record baseline field potentials before adding Digoxin.

    • Continuously record field potentials for a defined period (e.g., 24-48 hours) after Digoxin application.

    • Analyze the recordings for changes in beat rate, field potential duration, and the occurrence of arrhythmic events.

  • Calcium Transient Analysis:

    • Load the cells with a fluorescent calcium indicator.

    • Record baseline calcium transients.

    • Add Digoxin and record changes in calcium transient amplitude, duration, and the presence of irregular calcium oscillations.

  • Cytotoxicity Assessment:

    • After the desired incubation period, perform a cytotoxicity assay according to the manufacturer's instructions to assess cell viability.

Data Presentation:

Digoxin ConcentrationBeat Rate (beats/min)Field Potential Duration (ms)Arrhythmia Incidence (%)Intracellular Calcium Amplitude (Arbitrary Units)Cell Viability (%)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Protocol 2: In Vivo Cardiotoxicity Assessment in Zebrafish Larvae

Objective: To assess the morphological and functional cardiotoxic effects of Digoxin in a whole-organism model.

Materials:

  • Zebrafish embryos (e.g., 24 hours post-fertilization)

  • Embryo medium (E3)

  • Digoxin stock solution

  • Microscope with a high-speed camera

Procedure:

  • Exposure: Place zebrafish embryos in a multi-well plate and expose them to various concentrations of Digoxin in E3 medium. Include a vehicle control group.

  • Incubation: Incubate the embryos for a defined period (e.g., 24-72 hours) under standard conditions.

  • Morphological Assessment:

    • At the end of the exposure period, examine the larvae under a microscope for morphological changes, such as pericardial edema and altered heart looping.

  • Functional Assessment:

    • Record high-speed videos of the larval heart.

    • Analyze the videos to determine heart rate, rhythm, and contractility (e.g., fractional shortening).

Data Presentation:

Digoxin ConcentrationHeart Rate (beats/min)Pericardial Edema Incidence (%)Arrhythmia Incidence (%)Fractional Shortening (%)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Protocol 3: In Vivo Cardiotoxicity Induction in a Rat Model

Objective: To induce and evaluate Digoxin-induced cardiotoxicity in a mammalian model.

Materials:

  • Adult rats (e.g., Wistar or Sprague-Dawley)

  • Digoxin solution for injection

  • Anesthesia

  • ECG recording system

  • Echocardiography system

  • Blood collection supplies

  • Histology equipment

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Digoxin Administration: Administer Digoxin to the rats via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose and frequency will need to be optimized to induce toxicity without causing immediate mortality.[22][23][24] Include a vehicle control group.

  • ECG Monitoring: Record ECGs at baseline and at various time points after Digoxin administration to detect arrhythmias and changes in cardiac conduction.

  • Echocardiography: Perform echocardiography to assess cardiac function, including ejection fraction and fractional shortening.

  • Biomarker Analysis: Collect blood samples to measure cardiac biomarkers such as troponin and creatine kinase-MB (CK-MB).

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect the hearts for histological examination to assess for myocardial damage, such as necrosis and cellular infiltration.

Data Presentation:

Treatment GroupHeart Rate (bpm)Arrhythmia Incidence (%)Ejection Fraction (%)Serum Troponin (ng/mL)Myocardial Necrosis Score
Vehicle Control
Digoxin-Treated

Experimental Workflow

The following diagram illustrates a typical workflow for investigating Digoxin-induced cardiotoxicity, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation hiPSC_CMs hiPSC-CMs MEA MEA Analysis (Electrophysiology) hiPSC_CMs->MEA Calcium Calcium Imaging (Contractility) hiPSC_CMs->Calcium Cytotoxicity Cytotoxicity Assays hiPSC_CMs->Cytotoxicity Zebrafish Zebrafish Model MEA->Zebrafish Informs Calcium->Zebrafish Informs Rodent Rodent Model Cytotoxicity->Rodent Informs Zebrafish->Rodent Confirms findings in ECG_Echo ECG & Echocardiography Zebrafish->ECG_Echo Rodent->ECG_Echo Biomarkers Cardiac Biomarkers Rodent->Biomarkers Histology Histopathology Rodent->Histology Data_Analysis Comprehensive Data Analysis Rodent->Data_Analysis

Figure 2: General experimental workflow for cardiotoxicity studies.

Conclusion

The experimental models and protocols described in these application notes provide a robust framework for investigating the mechanisms of Digoxin-induced cardiotoxicity. By combining the strengths of both in vitro and in vivo models, researchers can gain a comprehensive understanding of the cardiac safety profile of Digoxin and other cardioactive compounds. The use of human-relevant models like hiPSC-CMs is particularly valuable for translating preclinical findings to the clinical setting.[7][8][10]

References

Application Note: Quantification of Digoxin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the quantification of digoxin in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The protocols described herein are intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of digoxin concentrations for clinical and preclinical studies. This note outlines two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and provides the corresponding chromatographic conditions.

Introduction

Digoxin is a cardiac glycoside medication used to treat various heart conditions. Due to its narrow therapeutic index, monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. While immunoassays exist, they can be time-consuming, labor-intensive, and may lack specificity due to cross-reactivity with digoxin-like substances.[1] HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides significant advantages in specificity and sensitivity, making it a preferred method for therapeutic drug monitoring and pharmacokinetic studies.[1]

This application note details validated methods for the determination of digoxin in biological matrices, providing clear protocols and expected performance characteristics.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and concentrating the analyte. Two widely used techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

This protocol is adapted for the extraction of digoxin from serum or whole blood.

Materials:

  • Biological sample (Serum, Plasma, or Whole Blood)

  • Internal Standard (IS) solution (e.g., Digoxin-d3)

  • Extraction Solvent: A mixture of ethyl acetate, heptane, and dichloromethane (3:1:1, v/v/v) or methyl tert-butyl ether.[1][2]

  • Reconstitution Solution: Acetonitrile/water (30:70, v/v) or 40% methanol.[1][2]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 200-500 µL aliquot of the biological sample in a clean tube, add a known amount of internal standard (e.g., 20-50 µL of digoxin-d3 working solution).[1][2]

  • Add 1-1.3 mL of the extraction solvent.[1][2]

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.[1][2]

  • Centrifuge the sample at approximately 3900 x g for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[1][2]

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.[1][2]

  • Vortex briefly and transfer the solution to an HPLC vial for analysis.

This protocol utilizes SPE cartridges for a cleaner sample extract, which can be particularly beneficial for LC-MS/MS analysis.

Materials:

  • Biological sample (Serum or Plasma)

  • Internal Standard (IS) solution (e.g., Digoxin-d3)

  • SPE Cartridges (e.g., Oasis HLB or HybridSPE-PLus).[3][4]

  • Conditioning Solvents: Methanol and water.[4]

  • Washing Solution: 0.1 M ammonium acetate solution (pH 9.5).[4]

  • Elution Solvent: Chloroform:2-propanol (95:5, v/v).[4]

  • Reconstitution Solution: Acetonitrile/water (60:40, v/v).[4]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • To a 1 mL aliquot of the biological sample, add the internal standard.[4]

  • Pre-treat the sample as required (e.g., addition of buffer, centrifugation).[4]

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of the washing solution to remove interferences.[4]

  • Dry the cartridge under vacuum for approximately 2 minutes.[4]

  • Elute the analyte and internal standard with 3 mL of the elution solvent.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.[4]

  • Reconstitute the residue in 100 µL of the reconstitution solution.[4]

  • Transfer the solution to an HPLC vial for analysis.

HPLC and Mass Spectrometry Conditions

The following tables summarize typical HPLC and MS/MS parameters for digoxin analysis.

Table 1: HPLC and UHPLC Chromatographic Conditions

ParameterHPLC-UV Method[5]LC-MS/MS Method 1[2]LC-MS/MS Method 2[1]UPLC-MS/MS Method[3][4]
System HPLC with UV DetectorWaters Alliance 2695 or equivalentShimadzu system or equivalentACQUITY UPLC or equivalent
Column Symmetry C18 (150 x 4.6 mm, 5 µm)Waters Atlantis dC18 (50 x 2.1 mm, 3 µm)Capcell C18 MG III (100 x 2.0 mm, 5 µm)ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water10 mM Ammonium formate (pH 3.1)10 mM NH4Ac/0.1% Formic acid in water5 mM Ammonium formate
Mobile Phase B AcetonitrileAcetonitrile0.1% Formic acid in acetonitrileAcetonitrile
Elution Isocratic (72:28, v/v) Water:AcetonitrileGradientIsocratic (40:60, v/v) A:BIsocratic (30:70, v/v) A:B
Flow Rate 1.1 mL/min0.3 mL/min0.3 mL/min0.3 mL/min
Column Temp. 20°C35°CRoom Temperature35°C
Injection Vol. 100 µL10 µL20 µL10 µL
Detector UV at 220 nmTandem Mass SpectrometerTandem Mass SpectrometerTandem Mass Spectrometer
Run Time -11 min3 min1.5 min

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterValueReference
Ionization Mode Positive Ion Electrospray (ESI+)[1][2]
Adduct Ion [M+NH4]+[2]
MRM Transition (Digoxin) 798.5 -> 651.5
MRM Transition (Digoxin-d3 IS) 801.5 -> 654.5 (example)[2]
Source Temperature 120°C[6]

Data Presentation

The performance of these methods is summarized in the following tables, providing key validation parameters.

Table 3: Method Validation Parameters for Digoxin Quantification

ParameterHPLC-UV[5]LC-MS/MS (LLE)[2]LC-MS/MS (SPE)[3][4]
Linearity Range 0.05 - 12.5 µg/mL0.4 - 4 ng/mL0.3 - 10 ng/mL
LOD 0.010 µg/mL-0.09 ng/mL
LOQ 0.030 µg/mL0.08 ng/mL0.28 ng/mL
Intra-day Precision (%RSD) < 6.3%8.3 - 10.8%≤ 10%
Inter-day Precision (%RSD) -8.7 - 14.2%≤ 10%
Accuracy (Bias) --17.3 to 11.5%-
Recovery 78.7 - 85.9% (from swabs)-83 - 100%

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_LLE cluster_prep Sample Preparation (LLE) cluster_analysis Analysis sample Biological Sample (e.g., 200-500 µL Serum) add_is Add Internal Standard (Digoxin-d3) sample->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate Mix) add_is->add_solvent vortex Vortex (5-10 min) add_solvent->vortex centrifuge Centrifuge (~3900 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40-45°C) transfer->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc

Caption: Liquid-Liquid Extraction (LLE) workflow for digoxin.

experimental_workflow_SPE cluster_prep Sample Preparation (SPE) cluster_analysis Analysis sample Biological Sample (e.g., 1 mL Plasma) add_is Add Internal Standard sample->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Digoxin (e.g., Chloroform Mix) dry->elute evaporate Evaporate to Dryness (Nitrogen, 25°C) elute->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc

Caption: Solid-Phase Extraction (SPE) workflow for digoxin.

Conclusion

The HPLC-based methods described in this application note, particularly those utilizing LC-MS/MS, provide the necessary sensitivity, specificity, and accuracy for the reliable quantification of digoxin in biological samples. The choice between LLE and SPE for sample preparation will depend on the specific requirements of the study, including matrix complexity and desired throughput. The provided protocols and performance data serve as a comprehensive guide for researchers and professionals in the field of drug development and clinical analysis.

References

Application Notes: Radioimmunoassay for Serum Digoxin Levels

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of digoxin levels in human serum using a competitive radioimmunoassay (RIA). This method is suitable for monitoring therapeutic drug levels, assessing potential toxicity, and pharmacokinetic studies.

Principle of the Assay

The radioimmunoassay for digoxin is a competitive binding assay. It relies on the competition between unlabeled digoxin present in the patient's serum and a fixed amount of radiolabeled digoxin (e.g., ¹²⁵I-digoxin) for a limited number of binding sites on a specific anti-digoxin antibody. As the concentration of unlabeled digoxin in the serum increases, the amount of radiolabeled digoxin that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of digoxin in the serum can be determined by comparing it to a standard curve generated with known concentrations of digoxin.[1][2][3]

Materials and Reagents

The following table lists the typical materials and reagents required for a digoxin RIA.

Reagent/MaterialDescription
Digoxin StandardsSerum-based standards with known concentrations of digoxin (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0 ng/mL).[1]
¹²⁵I-Digoxin (Tracer)A solution of digoxin labeled with Iodine-125.
Anti-Digoxin AntiserumA solution containing a limited amount of rabbit anti-digoxin antibodies.[1]
Phosphate Buffered Saline (PBS)pH 7.4. Used as a diluent and for washing.
Dextran-Coated CharcoalA suspension used to separate free digoxin from antibody-bound digoxin.[2]
Patient Serum SamplesSerum collected from patients, with precautions to avoid hemolysis and lipemia.[4]
Control SeraLyophilized serum controls with low, medium, and high digoxin concentrations.
Polystyrene Test Tubes12 x 75 mm tubes for the assay.[2]
Pipettes and Pipette TipsCalibrated micropipettes for accurate liquid handling.
CentrifugeRefrigerated centrifuge capable of 2000-3000 x g.
Gamma CounterFor measuring the radioactivity of ¹²⁵I.

Experimental Protocol

This protocol outlines the steps for performing a radioimmunoassay to measure serum digoxin levels.

Assay Preparation
  • Allow all reagents and patient samples to reach room temperature (20-25°C) before use.

  • Label polystyrene test tubes in duplicate for blanks, standards, controls, and patient samples.

Assay Procedure

The following table details the steps for the radioimmunoassay procedure.

StepProcedureVolume (µL)Incubation TimeIncubation Temperature (°C)
1Pipette Standards, Controls, and Patient Samples into the corresponding labeled tubes.50N/AN/A
2Add ¹²⁵I-Digoxin (Tracer) to all tubes.10N/AN/A
3Add Anti-Digoxin Antiserum to all tubes except the blanks.10N/AN/A
4Vortex all tubes gently to mix the contents.N/AN/AN/A
5Incubate the tubes.N/A20-30 minutes[5]20[5]
6Add cold Dextran-Coated Charcoal to all tubes.500N/AN/A
7Vortex all tubes immediately after adding the charcoal.N/AN/AN/A
8Incubate the tubes in an ice bath.N/A10 minutes2-8
9Centrifuge the tubes to pellet the charcoal.N/A15 minutes2-8
10Immediately decant the supernatant into clean, labeled tubes for counting.N/AN/AN/A
11Count the radioactivity in the supernatant of each tube for 1 minute using a gamma counter.N/AN/AN/A
Data Analysis
  • Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Subtract the average CPM of the blank tubes from the average CPM of all other tubes.

  • Calculate the percentage of bound radiolabel (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = (Net CPM of Standard, Control, or Sample / Net CPM of Zero Standard) x 100

  • Plot a standard curve of %B/B₀ versus the digoxin concentration of the standards on semi-log graph paper.

  • Determine the digoxin concentration of the patient samples and controls by interpolating their %B/B₀ values from the standard curve.

Expected Results

The therapeutic range for digoxin is typically narrow, and serum concentrations can vary between individuals.[6]

StatusSerum Digoxin Level (ng/mL)
Therapeutic Range0.5 - 2.0[6]
Potentially Toxic> 2.0[6][7]
Arrhythmias in some patients2.0 - 4.0[6]

Visualizing the Workflow and Principle

The following diagrams illustrate the experimental workflow and the competitive binding principle of the digoxin radioimmunoassay.

experimental_workflow start Start: Prepare Reagents and Samples add_reagents Pipette Standards, Controls, Samples, ¹²⁵I-Digoxin, and Anti-Digoxin Antiserum start->add_reagents incubate Incubate at 20°C for 20-30 minutes add_reagents->incubate add_charcoal Add Dextran-Coated Charcoal incubate->add_charcoal centrifuge Centrifuge to Separate Bound and Free Digoxin add_charcoal->centrifuge decant Decant Supernatant centrifuge->decant count Count Radioactivity in Gamma Counter decant->count analyze Analyze Data and Calculate Concentrations count->analyze end End: Report Results analyze->end

Caption: Experimental workflow for digoxin radioimmunoassay.

competitive_binding cluster_low Low Serum Digoxin cluster_high High Serum Digoxin radiolabeled_low1 ¹²⁵I-Digoxin antibody_low1 Antibody radiolabeled_low1->antibody_low1 radiolabeled_low2 ¹²⁵I-Digoxin antibody_low2 Antibody radiolabeled_low2->antibody_low2 radiolabeled_low3 ¹²⁵I-Digoxin antibody_low3 Antibody radiolabeled_low3->antibody_low3 unlabeled_low1 Digoxin antibody_low4 Antibody unlabeled_low1->antibody_low4 radiolabeled_high1 ¹²⁵I-Digoxin antibody_high1 Antibody radiolabeled_high1->antibody_high1 radiolabeled_high2 ¹²⁵I-Digoxin radiolabeled_high3 ¹²⁵I-Digoxin unlabeled_high1 Digoxin antibody_high2 Antibody unlabeled_high1->antibody_high2 unlabeled_high2 Digoxin antibody_high3 Antibody unlabeled_high2->antibody_high3 unlabeled_high3 Digoxin antibody_high4 Antibody unlabeled_high3->antibody_high4

Caption: Principle of competitive binding in digoxin RIA.

References

Application of Digoxin in Atrial Fibrillation Animal Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of digoxin in preclinical animal models of atrial fibrillation (AF). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the electrophysiological effects and therapeutic potential of digoxin and other novel compounds for AF.

Introduction to Digoxin in Atrial Fibrillation

Digoxin, a cardiac glycoside derived from the foxglove plant, has been utilized for centuries in the management of heart conditions.[1] In the context of atrial fibrillation, digoxin is primarily employed to control the ventricular rate.[2][3] Its therapeutic effects are mediated through two primary mechanisms: inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes and an increase in vagal tone.[1][4] By inhibiting the Na+/K+-ATPase, digoxin leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[1][4] The increase in vagal (parasympathetic) tone slows the sinoatrial (SA) node firing rate and, more importantly, slows conduction through the atrioventricular (AV) node, thereby reducing the number of atrial impulses that reach the ventricles during AF.[2][3][5]

Atrial Fibrillation Induction Protocols in Animal Models

The successful application of digoxin in animal models of AF first requires the reliable induction of the arrhythmia. Various methods have been established across different species. A summary of common AF induction protocols is presented in Table 1.

Table 1: Summary of Atrial Fibrillation Induction Protocols in Animal Models

Animal ModelInduction MethodKey ParametersNotes
Canine Rapid Atrial Pacing (RAP)Pacing Rate: 400-600 bpm; Duration: Several weeks for chronic models.[6]Can lead to both electrical and structural remodeling of the atria, mimicking chronic AF in humans.
Vagal Stimulation + Epinephrine InfusionAcute model for studying AF triggers and anti-arrhythmic interventions.
Porcine Rapid Atrial Pacing (RAP) / Burst PacingPacing Rate: >300-400 bpm.[7]Pigs are anatomically and physiologically similar to humans, making them a valuable translational model.[7]
Acetylcholine InfusionChemical induction method.[7]
Rodent (Rat, Mouse) Transesophageal Atrial Burst PacingA non-invasive method for inducing AF.
Vagal Nerve StimulationCan be used to induce and maintain AF.[7]
Acetylcholine/Carbachol InfusionChemical induction that promotes AF by shortening atrial refractoriness.[7]

Experimental Workflow for AF Induction and Digoxin Administration

experimental_workflow Experimental Workflow for AF Induction and Digoxin Administration cluster_preparation Animal Preparation cluster_induction AF Induction cluster_treatment Treatment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Canine, Porcine, Rodent) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgical_Instrumentation Surgical Instrumentation (ECG, Pacing Catheters) Anesthesia->Surgical_Instrumentation Baseline_EP Baseline Electrophysiological (EP) Measurements Surgical_Instrumentation->Baseline_EP AF_Induction Induction of Atrial Fibrillation (e.g., Rapid Pacing, Vagal Stimulation) Baseline_EP->AF_Induction AF_Confirmation Confirmation of Sustained AF AF_Induction->AF_Confirmation Digoxin_Admin Digoxin Administration (IV Bolus/Infusion or Oral) AF_Confirmation->Digoxin_Admin Monitoring Continuous Monitoring (ECG, Hemodynamics) Digoxin_Admin->Monitoring Post_Treatment_EP Post-Treatment EP Measurements Monitoring->Post_Treatment_EP Data_Analysis Data Analysis and Comparison Post_Treatment_EP->Data_Analysis

Caption: A generalized experimental workflow for inducing atrial fibrillation and administering digoxin in animal models.

Digoxin Administration Protocols

The administration of digoxin in animal models requires careful consideration of the species, the experimental goals (e.g., acute rate control vs. chronic therapy), and the route of administration.

Canine Models

Oral administration is common in chronic canine studies of AF.

  • Oral Maintenance Dose: 0.005-0.01 mg/kg administered every 12 hours.[8]

Porcine Models

Intravenous administration is often used in acute porcine models to achieve rapid ventricular rate control. While specific protocols for AF models are not extensively detailed in the literature, clinical dosing guidelines can be adapted.

  • Intravenous Loading Dose (adapted from clinical guidelines): A total loading dose of 8-12 mcg/kg can be administered, with 50% given initially, followed by two doses of 25% of the total dose at 6-8 hour intervals.[9][10]

  • Intravenous Maintenance Dose (adapted from clinical guidelines): 2.4 to 3.6 mcg/kg once a day.[10]

Rodent Models

Due to their higher resistance to the toxic effects of cardiac glycosides, rats require significantly higher doses of digoxin compared to more sensitive species like guinea pigs.[11]

  • Subcutaneous Arrhythmogenic Dose (AD50) in Rats: Approximately 13.0 +/- 1.0 mg/kg.[11]

  • Intravenous Infusion (for inducing arrhythmias in guinea pigs): Slow intravenous infusion can be used to provoke arrhythmias.[12]

Note: These doses are provided as a starting point and should be optimized for the specific experimental conditions and animal strain. Careful monitoring for signs of digoxin toxicity is crucial.

Quantitative Data on Digoxin's Electrophysiological Effects

Digoxin alters several key electrophysiological parameters. The following table summarizes some of the reported quantitative effects of digoxin in the context of atrial fibrillation.

Table 2: Quantitative Electrophysiological Effects of Digoxin

ParameterAnimal Model/SpeciesEffect of DigoxinQuantitative ChangeCitation
Atrial Effective Refractory Period (ERP) HumanAugments AF-induced shorteningShortening of 37+/-16 ms in the digoxin group vs. 20+/-13 ms in the control group.[13]
DogBiphasic effect (initial decrease)An initial decrease was observed.[14]
AV Nodal Conduction DogIncreased delayMaximal change in PR interval (deltaPRmax) increased by 21.6 +/- 4.3 msec.[15]
Heart Rate (Ventricular Rate in AF) HumanDecreaseSignificant reduction observed 2 hours post-administration.[16]

Signaling Pathways of Digoxin

Digoxin's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This initiates a signaling cascade that ultimately leads to its therapeutic effects.

digoxin_signaling Digoxin's Cellular Signaling Pathway in Cardiomyocytes Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Ca2+ efflux via Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum (SR) Ca2+ uptake & release Ca_in->SR Contraction ↑ Myocardial Contractility (Positive Inotropy) SR->Contraction

Caption: Digoxin inhibits the Na+/K+-ATPase, leading to increased intracellular calcium and enhanced contractility.

Digoxin also exerts its effects on the AV node through its influence on the parasympathetic nervous system.

vagal_pathway Digoxin's Vagal Effect on the AV Node Digoxin Digoxin Vagal_Nuclei Vagal Nuclei (Brainstem) Digoxin->Vagal_Nuclei Sensitizes Baroreceptors & Stimulates Vagus_Nerve Vagus Nerve (Efferent) Vagal_Nuclei->Vagus_Nerve ACh_Release ↑ Acetylcholine (ACh) Release at AV Node Vagus_Nerve->ACh_Release Muscarinic_R Muscarinic Receptors (M2) on AV Nodal Cells ACh_Release->Muscarinic_R IK_ACh Activation of I(K,ACh) (GIRK channels) Muscarinic_R->IK_ACh Hyperpolarization Cell Membrane Hyperpolarization IK_ACh->Hyperpolarization AV_Conduction ↓ AV Nodal Conduction Velocity ↑ AV Nodal Refractory Period Hyperpolarization->AV_Conduction Ventricular_Rate ↓ Ventricular Rate in AF AV_Conduction->Ventricular_Rate

Caption: Digoxin enhances vagal tone, leading to slowed AV nodal conduction and reduced ventricular rate in AF.

Conclusion

The use of digoxin in animal models of atrial fibrillation provides a valuable platform for investigating the mechanisms of AF and for the preclinical evaluation of novel anti-arrhythmic therapies. The choice of animal model and experimental protocol should be carefully considered based on the specific research questions. The information provided in these application notes serves as a foundational guide for researchers in this field. It is imperative to adhere to ethical guidelines for animal research and to meticulously monitor animals for any adverse effects of the experimental procedures and drug administration.

References

Application Notes and Protocols for the Administration of Digoxin in Rodent Heart Failure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Digoxin in rodent models of heart failure. This document outlines established experimental protocols, summarizes quantitative data from relevant studies, and visualizes key biological and experimental processes.

Introduction to Digoxin in Heart Failure Research

Digoxin, a cardiac glycoside derived from the foxglove plant, has a long history in the treatment of heart failure.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[1] Recent research has also uncovered a novel mechanism involving the stabilization of the Regulator of G protein signaling 2 (RGS2) protein, which can protect against cardiac injury. In preclinical research, rodent models of heart failure are instrumental in evaluating the therapeutic potential and toxicological profile of cardiac glycosides like Digoxin.

Rodent Models of Heart Failure

A variety of rodent models are utilized to mimic the pathophysiology of human heart failure. The choice of model is critical and depends on the specific research question.

  • Surgically-Induced Models:

    • Transverse Aortic Constriction (TAC): This model induces pressure overload by narrowing the aorta, leading to cardiac hypertrophy and subsequent heart failure.[2] It is a widely used model to study the transition from compensated hypertrophy to heart failure.

  • Drug-Induced Models:

    • Doxorubicin-Induced Cardiomyopathy: Doxorubicin, a chemotherapeutic agent, causes dose-dependent cardiotoxicity, leading to a dilated cardiomyopathy phenotype.[3][4]

    • Isoproterenol-Induced Heart Failure: Chronic administration of the β-adrenergic agonist isoproterenol can induce cardiac hypertrophy, fibrosis, and dysfunction, mimicking aspects of heart failure.

Data Presentation: Digoxin Administration and Effects in Rodents

The following tables summarize quantitative data on Digoxin dosage, administration routes, and observed effects in various rodent models of heart failure and toxicity studies.

Table 1: Therapeutic Dosing of Digoxin in Rodent Heart Failure Models

SpeciesHeart Failure ModelDigoxin DoseAdministration RouteDurationKey OutcomesReference(s)
RatDoxorubicin-induced100 µg/kg/dayOral gavage7 daysCardioprotective effects, lowered serum enzyme levels (LDH, CPK)[5]
RatNormotensive (trained)30 µg/kg/dayOral gavage75 daysInduced cardiac hypertrophy without negatively affecting cardiac function or physical performance.[6]

Table 2: Toxicological Data for Digoxin in Rodents

SpeciesParameterDigoxin DoseAdministration RouteKey FindingsReference(s)
Rat (Adult)AD5013.0 ± 1.0 mg/kgSubcutaneousOnset of arrhythmias at 54 ± 11.5 minutes.[7]
Rat (Adult)LD5030.0 ± 1.9 mg/kgSubcutaneous[7]
Rat (Newborn)AD502.9 ± 0.3 mg/kgSubcutaneousMore sensitive to toxicity than adults.[7]
Rat (Newborn)LD505.0 ± 0.2 mg/kgSubcutaneous[7]
RatChronic Toxicity1.5, 3, and 6 mg/kg/dayOral gavage90 daysHigh dose (6 mg/kg) led to significant increases in serum troponin and histopathological changes in the heart.
MouseToxicity Study1 and 2 mg/kg/dayIntraperitoneal13 daysCaused severe retinal degeneration.

Experimental Protocols

Preparation of Digoxin Solution for In Vivo Administration

Digoxin is sparingly soluble in water. A common method for preparing a solution for rodent administration is as follows:

  • Create a stock solution of Digoxin in Dimethyl Sulfoxide (DMSO). A stock concentration of up to 30 mg/mL in DMSO is achievable.[8]

  • For administration, dilute the DMSO stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.[8] It is recommended to keep the final DMSO concentration low to avoid solvent toxicity.

Administration Routes

Oral gavage is a common method for precise oral administration of substances.

Materials:

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[9]

  • Syringe

  • Digoxin solution

Procedure:

  • Weigh the animal to determine the correct dosing volume (typically not exceeding 10 mL/kg).[10]

  • Measure the length of the gavage tube from the corner of the animal's mouth to the last rib to ensure proper placement in the stomach.[11]

  • Restrain the animal securely. For mice, scruff the back of the neck. For rats, hold the animal firmly around the thoracic region.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The tube should pass smoothly without resistance.[9]

  • Once the tube is in the stomach, administer the Digoxin solution slowly.

  • Gently remove the gavage tube.

  • Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.[6][12]

Materials:

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 25 gauge for rats).

  • Digoxin solution

Procedure:

  • Draw the calculated volume of Digoxin solution into the syringe.

  • Scruff the animal to lift the skin on the back, creating a "tent".

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspirate briefly to ensure a blood vessel has not been punctured.

  • Inject the solution to form a subcutaneous bleb.

  • Withdraw the needle and return the animal to its cage.

Osmotic mini-pumps are useful for long-term, continuous administration of Digoxin.

Materials:

  • Osmotic mini-pump (e.g., ALZET®) of the appropriate size and delivery rate.

  • Digoxin solution

  • Surgical instruments for implantation

Procedure (Subcutaneous Implantation):

  • Anesthetize the animal according to an approved protocol.

  • Shave and sterilize the skin over the implantation site, typically on the back between the scapulae.

  • Make a small incision in the skin.

  • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.[13][14]

  • Insert the pre-filled osmotic pump into the pocket, delivery portal first.[13][14]

  • Close the incision with wound clips or sutures.

  • Provide post-operative analgesia and monitor the animal's recovery.

Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac structure and function.

Protocol Overview:

  • Anesthetize the animal (e.g., with isoflurane) and maintain a stable heart rate.[15]

  • Place the animal on a heated platform to maintain body temperature.

  • Remove the fur from the chest area using a depilatory cream.

  • Apply ultrasound gel to the chest.

  • Using a high-frequency ultrasound probe, obtain standard views of the heart, including the parasternal long-axis and short-axis views.

  • Acquire M-mode images at the mid-papillary muscle level to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate key parameters of systolic function, including:

    • Ejection Fraction (EF %): (LVEDV - LVESV) / LVEDV * 100

    • Fractional Shortening (FS %): (LVIDd - LVIDs) / LVIDd * 100

  • Assess diastolic function by measuring mitral inflow velocities (E and A waves).

PV loop analysis is the gold standard for detailed, load-independent assessment of cardiac function.[13][16]

Protocol Overview:

  • Anesthetize and intubate the animal.

  • Perform a surgical cut-down to expose the right carotid artery or the apex of the left ventricle.

  • Insert a pressure-volume catheter into the left ventricle.

  • Record baseline PV loops.

  • Perform transient occlusions of the inferior vena cava to generate a family of PV loops under varying preloads.

  • Analyze the data to obtain load-independent measures of contractility, such as the end-systolic pressure-volume relationship (ESPVR).[13]

Biomarker Analysis
  • Collect blood from anesthetized animals via cardiac puncture or from the tail vein. For terminal studies, cardiac puncture is common.

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.

  • Store serum or plasma at -80°C until analysis.

Cardiac troponins are sensitive and specific biomarkers of myocardial injury.[15]

  • Use a commercially available ELISA kit specific for rat or mouse cardiac troponin I or T.

  • Follow the manufacturer's protocol for the assay. Typically, this involves incubating the serum or plasma sample in a pre-coated microplate, followed by washing steps and the addition of a detection antibody and substrate.

  • Read the absorbance on a microplate reader and calculate the troponin concentration based on a standard curve.

ANP is a hormone released from the atria in response to pressure and volume overload and is a useful biomarker for heart failure.

  • Utilize a commercially available ELISA kit for the quantification of ANP in rodent plasma or tissue extracts.[5][10][17]

  • Follow the manufacturer's instructions for sample preparation and the assay procedure.

  • Measure the colorimetric signal and determine the ANP concentration from a standard curve.

Visualization of Pathways and Workflows

Digoxin Signaling Pathway

Digoxin_Signaling cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_in Ca2+ Influx Na_in->NCX Reduces Ca2+ Efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake and release Contraction ↑ Myocardial Contraction SR->Contraction RGS2 RGS2 Protein RGS2_stabilized ↑ Stabilized RGS2 RGS2->RGS2_stabilized Cardiac_Protection Cardiac Protection RGS2_stabilized->Cardiac_Protection Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Digoxin->RGS2 Stabilizes

Caption: Digoxin's dual mechanism of action in cardiomyocytes.

Experimental Workflow

Experimental_Workflow cluster_model Heart Failure Model Induction cluster_treatment Treatment Phase cluster_assessment Functional and Biomarker Assessment cluster_analysis Data Analysis and Endpoint Model_Induction Induce Heart Failure (e.g., TAC, Doxorubicin) Animal_Grouping Randomize into Groups (Vehicle vs. Digoxin) Model_Induction->Animal_Grouping Digoxin_Admin Administer Digoxin (Oral Gavage, SC, or Osmotic Pump) Animal_Grouping->Digoxin_Admin Echo Echocardiography Digoxin_Admin->Echo PV_Loop PV Loop Analysis Digoxin_Admin->PV_Loop Blood_Collection Blood Collection Digoxin_Admin->Blood_Collection Data_Analysis Statistical Analysis of Functional and Biomarker Data Echo->Data_Analysis PV_Loop->Data_Analysis Biomarkers Biomarker Analysis (Troponin, ANP) Blood_Collection->Biomarkers Biomarkers->Data_Analysis Histology Terminal Endpoint: Histopathological Analysis Data_Analysis->Histology

Caption: General workflow for a rodent heart failure study with Digoxin.

References

Establishing a Therapeutic Drug Monitoring Protocol for Digoxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and atrial fibrillation for decades[1][2][3]. Its therapeutic efficacy is attributed to its positive inotropic effect, which increases the force of myocardial contraction, and its negative chronotropic effect, which slows the heart rate[2][4]. However, digoxin possesses a narrow therapeutic index, meaning the margin between therapeutic and toxic doses is small[2][5]. This characteristic necessitates careful therapeutic drug monitoring (TDM) to ensure patient safety and optimize clinical outcomes.

These application notes provide a comprehensive protocol for establishing a robust TDM program for digoxin, intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Pharmacokinetics and Pharmacodynamics of Digoxin

A thorough understanding of digoxin's pharmacokinetic and pharmacodynamic properties is fundamental to designing an effective TDM protocol. Digoxin inhibits the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn promotes calcium influx via the sodium-calcium exchanger, ultimately enhancing cardiac contractility[1][2][6]. Additionally, digoxin exerts a parasympathomimetic effect, slowing conduction through the atrioventricular (AV) node[1].

Table 1: Key Pharmacokinetic Parameters of Digoxin

ParameterValueReference
Bioavailability (Oral)60-80%[4][6]
Protein Binding~25%[4][6]
Volume of Distribution5-7.5 L/kg[7]
Half-life (Normal Renal Function)36-48 hours[6][8]
Half-life (Renal Impairment)3.5-5 days[6]
EliminationPrimarily renal (60-80% unchanged)[2][6]

Therapeutic and Toxic Ranges

The therapeutic range for digoxin can vary depending on the clinical indication. It is crucial to interpret serum concentrations in the context of the patient's clinical presentation, as toxicity can occur even within the therapeutic range[9][10].

Table 2: Therapeutic and Toxic Serum Digoxin Concentrations

Concentration Range (ng/mL)InterpretationReference
0.5 - 0.9Recommended for heart failure[2][11][12]
0.5 - 1.2May be ideal for atrial fibrillation[8]
0.8 - 2.0General therapeutic range[2][5]
> 2.0Increased risk of toxicity[2]
> 3.0Digoxin toxicity likely[10][13]
1.5 - 3.0Digoxin toxicity should be considered a possibility[10][13]
< 1.5 (in the absence of hypokalemia)Digoxin toxicity is unlikely[10][13]

Digoxin Signaling Pathway

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreases Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases Ca2+ influx Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Activates SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca2+ release Contraction Increased Myocardial Contraction SR->Contraction Leads to

Caption: Digoxin's mechanism of action leading to increased myocardial contractility.

Therapeutic Drug Monitoring Protocol

A standardized TDM protocol is essential for the safe and effective use of digoxin.

Patient Population
  • Patients with heart failure, particularly those with reduced ejection fraction[2].

  • Patients with atrial fibrillation for ventricular rate control[2][3].

  • Patients with impaired renal function, the elderly, and those on interacting medications require more frequent monitoring[7][10].

Sampling and Handling
  • Timing of Blood Sample Collection: Blood samples should be drawn at least 6-8 hours after the last dose to allow for distribution from the plasma to the tissues[2][7][8]. For routine monitoring, trough levels (just before the next dose) are ideal and should be measured at steady-state, which is typically 5-7 days after initiating or changing a dose in patients with normal renal function[7][14].

  • Specimen Type: Serum or plasma.

  • Storage: Follow the specific analytical assay's instructions for sample storage and handling.

Monitoring Parameters

In addition to serum digoxin concentrations, the following should be monitored regularly:

  • Renal function (serum creatinine, BUN)[2][15].

  • Serum electrolytes (potassium, magnesium, and calcium)[1][15]. Hypokalemia, hypomagnesemia, and hypercalcemia can increase the risk of digoxin toxicity[1][4][11].

  • Electrocardiogram (ECG) to assess for signs of digoxin effect or toxicity[2][16].

Digoxin TDM Workflow

TDM_Workflow Start Initiate Digoxin Therapy Dosing Administer Loading (if required) and Maintenance Doses Start->Dosing SteadyState Allow Time to Reach Steady-State (5-7 days) Dosing->SteadyState Sample Collect Blood Sample (>6-8 hours post-dose) SteadyState->Sample Analyze Measure Serum Digoxin Concentration Sample->Analyze Interpret Interpret Results in Clinical Context Analyze->Interpret Therapeutic Concentration in Therapeutic Range Interpret->Therapeutic Yes Subtherapeutic Concentration Subtherapeutic Interpret->Subtherapeutic No Supratherapeutic Concentration Supratherapeutic or Toxic Interpret->Supratherapeutic No Continue Continue Current Dose & Monitor Clinically Therapeutic->Continue AdjustUp Consider Dose Increase Subtherapeutic->AdjustUp AdjustDown Withhold Dose & Consider Dose Reduction Supratherapeutic->AdjustDown AdjustUp->SteadyState AdjustDown->SteadyState

Caption: A logical workflow for the therapeutic drug monitoring of digoxin.

Experimental Protocols for Digoxin Quantification

Several analytical methods are available for the quantification of digoxin in serum or plasma. Immunoassays are widely used in clinical laboratories, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity.

Immunoassay (General Principle)

Immunoassays for digoxin are typically competitive binding assays[17].

Principle: Unlabeled digoxin in the patient's sample competes with a known amount of labeled digoxin (e.g., enzyme-labeled or fluorescent-labeled) for a limited number of binding sites on a digoxin-specific antibody. The amount of labeled digoxin that binds to the antibody is inversely proportional to the concentration of unlabeled digoxin in the sample[17].

Common Immunoassay Techniques:

  • Fluorescence Polarization Immunoassay (FPIA)[18]

  • Enzyme Immunoassay (EIA)[17][18]

  • Chemiluminescence Immunoassay (CLIA)[18][19]

  • Radioimmunoassay (RIA)[17][18]

General Protocol for a Competitive Enzyme Immunoassay (EIA):

  • Sample Preparation: Collect blood in a serum separator tube. Allow to clot and centrifuge to separate the serum.

  • Reagent Preparation: Prepare assay-specific reagents, including digoxin-enzyme conjugate, digoxin-specific antibody, and substrate, according to the manufacturer's instructions.

  • Assay Procedure: a. Pipette patient serum, calibrators, and controls into designated wells of a microtiter plate. b. Add a fixed amount of digoxin-enzyme conjugate to each well. c. Add the digoxin-specific antibody to each well to initiate the competitive binding reaction. d. Incubate the plate under specified conditions (e.g., 37°C for 60 minutes). e. Wash the plate to remove unbound components. f. Add the enzyme substrate to each well. g. Incubate to allow for color development. The intensity of the color is inversely proportional to the digoxin concentration in the sample. h. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve using the calibrators. Determine the digoxin concentration in the patient samples and controls by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying digoxin and can distinguish it from metabolites and other structurally similar compounds[20][21].

Principle: The serum sample is first processed to extract digoxin. The extract is then injected into a liquid chromatograph to separate digoxin from other components. The separated digoxin is then ionized and detected by a mass spectrometer based on its unique mass-to-charge ratio.

Protocol Outline for LC-MS/MS Analysis:

  • Sample Preparation (Solid-Phase Extraction - SPE): a. To 0.5 mL of serum, add an internal standard (e.g., d3-digoxin). b. Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water. c. Load the sample onto the SPE cartridge. d. Wash the cartridge with a weak solvent to remove interferences. e. Elute the digoxin with a stronger solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Separation: a. Column: C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[21]. b. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate)[21]. c. Flow Rate: 0.3 mL/min[21]. d. Injection Volume: 5-10 µL.

  • MS/MS Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for digoxin and the internal standard.

  • Data Analysis: Quantify the digoxin concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Management of Digoxin Toxicity

Digoxin toxicity is a clinical diagnosis that should be suspected in patients presenting with characteristic signs and symptoms, regardless of the serum concentration[11][12].

Signs and Symptoms of Toxicity:

  • Gastrointestinal: Anorexia, nausea, vomiting, abdominal pain[9][16][22].

  • Neurological: Confusion, fatigue, dizziness, visual disturbances (blurred or yellow-green vision)[8][9][16].

  • Cardiac: A wide range of arrhythmias, including bradycardia, atrioventricular block, ventricular bigeminy, and ventricular tachycardia[4][9][16].

Treatment: Management of digoxin toxicity involves discontinuing the drug, correcting electrolyte abnormalities, and supportive care[12]. In cases of severe toxicity with life-threatening arrhythmias or hyperkalemia, the administration of digoxin-specific antibody fragments (DigiFab) is the definitive treatment[9][16][22].

Conclusion

The establishment of a detailed therapeutic drug monitoring protocol is paramount for the safe and effective use of digoxin. This involves a comprehensive understanding of its pharmacology, adherence to standardized sampling and analysis procedures, and careful interpretation of results in the clinical context. By implementing a robust TDM program, researchers and clinicians can optimize digoxin therapy, thereby maximizing its therapeutic benefits while minimizing the risk of adverse events.

References

Use of Digoxin as a positive control in cardiac contractility assays

Author: BenchChem Technical Support Team. Date: December 2025

  • Application Note:

  • Audience : Researchers, scientists, and drug development professionals.

  • Content-Type : Detailed Application Notes and Protocols.

Introduction

In the realm of cardiovascular research and drug development, the precise evaluation of cardiac contractility is paramount. Cardiac contractility assays, whether performed in vitro, ex vivo, or in vivo, necessitate the use of a reliable positive control to validate the experimental model and ensure the accuracy of the results. Digoxin, a cardiac glycoside with a long history of clinical use, serves as an exemplary positive control due to its well-characterized mechanism of action and consistent positive inotropic (contractility-enhancing) effects.[1][2]

This document provides comprehensive application notes and detailed protocols for utilizing digoxin as a positive control in various cardiac contractility assays. It is designed to guide researchers, scientists, and drug development professionals in the robust assessment of myocardial function.

Mechanism of Action

Digoxin's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes.[3][4][5] This inhibition leads to an increase in the intracellular sodium concentration.[6] The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in a reduced efflux of calcium from the cell and a subsequent increase in the intracellular calcium concentration.[3][6][7] This rise in cytosolic calcium enhances the amount of calcium available for uptake into the sarcoplasmic reticulum and subsequent release during excitation-contraction coupling.[6] The increased availability of calcium to bind to troponin C leads to a more forceful interaction between actin and myosin filaments, ultimately resulting in enhanced myocardial contractility.[3]

cluster_cell Cardiomyocyte digoxin Digoxin nak_atpase Na+/K+ ATPase digoxin->nak_atpase Inhibits na_ion ↑ Intracellular Na+ nak_atpase->na_ion Leads to ncx Na+/Ca2+ Exchanger na_ion->ncx Reduces driving force of ca_ion ↑ Intracellular Ca2+ ncx->ca_ion Reduces Ca2+ efflux, leading to contraction ↑ Cardiac Contractility ca_ion->contraction Enhances

Caption: Digoxin's mechanism of action on cardiac contractility.

Data Presentation: Digoxin as a Positive Control

The following tables summarize typical experimental concentrations and expected outcomes when using digoxin as a positive control in various cardiac contractility assays.

Table 1: In Vitro Assays
Cell TypeAssayDigoxin ConcentrationExpected Effect
Isolated Adult Rat CardiomyocytesSarcomere Shortening1 - 10 µMIncreased fractional shortening (e.g., 44% increase)[8]
Human iPSC-derived CardiomyocytesCalcium Transients100 nM - 10 µMIncreased amplitude and duration of calcium transients
Table 2: Ex Vivo Assays
PreparationAssayDigoxin ConcentrationExpected Effect
Isolated Langendorff Perfused Rat HeartLeft Ventricular Developed Pressure (LVDP)25 µg/mL infusionSignificant increase in LVDP[9][10][11]
Isolated Papillary MuscleIsometric Tension100 nM - 5 µMIncreased developed tension
Table 3: In Vivo Assays
Animal ModelAssayDigoxin Dose (IV)Expected Effect
RabbitLeft Ventricular dP/dt max0.3 mg/kgImpaired peak response to dobutamine, indicating altered contractility reserves[12]

Experimental Protocols

Protocol 1: Isolated Langendorff Perfused Heart Preparation

This protocol describes the use of digoxin as a positive control in an ex vivo Langendorff-perfused rat heart model.[9][10][11][13]

Experimental Workflow

A Isolate Rat Heart B Mount on Langendorff Apparatus A->B C Stabilize with Tyrode's Buffer (20 min) B->C D Record Baseline Hemodynamics C->D E Infuse Digoxin (25 µg/mL for 10 min) D->E F Continue Perfusion (40 min) E->F G Record Hemodynamic Parameters F->G H Analyze Data (LVDP, dP/dtmax) G->H

Caption: Workflow for Langendorff heart perfusion experiment.

Methodology
  • Heart Isolation and Perfusion:

    • Anesthetize a male Wistar rat and perform a thoracotomy.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Tyrode's Buffer at 37°C.[10]

  • Stabilization and Baseline Measurement:

    • Allow the heart to equilibrate for 20 minutes.[9][10]

    • Record baseline parameters including coronary perfusion pressure, left ventricular developed pressure (LVDP), the maximal rate of pressure development (dP/dtmax), and heart rate.[9]

  • Digoxin Administration:

    • Infuse digoxin at a concentration of 25 µg/mL for 10 minutes using an infusion pump at a rate of 0.5 mL/min.[9][10]

  • Data Acquisition and Analysis:

    • Continuously record cardiac parameters for 40 minutes following the start of the digoxin infusion.[9][10]

    • Analyze the data to determine the time course and magnitude of the positive inotropic effect of digoxin, evidenced by a significant increase in LVDP and dP/dtmax.[11]

Protocol 2: Isolated Cardiomyocyte Contractility Assay

This protocol outlines the use of digoxin to assess contractility in isolated adult rat cardiomyocytes.

Experimental Workflow

A Isolate Adult Rat Cardiomyocytes B Load with Fura-2 AM (for Ca2+ imaging) A->B C Perfuse with Tyrode's Solution B->C D Record Baseline Contraction and Ca2+ Transients C->D E Apply Digoxin (e.g., 5 µM) D->E F Incubate for 15 minutes E->F G Record Post-Digoxin Contraction and Ca2+ Transients F->G H Analyze Fractional Shortening and Ca2+ Amplitude G->H

Caption: Workflow for isolated cardiomyocyte contractility assay.

Methodology
  • Cell Isolation and Preparation:

    • Isolate ventricular cardiomyocytes from an adult rat heart using enzymatic digestion.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) for simultaneous measurement of intracellular calcium.

  • Baseline Recording:

    • Place the cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped for video-based edge detection and fluorescence imaging.

    • Perfuse with Tyrode's solution and electrically stimulate the cells at a physiological frequency (e.g., 1 Hz).

    • Record baseline sarcomere length and calcium transients.

  • Digoxin Application:

    • Introduce digoxin into the perfusion solution at a final concentration of, for example, 5 µM.

    • Allow the cells to incubate with digoxin for 15 minutes to ensure a steady-state effect.

  • Data Acquisition and Analysis:

    • Record sarcomere length and calcium transients again following digoxin treatment.

    • Analyze the data to quantify the increase in fractional shortening and the amplitude of the calcium transients, which are indicative of a positive inotropic effect. A study observed a 44% increase in fractional shortening in cardiomyocytes from rats treated with digoxin.[8]

Conclusion

Digoxin is an indispensable tool in cardiac contractility research, providing a reliable and reproducible positive control across a spectrum of experimental models. Its well-established mechanism of action ensures that observed effects are directly attributable to alterations in cardiomyocyte calcium handling and myofilament activation. The protocols and data presented herein offer a robust framework for the effective use of digoxin as a positive control, thereby enhancing the quality and reliability of cardiac contractility assays in both basic research and preclinical drug development.

References

Application Notes and Protocols for the Long-Term Stability of Digoxin in Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a widely used pharmaceutical compound for treating various heart conditions, such as heart failure and atrial fibrillation.[1][2] In a laboratory setting, the preparation and storage of digoxin solutions with known stability are critical for accurate and reproducible experimental results. These application notes provide a comprehensive overview of the long-term stability of digoxin in various solutions, detailed protocols for its preparation and analysis, and a summary of its mechanism of action.

Long-Term Stability Data

The chemical stability of digoxin in solution is influenced by factors such as the solvent, storage temperature, and pH.[3][4] The following tables summarize the stability of digoxin under different conditions.

Table 1: Stability of Compounded Digoxin Solution (0.05 mg/mL) Over 180 Days [3][5]

VehicleStorage TemperatureInitial Concentration (%)Concentration after 180 Days (%)Stability
Normal Saline5°C ± 2°C100> 90.0Stable
Normal Saline25°C ± 2°C / 60% ± 5% RH100> 90.0Stable
Commercial Vehicle Copy5°C ± 2°C100> 90.0Stable
Commercial Vehicle Copy25°C ± 2°C / 60% ± 5% RH100> 90.0Stable

Stability is defined as retaining not less than 90.0% of the initial concentration.[3]

Table 2: Stability of Digoxin Under Forced Degradation Conditions [6]

ConditionIncubation TimeIncubation TemperatureObservation
Neutral (Water)1 hour25°C / 60% RHNo significant degradation
Acidic (0.1 M HCl)1 hour25°C / 60% RHDegradation observed
Alkaline (0.1 M NaOH)1 hour25°C / 60% RHDegradation observed
Oxidative (3% H₂O₂)1 hour25°CNo significant degradation

Experimental Protocols

Protocol 1: Preparation of Digoxin Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL digoxin stock solution in methanol, which can be used for creating calibration standards and other working solutions.[3]

Materials:

  • Digoxin bulk powder

  • Methanol (HPLC grade)

  • Volumetric flask

  • Analytical balance

  • Spatula

Procedure:

  • Accurately weigh the desired amount of digoxin bulk powder using an analytical balance.

  • Transfer the powder to a clean, dry volumetric flask of the appropriate size.

  • Add a small amount of methanol to dissolve the digoxin powder.

  • Once dissolved, add methanol to the flask until it reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed, light-protected container at a controlled temperature.

Protocol 2: Preparation of Diluted Digoxin Solution for Injection (0.05 mg/mL)

This protocol is adapted from a study on the stability of compounded digoxin solutions and is intended for research purposes only.[3][5]

Materials:

  • Digoxin injection solution (0.25 mg/mL)

  • Normal saline (0.9% sodium chloride) or a copy of the commercial vehicle

  • Sterile transparent glass vials (e.g., 2 mL)

  • Sterile syringes and needles

  • 0.22 µm filter (optional, if using a non-sterile diluent)

Procedure:

  • Using a sterile syringe, draw the required volume of the 0.25 mg/mL digoxin injection solution.

  • In a sterile vial, dilute the concentrated digoxin solution with the chosen vehicle (normal saline or commercial vehicle copy) in a 1:4 ratio (1 part digoxin solution to 4 parts diluent) to achieve a final concentration of 0.05 mg/mL.

  • If the diluent is not sterile, filter the final solution through a 0.22 µm filter into a sterile vial.

  • Seal the vials and store them at the desired temperature (5°C or 25°C).[3]

  • Visually inspect the vials for any particulate matter or color change before each use.

Protocol 3: Stability-Indicating HPLC-UV Method for Digoxin Analysis

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for quantifying digoxin and assessing its stability in solution.[3][7][8]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 28:72 v/v).[7][8]

  • Flow Rate: 1.1 mL/min.[7]

  • Injection Volume: 100 µL.[7]

  • Detection Wavelength: 220 nm.[7][8]

  • Column Temperature: 20°C.[7][8]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of digoxin in the mobile phase at known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution.[3]

  • Sample Preparation: Dilute the digoxin solutions under investigation with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the digoxin standards against their concentrations. Determine the concentration of digoxin in the samples by interpolating their peak areas from the calibration curve.

  • Stability Assessment: The stability of the digoxin solution is confirmed if the concentration remains above 90% of the initial concentration over the study period.[3][5]

Visualizations

Digoxin Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in myocardial cells.[1][2][9] This leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[9][10] The elevated intracellular calcium enhances the contractility of the heart muscle.[2][10]

Digoxin_Signaling_Pathway cluster_cell Myocardial Cell cluster_ions Ion Concentration Changes Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Leads to Intracellular_Na->Na_Ca_Exchanger Reduces activity of Contractility ↑ Myocardial Contractility Intracellular_Ca->Contractility Enhances

Caption: Digoxin's mechanism of action in a myocardial cell.

Experimental Workflow for Digoxin Stability Assessment

The following diagram illustrates the general workflow for conducting a long-term stability study of digoxin in solution.

Digoxin_Stability_Workflow A Prepare Digoxin Solution (e.g., 0.05 mg/mL) B Store at Different Conditions (e.g., 5°C and 25°C) A->B C Sample at Predetermined Time Points (e.g., 0, 14, 30, 60, 90, 120, 150, 180 days) B->C D Analyze Samples by HPLC-UV C->D E Determine Digoxin Concentration D->E F Assess Stability (>90% of initial concentration) E->F G Stable F->G Yes H Unstable F->H No

Caption: Workflow for assessing the long-term stability of digoxin.

Conclusion

Digoxin solutions, when prepared and stored correctly, can remain stable for extended periods, ensuring the reliability of laboratory experiments. The provided data indicates that digoxin at a concentration of 0.05 mg/mL is stable for at least 180 days when stored at both refrigerated (5°C) and room temperature (25°C) in normal saline or a similar vehicle.[3][5] Adherence to the detailed protocols for solution preparation and analysis is crucial for obtaining accurate and consistent results in research and drug development settings.

References

Application Notes and Protocols for Studying Digoxin Administration in Ventricular Rate Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation (AF) for centuries. Its primary therapeutic effects in the context of AF are the reduction of the ventricular rate and a mild positive inotropic effect.[1][2][3] These application notes provide detailed protocols for researchers to study the administration of digoxin for ventricular rate control in various experimental models, from in vivo animal studies to in vitro cellular assays.

The principal mechanism of digoxin involves the reversible inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1][5] The elevated intracellular calcium enhances myocardial contractility.[1] Additionally, digoxin exerts a vagomimetic action, increasing parasympathetic tone, which slows conduction through the atrioventricular (AV) node and prolongs its refractory period, thereby reducing the ventricular response to the rapid atrial impulses in AF.[4][5]

Data Presentation

Table 1: Summary of Quantitative Data on Digoxin's Effect on Ventricular Rate

Experimental ModelSpeciesDigoxin Dose/ConcentrationBaseline Ventricular Rate (bpm)Post-Digoxin Ventricular Rate (bpm)Percent Reduction in Ventricular RateCitation(s)
Chronic Atrial FibrillationDog5 µg/kg q12hr (oral)194 (median)164 (median)15.5%[2]
Chronic Atrial FibrillationDogCombination: Digoxin (5 µg/kg q12hr) + Diltiazem (3mg/kg q12hr)194 (median)126 (median)35.1%[2]
Paroxysmal Atrial FibrillationHumanTherapeutic oral doseNot specifiedReduced episodes of fast ventricular response with extreme variabilityNot a direct rate reduction percentage[6]
Isolated Perfused Heart (Langendorff)Guinea Pig0.6 nMProlonged AV conduction timeProlonged AV conduction timeNot applicable (measures conduction time)[7]
Isolated Ventricular MyocytesGuinea Pig0.3, 1, and 3 µmol/LNot applicableDose-dependent increase in intracellular Ca2+Not applicable (measures Ca2+ concentration)[8]

Signaling Pathway

The primary signaling pathway of digoxin in cardiomyocytes leading to its effects on contractility and heart rate is initiated by its binding to the Na+/K+-ATPase pump.

Digoxin_Signaling_Pathway cluster_cell Cardiomyocyte cluster_system Systemic Effects Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Vagal_Nerve ↑ Vagal Nerve Activity Digoxin->Vagal_Nerve Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces activity Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction AV_Node AV Node Vagal_Nerve->AV_Node AV_Conduction ↓ AV Nodal Conduction AV_Node->AV_Conduction Ventricular_Rate ↓ Ventricular Rate AV_Conduction->Ventricular_Rate

Digoxin's mechanism of action in cardiomyocytes and its systemic effects on the heart.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of digoxin in an in vivo model of atrial fibrillation.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_induction Atrial Fibrillation Induction cluster_treatment Digoxin Administration and Monitoring cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Canine) Anesthesia Anesthetize Animal Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (ECG, BP monitoring) Anesthesia->Instrumentation Pacing Rapid Atrial Pacing (e.g., 40 Hz for 20 min) Instrumentation->Pacing Drug_Infusion Concomitant Drug Infusion (e.g., Phenylephrine) Instrumentation->Drug_Infusion AF_Confirmation Confirm Sustained AF (via ECG) Pacing->AF_Confirmation Drug_Infusion->AF_Confirmation Baseline Record Baseline Ventricular Rate AF_Confirmation->Baseline Digoxin_Admin Administer Digoxin (e.g., i.v. or oral) Baseline->Digoxin_Admin Monitoring Continuous ECG and Blood Pressure Monitoring Digoxin_Admin->Monitoring Data_Collection Record Ventricular Rate at Timed Intervals Monitoring->Data_Collection Data_Analysis Analyze Ventricular Rate Data (e.g., % reduction) Data_Collection->Data_Analysis Statistical_Analysis Perform Statistical Analysis Data_Analysis->Statistical_Analysis Results Generate Results and Conclusions Statistical_Analysis->Results

A generalized workflow for in vivo studies of digoxin for ventricular rate control.

Experimental Protocols

In Vivo Model: Canine Atrial Fibrillation

This protocol describes the induction of sustained atrial fibrillation in a canine model to study the effects of digoxin on ventricular rate control.[1][9]

Materials:

  • Adult mongrel dogs

  • Anesthesia (e.g., morphine-chloralose combination to maintain autonomic control)[1]

  • Surgical instruments for vascular access and monitoring

  • ECG recording system

  • Blood pressure monitor

  • Atrial pacing catheter

  • Programmable electrical stimulator

  • Phenylephrine solution (2 µg/kg/min infusion)[1]

  • Digoxin solution for intravenous or oral administration[10][11]

  • Saline solution

Protocol:

  • Animal Preparation:

    • Anesthetize the dog using a morphine-chloralose combination to preserve autonomic reflexes.[1]

    • Surgically place catheters for drug administration, blood pressure monitoring, and ECG recording.

    • Position a pacing catheter in the right atrium.

  • Induction of Atrial Fibrillation:

    • Begin a continuous intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to increase systemic arterial pressure.[1]

    • Simultaneously, initiate rapid atrial pacing at 40 Hz for 20 minutes.[1]

    • After 20 minutes, cease pacing and confirm the persistence of sustained atrial fibrillation via ECG.[1]

  • Digoxin Administration and Monitoring:

    • Once sustained AF is established, record a baseline ventricular rate for at least 10 minutes.

    • Administer digoxin. For acute studies, an intravenous dose of 2.2–4.4 µg/kg can be used.[10] For chronic studies, an oral dose of 2.5–3.5 µg/kg every 12 hours can be administered.[10]

    • Continuously monitor the ECG and blood pressure.

    • Record the ventricular rate at regular intervals (e.g., every 15 minutes for the first hour, then hourly) to determine the onset and duration of action.

  • Data Analysis:

    • Calculate the ventricular rate from the ECG recordings by measuring the R-R intervals. For irregular rhythms, average the rate over a set period (e.g., 1 minute).[12][13]

    • Determine the percentage reduction in ventricular rate from baseline at each time point.

    • Analyze changes in AV nodal conduction by measuring the PR interval on any sinus beats that may occur.

Ex Vivo Model: Langendorff Isolated Heart Preparation

This protocol details the use of a Langendorff-perfused heart to study the direct effects of digoxin on AV nodal conduction and ventricular rate in the absence of systemic neural and hormonal influences.[14][15][16]

Materials:

  • Rabbit or guinea pig heart

  • Langendorff apparatus

  • Tyrode's solution (perfusion buffer)[14]

  • ECG recording electrodes

  • Intra-ventricular balloon catheter and pressure transducer

  • Pacing electrodes

  • Digoxin stock solution

  • Data acquisition system

Protocol:

  • Heart Isolation and Perfusion:

    • Isolate the heart from a heparinized and anesthetized animal and immediately cannulate the aorta on the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Tyrode's solution maintained at 37°C.

    • Allow the heart to stabilize for a 20-minute equilibration period.[14]

  • Baseline Measurements:

    • Record a baseline ECG and left ventricular pressure.

    • Determine the baseline heart rate and AV conduction time (PR interval).

    • To assess AV nodal refractoriness, deliver programmed electrical stimulation to the atria.[7]

  • Digoxin Perfusion:

    • Introduce digoxin into the perfusion solution at a starting concentration (e.g., 0.6 nM).[7]

    • Create a concentration-response curve by incrementally increasing the digoxin concentration.

    • Allow the heart to stabilize at each concentration for a set period (e.g., 10-15 minutes) before recording data.

  • Data Acquisition and Analysis:

    • At each digoxin concentration, record the ECG and left ventricular pressure.

    • Measure the heart rate, AV conduction time (PR interval), and the effective refractory period of the AV node.[7][17]

    • Plot the change in ventricular rate and AV conduction time as a function of digoxin concentration.

In Vitro Model: Calcium Imaging in Isolated Cardiomyocytes

This protocol describes the use of fluorescence microscopy to visualize and quantify changes in intracellular calcium transients in isolated cardiomyocytes in response to digoxin.[8][18]

Materials:

  • Isolated adult rat or rabbit ventricular cardiomyocytes

  • Fluo-4 AM calcium indicator dye[18]

  • Pluronic F-127

  • Tyrode's solution

  • Confocal or fluorescence microscope with a high-speed camera

  • Image analysis software (e.g., ImageJ)

  • Digoxin stock solution

Protocol:

  • Cell Preparation and Dye Loading:

    • Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.

    • Load the cells with Fluo-4 AM (e.g., 10 µM) in Tyrode's solution containing Pluronic F-127 for 20 minutes at room temperature, followed by a 20-minute de-esterification period in dye-free Tyrode's solution.

  • Image Acquisition:

    • Place the coverslip with the loaded cardiomyocytes on the microscope stage and perfuse with Tyrode's solution.

    • Acquire baseline images of calcium transients, either in spontaneously contracting cells or by electrical field stimulation.

    • Record line-scan images to achieve high temporal resolution of the calcium transients.

  • Digoxin Application and Measurement:

    • Introduce digoxin into the perfusion solution at the desired concentration (e.g., 0.3-3 µmol/L).[8]

    • After a brief incubation period, acquire images of calcium transients in the presence of digoxin.

  • Data Analysis:

    • Using image analysis software, quantify the following parameters of the calcium transients:

      • Amplitude (peak fluorescence intensity)

      • Time to peak

      • Decay kinetics (e.g., tau)

      • Frequency of spontaneous calcium release events (calcium sparks)

    • Compare the parameters of the calcium transients before and after digoxin application to determine the drug's effect on intracellular calcium handling.

References

Application Notes and Protocols for Cell-Based Screening of Digoxin-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for centuries. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced myocardial contractility.[1][2][3] The therapeutic potential of Digoxin-like compounds, also known as cardiotonic steroids, extends beyond cardiovascular applications, with growing evidence of their anti-cancer activities.[4][5][6]

This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen for and characterize compounds with Digoxin-like activity. These assays are amenable to high-throughput screening (HTS) and provide a robust platform for the identification of novel therapeutic agents targeting the Na+/K+-ATPase signaling pathway.

Core Principle: The Digoxin Signaling Pathway

The central mechanism of action for Digoxin and related compounds is the inhibition of the α-subunit of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. This initial binding event triggers a cascade of downstream effects that can be harnessed for screening purposes.

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Ca ↑ Intracellular [Ca2+] NCX->Intracellular_Ca Digoxin Digoxin Digoxin->NaK_ATPase Inhibition Intracellular_Na->NCX Reduced Ca2+ Efflux SR_Ca_Release ↑ SR Ca2+ Release Intracellular_Ca->SR_Ca_Release Downstream_Effects Downstream Cellular Effects (e.g., ↑ Contractility, Gene Expression) SR_Ca_Release->Downstream_Effects

Caption: Digoxin's primary mechanism of action.

Key Cell-Based Assays for Screening

A multi-assay approach is recommended for a comprehensive screening campaign. The following assays target different stages of the Digoxin signaling pathway, from direct enzyme inhibition to downstream cellular consequences.

  • Na+/K+-ATPase Activity Assay: Directly measures the inhibition of the target enzyme.

  • Cell Viability (Cytotoxicity) Assay: Assesses the dose-dependent cytotoxic effects characteristic of many cardiac glycosides.

  • Intracellular Calcium Influx Assay: Quantifies the increase in intracellular calcium, a direct consequence of Na+/K+-ATPase inhibition.

  • Reporter Gene Assay: Measures the activation of downstream signaling pathways, such as those regulated by calcium-sensitive transcription factors.

Assay 1: Cell-Based Na+/K+-ATPase Activity Assay

Principle: This assay quantifies the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined by comparing the Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The activity of a test compound is assessed by its ability to inhibit this ouabain-sensitive ATP hydrolysis.

Experimental Protocol:

NaK_ATPase_Assay_Workflow start Start cell_prep Prepare Cell Lysate or Membrane Fraction start->cell_prep add_reagents Add Assay Buffer, ATP, and Test Compound/Controls cell_prep->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release stop_reaction->measure_pi analyze Calculate Ouabain-Sensitive ATPase Activity and % Inhibition measure_pi->analyze end End analyze->end

Caption: Workflow for the Na+/K+-ATPase activity assay.

Materials:

  • Cells expressing Na+/K+-ATPase (e.g., HEK293, HeLa, or tissue homogenates)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (100 mM)

  • Test compounds and controls (Digoxin, Ouabain)

  • Inhibitor (for total ATPase activity control): Ouabain (1 mM stock)

  • Stop Solution (e.g., 10% SDS)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a cell lysate or a membrane fraction from the chosen cells to enrich for Na+/K+-ATPase. Determine the total protein concentration of the preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total ATPase Activity: Assay buffer, cell lysate, and ATP.

    • Ouabain-Insensitive ATPase Activity: Assay buffer, cell lysate, ouabain (final concentration 1 mM), and ATP.

    • Test Compound: Assay buffer, cell lysate, test compound (at various concentrations), and ATP.

  • Reaction Initiation: Add a suitable amount of cell lysate (e.g., 10-20 µg of protein) to each well. Pre-incubate with the test compound or ouabain for 10 minutes at 37°C.

  • Start Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate according to the manufacturer's instructions for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Data Analysis:

    • Calculate the amount of Pi released using a standard curve.

    • Na+/K+-ATPase activity = (Pi from Total ATPase) - (Pi from Ouabain-Insensitive ATPase).

    • Calculate the percentage inhibition for each concentration of the test compound relative to the control (no compound).

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation:

CompoundTarget Cell/TissueIC50 (nM)Reference
DigoxinHuman Erythrocyte MembranesVaries (biphasic inhibition)[7]
GitoxinHuman Erythrocyte MembranesVaries (biphasic inhibition)[7]
OuabainCHO-K1 cells298,000 (3h incubation)[8]
DigoxinPorcine Cerebral CortexVaries (biphasic inhibition)[7]

Assay 2: Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is effective for screening Digoxin-like compounds due to their known cytotoxic effects at higher concentrations.

Experimental Protocol:

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 3-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Buffer (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer or other relevant cell lines (e.g., HeLa, A549, SKOV-3)

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation:

CompoundCell LineIncubation TimeIC50Reference
DigoxinA549 (Lung Cancer)48h0.10 µM[2][3]
DigoxinH1299 (Lung Cancer)48h0.12 µM[2][3]
DigoxinSKOV-3 (Ovarian Cancer)Not specified0.25 µM[9]
DigitoxinSKOV-3 (Ovarian Cancer)Not specified0.40 µM[9]
DigitoxinHeLa (Cervical Cancer)48h28 nM[6]
DigitoxinTK-10 (Renal Cancer)Not specified3-33 nM[4][5]

Assay 3: Intracellular Calcium Influx Assay (Fluo-4)

Principle: This assay uses a fluorescent indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration. Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases to become the calcium-sensitive Fluo-4. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly. This assay provides a direct readout of the functional consequence of Na+/K+-ATPase inhibition.

Experimental Protocol:

Fluo4_Assay_Workflow start Start seed_cells Seed Cells in a 96/384-well Plate start->seed_cells incubate_attach Incubate Overnight seed_cells->incubate_attach load_dye Load Cells with Fluo-4 AM Dye incubate_attach->load_dye incubate_dye Incubate for 1h at 37°C and 30 min at RT load_dye->incubate_dye add_compounds Add Test Compounds incubate_dye->add_compounds read_fluorescence Monitor Fluorescence Kinetics (Ex: 490 nm, Em: 525 nm) add_compounds->read_fluorescence analyze Calculate Fluorescence Change and EC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Fluo-4 calcium influx assay.

Materials:

  • Adherent or suspension cells (e.g., iPSC-derived cardiomyocytes, CHO cells)

  • Fluo-4 AM dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and liquid handling capabilities

Procedure:

  • Cell Seeding: Plate cells in a black, clear-bottom microplate and incubate overnight.

  • Dye Loading: Prepare a Fluo-4 AM dye-loading solution in the assay buffer. Remove the culture medium and add the dye-loading solution to the cells.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification.

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition: Use the instrument's liquid handler to add the test compounds to the wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for several minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F0) over time. Determine the EC50 value from the dose-response curve of the peak fluorescence change.

Data Presentation:

CompoundCell TypeAssayEC50Reference
AcetylstrophanthidinSaphenous Vein3H-Noradrenaline Efflux (Ca2+ dependent)~EC50[10]
VerapamiliPSC-CardiomyocytesFluo-4 Calcium Flux50 nM (reduces rate)[11]
CarbacholCardiomyocytesCa2+ Green5 µM[12]

Note: Specific EC50 values for Digoxin in calcium flux assays are less commonly reported in a standardized format but are expected to be in the nanomolar to low micromolar range, consistent with its IC50 for Na+/K+-ATPase inhibition.

Assay 4: NFAT Reporter Gene Assay

Principle: The Nuclear Factor of Activated T-cells (NFAT) is a transcription factor that is activated by calcium signaling.[13] An increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene expression.[14][15] A reporter gene assay can be constructed using a plasmid containing NFAT response elements upstream of a reporter gene (e.g., luciferase). This assay measures a more distal event in the signaling cascade initiated by Digoxin-like compounds.

Experimental Protocol:

NFAT_Assay_Workflow start Start transfect Transfect Cells with NFAT-Luciferase Reporter start->transfect select_stable Select for Stable Cell Line (Optional) transfect->select_stable seed_cells Seed Reporter Cells in a 96-well Plate select_stable->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds incubate_treat Incubate for 6-24h add_compounds->incubate_treat lyse_cells Lyse Cells incubate_treat->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence analyze Calculate Fold Activation and EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for an NFAT reporter gene assay.

Materials:

  • Host cell line (e.g., HEK293, Jurkat)

  • NFAT-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Line Generation: Co-transfect the host cell line with the NFAT-luciferase reporter plasmid and a selection marker. Select for stably expressing cells.

  • Cell Seeding: Plate the stable reporter cell line in a white, opaque 96-well plate.

  • Compound Treatment: Add test compounds at various concentrations and incubate for an appropriate time to allow for gene expression (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

  • Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the NFAT-luciferase signal to a control (e.g., Renilla luciferase or cell viability). Calculate the fold activation relative to the vehicle control and determine the EC50 from the dose-response curve.

Data Presentation: Data from reporter gene assays for Digoxin-like compounds should be presented as dose-response curves showing the fold activation of the reporter gene, from which EC50 values can be derived. While some studies show Digoxin can modulate transcription factors like HIF-1α and RORγ, a direct, quantitative EC50 for NFAT activation is not readily available in the literature and would be a key output of this screening assay.[1][16][17][18]

High-Throughput Screening (HTS) Considerations

Z'-Factor: For HTS campaigns, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose. It reflects the dynamic range of the assay and the data variation associated with the signal and background controls.[7][19][20][21]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition with Digoxin).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[7][19]

  • 0 < Z' < 0.5: A marginal assay, may require optimization.[7]

  • Z' < 0: Not a suitable assay for screening.[7]

An assay with a Z'-factor of >0.7 has been reported for a Na+/K+-ATPase rubidium uptake assay, demonstrating the feasibility of HTS for this target.[8]

Conclusion

The cell-based assays described in these application notes provide a comprehensive toolkit for the discovery and characterization of Digoxin-like compounds. By targeting different aspects of the Na+/K+-ATPase signaling pathway, from direct enzyme inhibition to downstream effects on cell viability, calcium signaling, and gene expression, researchers can build a detailed pharmacological profile of their compounds of interest. The integration of these assays into an HTS platform, with careful validation using metrics like the Z'-factor, will enable the efficient screening of large compound libraries to identify novel therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Digoxin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of digoxin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of digoxin?

Digoxin is practically insoluble in water, with a reported solubility of approximately 0.0648 mg/mL at 20°C[1] and 65 mg/L[2]. This low solubility can present significant challenges during in vitro and in vivo experimental setups. It is also practically insoluble in ether[3].

Q2: Why is my digoxin not dissolving in my aqueous buffer?

Digoxin is a hydrophobic molecule, and its poor solubility in aqueous solutions is a common issue. Several factors can contribute to this problem:

  • Insufficient Solvent Polarity: Water is a highly polar solvent, which is not ideal for dissolving the nonpolar digoxin molecule.

  • Precipitation: If a stock solution of digoxin in an organic solvent is diluted too quickly or into an incompatible aqueous buffer, the digoxin can precipitate out of the solution.

  • pH of the Solution: The pH of the aqueous solution can influence the stability of digoxin. In acidic conditions (pH below 3), digoxin can undergo hydrolysis, which involves the cleavage of its sugar moieties[4][5]. While this may alter the molecule, it doesn't necessarily improve the solubility of the parent drug.

Q3: What are the most common methods to improve digoxin solubility?

Several methods can be employed to enhance the solubility of digoxin in aqueous solutions for experimental use:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase digoxin's solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with digoxin, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.

  • pH Adjustment: While acidic pH can lead to degradation, preparing solutions in specific pH-adjusted buffers can sometimes aid solubility, although this is less common for digoxin compared to other methods. For intravenous formulations, the pH is typically adjusted to a range of 6.7-7.3[6].

Troubleshooting Guide

Problem: Precipitate forms when I dilute my digoxin stock solution into my aqueous experimental media.

This is a frequent issue when working with hydrophobic compounds like digoxin. Here’s a step-by-step troubleshooting guide:

TroubleshootingWorkflow start Precipitate forms upon dilution of Digoxin stock solution check_stock 1. Check Stock Solution Is the stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution 2. Check Dilution Method Are you adding the stock solution dropwise while vortexing the aqueous media? check_stock->check_dilution Yes remake_stock->check_stock modify_dilution Modify dilution technique: - Add stock solution slowly. - Increase vortexing/stirring speed. check_dilution->modify_dilution No check_solvent_conc 3. Check Final Co-solvent Concentration Is the final concentration of the organic solvent in the aqueous media too low to maintain solubility? check_dilution->check_solvent_conc Yes modify_dilution->check_dilution increase_solvent Increase the final concentration of the co-solvent (e.g., DMSO, Ethanol) in the final solution, if experimentally permissible. check_solvent_conc->increase_solvent No consider_alternatives 4. Consider Alternative Solubilization Methods check_solvent_conc->consider_alternatives Yes increase_solvent->check_solvent_conc use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, γ-CD) consider_alternatives->use_cyclodextrin use_cosolvent_system Use a different co-solvent system (e.g., Ethanol, Propylene Glycol) consider_alternatives->use_cosolvent_system end Problem Resolved use_cyclodextrin->end use_cosolvent_system->end

Data Presentation: Solubility of Digoxin in Various Solvents

The following tables summarize the solubility of digoxin in different solvent systems.

Table 1: Solubility of Digoxin in Single Solvents

SolventSolubilityReference
Water (20°C)0.0648 mg/mL[1]
Water (room temp)46.08 mg/L[7]
EtherPractically Insoluble[3]
ChloroformSlightly Soluble[3]
Diluted (50%) AlcoholSlightly Soluble[3]
PyridineFreely Soluble[3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[8]
Dimethylformamide~30 mg/mL[8]
MethanolSoluble[7][9]
Ethanol-[10]
Polyethylene Glycol 400-[10]
Propylene Glycol-[10]

Note: "-" indicates that the source mentions the use as a solvent but does not provide a specific quantitative solubility value.

Table 2: Examples of Co-Solvent Systems for Digoxin Formulations

Co-Solvent System ComponentsConcentration of Digoxin AchievedReference
Polyethylene Glycol 400 (90%), Ethanol, Water, Propylene Glycol0.45 mg/mL[11]
Propylene Glycol (100%)0.5 mg/mL[11]
Ethanol (50%), Propylene Glycol (50%)0.45 mg/mL[11]
Ethanol (10%), Propylene Glycol (89%), Water (1%)0.43 mg/mL[11]
Alcohol (10%), Propylene Glycol (40%), Water (50%)>0.25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Digoxin Stock Solution using DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.

ExperimentalWorkflow start Start weigh 1. Weigh Digoxin Accurately weigh the desired amount of digoxin powder. start->weigh add_dmso 2. Add DMSO Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 30 mg/mL). weigh->add_dmso dissolve 3. Dissolve Vortex or sonicate the mixture until the digoxin is completely dissolved. The solution should be clear. add_dmso->dissolve store 4. Store Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. dissolve->store end End store->end

Methodology:

  • Materials: Digoxin powder, high-purity Dimethyl Sulfoxide (DMSO), appropriate personal protective equipment (PPE), analytical balance, vortex mixer, and/or sonicator.

  • Procedure: a. Accurately weigh the desired mass of digoxin powder in a suitable container. b. Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO to 30 mg of digoxin).[8] c. Vortex the mixture vigorously. If necessary, use a sonicator bath for a short period to aid dissolution. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Solubilization of Digoxin using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is useful for preparing aqueous formulations of digoxin with enhanced solubility, which can be beneficial for both in vitro and in vivo studies. The aqueous solubility of digoxin was enhanced by HPCD by about 2000 times at an HPCD concentration of 50% (w/v)[12].

CyclodextrinMechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result Digoxin Hydrophobic Digoxin Complex Digoxin encapsulated within Cyclodextrin Cyclodextrin HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic interior) SolubleComplex Water-Soluble Inclusion Complex Complex->SolubleComplex Increased Aqueous Solubility Digoxin_in_Complex Digoxin

Methodology:

  • Materials: Digoxin powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), purified water or desired aqueous buffer, magnetic stirrer, and stir bar.

  • Procedure: a. Prepare a solution of HP-β-CD in the desired aqueous vehicle at the target concentration (e.g., 10-40% w/v). Stir until the HP-β-CD is fully dissolved. b. Slowly add the accurately weighed digoxin powder to the stirring HP-β-CD solution. c. Continue stirring the mixture at room temperature until the digoxin is completely dissolved. This may take several hours. Gentle heating (e.g., to 37°C) can sometimes accelerate the process, but the stability of digoxin at elevated temperatures should be considered. d. Once dissolved, the solution can be filtered through a 0.22 µm filter to sterilize and remove any undissolved particles. e. Store the resulting solution as appropriate for the intended experiment.

The formation of inclusion complexes with γ-cyclodextrin has been shown to significantly increase the plasma levels of digoxin after oral administration, indicating improved bioavailability[13][14]. Similarly, β-cyclodextrin has been used to form inclusion complexes that enhance the aqueous solubility of digoxin[15][16].

References

Technical Support Center: Digoxin Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of Digoxin in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Digoxin solution appears cloudy. What could be the cause and how can I fix it?

A: Cloudiness in your Digoxin solution often indicates precipitation. This can be caused by:

  • Improper Dilution: Using a diluent volume less than four times the volume of the Digoxin solution can lead to precipitation.[1] Always ensure at least a four-fold dilution.

  • Low Temperature: While refrigeration is recommended for long-term storage, sudden or extreme drops in temperature can sometimes cause Digoxin to precipitate out of solution, especially at higher concentrations. Allow the solution to come to room temperature and gently agitate to see if it redissolves.

  • Incompatible Diluents: While Digoxin is stable in common diluents like normal saline (NS) and 5% dextrose in water (D5W), using other buffers or solutions without validated compatibility could lead to precipitation.[1] Stick to recommended diluents.

Troubleshooting Steps:

  • Visually inspect the solution for particulate matter.

  • If precipitation is suspected, gently warm the solution to room temperature and vortex.

  • If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one, ensuring proper dilution ratios.

Q2: I suspect my Digoxin is degrading. What are the common causes of degradation?

A: Digoxin is susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: Digoxin is prone to hydrolysis in acidic solutions with a pH below 3.[2] Conversely, it is also significantly degraded in alkaline conditions (e.g., 0.1 M NaOH).[3] It is most stable in solutions with a pH between 5 and 8.[2]

  • Light Exposure: Digoxin is listed as a light-sensitive drug.[3] Although some studies have shown stability in transparent vials under ambient light for extended periods, it is best practice to protect solutions from direct light exposure.[1][3]

  • Temperature: While Digoxin solutions are stable at both refrigerated (5°C) and room temperature (25°C) for extended periods (up to 180 days), elevated temperatures (e.g., 70°C) can accelerate degradation.[3][4]

Q3: How should I store my Digoxin stock and working solutions?

A: Proper storage is crucial for maintaining Digoxin stability.

  • Stock Solutions: For long-term storage (up to 180 days), compounded Digoxin solutions (0.05 mg/mL) have been shown to be stable at both 5°C and 25°C.[3][4] It is recommended to store stock solutions in a refrigerator (5°C ± 2°C).

  • Working Solutions: Diluted Digoxin solutions in D5W or NS are stable for up to 48 hours at controlled room temperature (25°C).[1] For immediate use, it is recommended to use the diluted solution promptly.[1]

  • Light Protection: Always store Digoxin solutions, both stock and working, protected from light.[2][3] Use amber vials or wrap containers in aluminum foil.

Q4: Can I filter my Digoxin solution?

A: Caution should be exercised when filtering Digoxin solutions. Some studies have reported significant losses (as high as 73%) when using 0.22 µm filters, particularly within the first 20 minutes of filtration.[3] This loss may be due to adsorption to the filter membrane. If filtration is necessary, it is advisable to first saturate the filter with the solution to minimize subsequent losses.[3]

Quantitative Data Summary

The following tables summarize the stability of Digoxin under various conditions based on published studies.

Table 1: Stability of Compounded Digoxin Solution (0.05 mg/mL)

Storage TemperatureVehicleDurationDigoxin Concentration Retained
5°CNormal Saline180 days> 90.0%
25°CNormal Saline180 days> 90.0%
5°CCommercial Vehicle Copy180 days> 90.0%
25°CCommercial Vehicle Copy180 days> 90.0%

Data from Forest, J. M., et al. (2022). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection.[3][4]

Table 2: Forced Degradation of Digoxin

ConditionIncubation TimeTemperatureDigoxin Recovery
Water1 hour25°C104%
0.1 M HCl (Acidic)1 hour25°C85%
0.1 M NaOH (Alkaline)1 hour25°C59%
3% H₂O₂ (Oxidative)1 hour25°C104%

Data from Forest, J. M., et al. (2022). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Diluted Digoxin Solution

This protocol describes the preparation of a 0.05 mg/mL Digoxin solution for injection, which has been shown to be stable for at least 180 days.[3][4]

Materials:

  • Digoxin injection, 0.25 mg/mL

  • Normal Saline (0.9% NaCl)

  • Sterile transparent glass vials (2 mL)

  • Sterile syringes and needles

  • Laminar flow hood

Procedure:

  • Aseptically withdraw the required volume of Digoxin (0.25 mg/mL) into a sterile syringe.

  • In a laminar flow hood, dilute the Digoxin with normal saline to a final concentration of 0.05 mg/mL. For example, to prepare 10 mL of the diluted solution, add 2 mL of the 0.25 mg/mL Digoxin to 8 mL of normal saline.

  • Gently mix the solution.

  • Aseptically transfer the diluted solution into 2 mL transparent glass vials.

  • Store the vials at either refrigerated (5°C) or room temperature (25°C), protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Digoxin Stability Testing

This method is used to assess the chemical stability of Digoxin solutions by quantifying the concentration of the active ingredient over time.[3][5]

Instrumentation:

  • HPLC system with UV detection

  • C18 column (e.g., LiChrospher RP-18e, 5 µm, 125 x 4.0 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Water:Acetonitrile (72:28, v/v)

  • Detection Wavelength: 218 nm or 220 nm[5][6]

  • Flow Rate: (Specify based on column and system, typically around 1.0 mL/min)

  • Injection Volume: (Specify based on sensitivity, e.g., 20 µL)

Procedure:

  • Prepare a standard curve using known concentrations of a Digoxin reference standard.

  • At each time point of the stability study, withdraw a sample from the test solution.

  • If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve.

  • Inject the sample onto the HPLC system.

  • Quantify the Digoxin concentration by comparing the peak area of the sample to the standard curve.

  • Degradation is typically indicated if the concentration falls below 90% of the initial concentration.

Visualizations

Below are diagrams illustrating key concepts related to Digoxin stability and experimental workflow.

Digoxin_Degradation_Pathways Digoxin Digoxin Degradation_Products Hydrolysis Products (e.g., Digoxigenin) Digoxin->Degradation_Products Hydrolysis Acidic_pH Acidic pH (<3) Acidic_pH->Digoxin Alkaline_pH Alkaline pH Alkaline_pH->Digoxin Light Light Exposure Light->Digoxin High_Temp High Temperature High_Temp->Digoxin

Caption: Factors leading to Digoxin degradation.

Caption: Experimental workflow for assessing Digoxin stability.

Logical_Troubleshooting cluster_cloudy Troubleshooting Cloudiness cluster_activity Troubleshooting Low Activity Start Observe Issue with Digoxin Experiment Issue What is the issue? Start->Issue Cloudy Solution is Cloudy/ Has Precipitate Issue->Cloudy Visual Low_Activity Reduced Biological Activity Issue->Low_Activity Functional Check_Dilution Check Dilution Ratio (≥ 4-fold?) Cloudy->Check_Dilution Check_pH Verify Solution pH (is it acidic/alkaline?) Low_Activity->Check_pH Check_Temp Check Storage Temp Check_Dilution->Check_Temp Check_Diluent Check Diluent Compatibility Check_Temp->Check_Diluent Solution_Cloudy Prepare Fresh Solution with Correct Dilution Check_Diluent->Solution_Cloudy Check_Light Assess Light Exposure Check_pH->Check_Light Check_Age Check Age of Solution Check_Light->Check_Age Solution_Degraded Prepare Fresh Solution with Proper Storage Check_Age->Solution_Degraded

Caption: Troubleshooting logic for common Digoxin issues.

References

Troubleshooting unexpected results in Digoxin cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digoxin cell viability assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Digoxin cell viability experiments in a question-and-answer format.

Q1: My IC50 value for Digoxin is significantly different from published values or varies between experiments. What are the possible causes?

A1: Discrepancies in IC50 values are a common issue and can arise from several factors:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to Digoxin. For instance, IC50 values can range from nanomolar to micromolar concentrations depending on the cancer cell type.[1][2][3] It is crucial to compare your results to literature values for the specific cell line you are using.

  • Assay Method: The choice of cell viability assay can influence the outcome. Assays based on different principles (e.g., metabolic activity like MTT vs. membrane integrity like LDH release) can yield different IC50 values.[4][5]

  • Experimental Conditions: Variations in cell seeding density, incubation time with Digoxin, and serum concentration in the media can all impact the apparent IC50.[6][7] Ensure these parameters are consistent across experiments.

  • Compound Purity and Handling: The purity of the Digoxin used and its storage conditions can affect its potency.

  • Calculation Method: Differences in the statistical method used to calculate the IC50 value can also lead to variations.[2]

Q2: I am observing an unexpected increase in cell viability at low concentrations of Digoxin in my MTT or XTT assay. Is this a valid result?

A2: This phenomenon, known as a hormetic effect, has been observed with cardiac glycosides like Digoxin in some cell lines.[4] At low concentrations, Digoxin can slightly increase cell proliferation in certain cancer cells.[4] However, it is also crucial to rule out assay artifacts:

  • Interference with Tetrazolium Dyes: Digoxin might directly interact with the MTT or XTT reagents, leading to a false positive signal.[8] It is recommended to run a cell-free control with Digoxin and the assay reagent to check for direct chemical reduction.[9]

  • Changes in Cellular Metabolism: Digoxin's inhibition of the Na+/K+-ATPase can alter cellular metabolism, potentially increasing the activity of mitochondrial dehydrogenases responsible for reducing tetrazolium salts, thus inflating the viability reading without an actual increase in cell number.[5][10]

To validate this observation, it is advisable to use an alternative viability assay that does not rely on metabolic activity, such as a trypan blue exclusion assay or a CyQUANT direct cell proliferation assay.

Q3: My results from a colorimetric assay (e.g., MTT) are inconsistent with results from a fluorescence-based or luminescence-based assay. Why is this happening?

A3: Discrepancies between different assay platforms are often due to compound interference or differing biological readouts.

  • Compound Interference: Digoxin or its metabolites might interfere with the optical properties of the assay reagents. For example, some compounds can have overlapping absorbance spectra with the formazan product in an MTT assay.[8] Spironolactone, another steroid-like compound, is known to interfere with some Digoxin immunoassays, highlighting the potential for cross-reactivity in other assay types.[11][12]

  • Different Biological Endpoints: Assays measure different aspects of cell health.

    • MTT/XTT: Measures metabolic activity.[10]

    • LDH Assay: Measures membrane integrity by detecting lactate dehydrogenase release from damaged cells.[4]

    • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, indicating the presence of metabolically active cells.

    • Annexin V/PI staining: Differentiates between apoptotic and necrotic cells.[13]

Digoxin can induce different cell death pathways (apoptosis, cell cycle arrest) in different cell lines, which might be detected with varying sensitivity by different assays.[14][15] It is best practice to confirm key findings with a second, mechanistically different assay.

Q4: I am observing high background noise or a low signal-to-noise ratio in my assay.

A4: This can be caused by several factors related to both the experimental setup and the reagents:

  • Reagent Contamination: Bacterial or fungal contamination of reagents can lead to non-specific signal generation.[8]

  • Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[8] Using phenol red-free media during the assay incubation is recommended.

  • Plate Choice: For luminescence assays, white plates are crucial to maximize the signal, while black plates are recommended for fluorescence assays to reduce background.[8]

  • Incubation Times: Optimize incubation times for both the drug treatment and the assay reagent to ensure a robust signal without excessive background.[8]

  • Cell Seeding: Inconsistent cell seeding can lead to high variability. Ensure a homogenous cell suspension and proper pipetting technique.[6][16]

Data Summary

Table 1: Reported IC50 Values of Digoxin in Various Cancer Cell Lines

Cell LineCancer TypeAssayReported IC50Citation
A549Non-Small Cell Lung CancerMTT0.10 µM (24h)[17]
H1299Non-Small Cell Lung CancerMTT0.12 µM (24h)[17]
MDA-MB-231Breast CancerMTT80 nM[1]
MCF-7Breast CancerMTT60 nM[1]
BT-474Breast CancerMTT230 nM[1]
ZR-75-1Breast CancerMTT170 nM[1]
SKOV-3Ovarian CancerMTTInhibition at 10⁻⁷ to 10⁻⁴ M (24h & 48h)[4]
HeLaCervical CancerMTTSignificant inhibition at 4 µM (24h)[18]
RajiBurkitt's LymphomaNot SpecifiedNot Specified[14]
NAMALWABurkitt's LymphomaNot SpecifiedNot Specified[14]
MM231Breast CancerMTTDose-dependent inhibition[13]

Note: IC50 values are highly dependent on experimental conditions and should be used as a reference.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a generalized procedure for determining cell viability after treatment with Digoxin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ to 8 x 10³ cells per well) in 100 µL of complete culture medium.[4][19]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Digoxin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Digoxin. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13][18]

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[4][9]

    • Incubate the plate for 1 to 4 hours at 37°C.[9]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[4]

    • Mix gently on a plate shaker to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Visualizations

Digoxin_Signaling_Pathway Digoxin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion Intracellular Na+ NaK_ATPase->Na_ion Increases NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Increases Na_ion->NCX Reduces activity of Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, NF-κB) Ca_ion->Downstream_Signaling Activates Cellular_Effects Cell Cycle Arrest Apoptosis Autophagy Downstream_Signaling->Cellular_Effects Digoxin Digoxin Digoxin->NaK_ATPase Inhibits

Caption: Digoxin's mechanism of action leading to downstream cellular effects.

Cell_Viability_Workflow General Workflow for Digoxin Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Add_Digoxin Add Digoxin (Serial Dilutions) Incubate_24h->Add_Digoxin Incubate_Treatment Incubate (e.g., 24, 48, 72h) Add_Digoxin->Incubate_Treatment Add_Reagent Add Viability Assay Reagent (e.g., MTT, LDH substrate) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate (Assay Specific) Add_Reagent->Incubate_Assay Measure_Signal Measure Signal (Absorbance, Fluorescence, etc.) Incubate_Assay->Measure_Signal Analyze_Data Data Analysis (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for assessing cell viability with Digoxin.

Troubleshooting_Tree Troubleshooting Unexpected Digoxin Assay Results Start Unexpected Result Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Yes Increased_Viability Increased Viability at Low Doses? Start->Increased_Viability No Check_Cell_Line Verify Cell Line Sensitivity and Passage Number Inconsistent_IC50->Check_Cell_Line Standardize_Conditions Standardize Seeding Density, Incubation Time, Serum % Inconsistent_IC50->Standardize_Conditions Check_Compound Check Digoxin Purity and Storage Inconsistent_IC50->Check_Compound Assay_Discrepancy Discrepancy Between Assays? Increased_Viability->Assay_Discrepancy No Cell_Free_Control Run Cell-Free Control (Digoxin + Reagent) Increased_Viability->Cell_Free_Control Yes Alternate_Assay Use Non-Metabolic Assay (e.g., Trypan Blue) Increased_Viability->Alternate_Assay Yes Check_Interference Check for Compound Interference with Assay Assay_Discrepancy->Check_Interference Yes Consider_Endpoint Consider Different Biological Endpoints Assay_Discrepancy->Consider_Endpoint Yes

References

Technical Support Center: Optimizing Digoxin for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing Digoxin dosage in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Digoxin in a cellular context?

Digoxin's primary mechanism is the potent and specific inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium concentration.[1] The cell then attempts to restore sodium balance by using the Na+/Ca2+ exchanger, which results in an influx of intracellular calcium.[1][3] This elevated calcium level disrupts cellular homeostasis and can trigger various downstream signaling pathways, including those leading to apoptosis (programmed cell death) and cell cycle arrest.[4][5] In cancer research, this mechanism is explored for its potential to induce preferential cytotoxicity in tumor cells.[4][6]

cluster_membrane Cell Membrane cluster_intra Intracellular Space pump Na+/K+-ATPase Pump na_inc ↑ Intracellular Na+ pump->na_inc Leads to exchanger Na+/Ca2+ Exchanger ca_inc ↑ Intracellular Ca2+ exchanger->ca_inc Leads to na_inc->exchanger Activates apoptosis Apoptosis / Cell Cycle Arrest ca_inc->apoptosis Triggers digoxin Digoxin digoxin->pump Inhibits

Caption: Digoxin's primary mechanism of action.

Q2: How should I determine the optimal starting concentration range for my experiments?

The optimal concentration of Digoxin is highly dependent on the specific cell line being used. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the recommended first step.

Based on published studies, a broad starting range for IC50 determination could be from 1 nM to 10 µM.[4] For many cancer cell lines, the cytotoxic effects become significant in the nanomolar to low micromolar range.[7][8][9] It is crucial to include a vehicle control (e.g., DMSO) in all experiments.[10]

Q3: What are some typical IC50 values for Digoxin in common cancer cell lines?

IC50 values for Digoxin can vary significantly based on the cell line and the duration of the assay (e.g., 24, 48, or 72 hours). The following table summarizes reported IC50 values from various studies.

Cell LineCancer TypeAssay DurationIC50 Value (µM)Reference
A549 Non-Small Cell Lung24 hours0.10[9][11]
H1299 Non-Small Cell Lung24 hours0.12[9][11]
SKOV-3 OvarianNot Specified0.25[10]
HT-29 Colon72 hours0.38[8]
MDA-MB-231 Breast72 hours0.1 - 0.3[7]
OVCAR3 Ovarian72 hours0.1 - 0.3[7]
MCF-7 BreastNot Specified0.06[12]
BT-474 BreastNot Specified0.23[12]

Q4: For long-term experiments, how does Digoxin affect cell proliferation and viability over time?

In long-term culture (e.g., >72 hours), continuous exposure to an effective dose of Digoxin typically leads to a sustained inhibition of cell growth and colony-forming ability.[10][11] Studies have shown that Digoxin can induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cell line.[5][10] This arrest, combined with induced apoptosis, prevents the formation of new colonies and can lead to a significant reduction in cell population over several days.[10][11] It is important to monitor the culture for signs of widespread cell death and adjust the Digoxin concentration or re-plating density as needed for the specific experimental goals.

Troubleshooting Guide

This section addresses common issues encountered when using Digoxin in cell culture.

start Problem: Unexpected Experimental Results issue1 High Cell Death at Low Doses? start->issue1 Toxicity Issue issue2 No Observed Effect? start->issue2 Efficacy Issue issue1->issue2 No sol1a Check for solvent toxicity. Is DMSO concentration too high? issue1->sol1a Yes sol2a Confirm Digoxin solution integrity. Prepare fresh stock. Avoid long-term storage in solution. issue2->sol2a Yes sol1b Cell line may be highly sensitive. Perform a finer titration at lower nM concentrations. sol1a->sol1b sol1c Verify electrolyte balance in media. Hypokalemia can increase Digoxin toxicity. sol1b->sol1c sol2b Increase concentration range. Cell line may be resistant. sol2a->sol2b sol2c Increase exposure time. Effects may take >48h to become apparent. sol2b->sol2c

Caption: Troubleshooting common Digoxin experiment issues.

Problem: My cells are dying too quickly, even at what should be low Digoxin concentrations.

  • Possible Cause 1: High Sensitivity. Your specific cell line may be exceptionally sensitive to Digoxin.

    • Solution: Perform a new dose-response curve starting at a much lower concentration range (e.g., picomolar to low nanomolar).

  • Possible Cause 2: Solvent Toxicity. If using a DMSO stock, ensure the final concentration of DMSO in the culture media is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to test for solvent effects.[10]

  • Possible Cause 3: Culture Media Composition. Low potassium levels in the culture medium can potentiate the effects of Digoxin, leading to increased toxicity.[13] Ensure you are using a standard, quality-controlled culture medium.

Problem: I am not observing any significant effect of Digoxin, even at micromolar concentrations.

  • Possible Cause 1: Drug Inactivity. Digoxin solutions, especially when diluted, can lose activity over time. It is not recommended for long-term storage in solution; freshly prepared solutions are best.[14]

    • Solution: Prepare a fresh stock of Digoxin from powder. Confirm the solvent is appropriate (DMSO is common).[14]

  • Possible Cause 2: Cell Line Resistance. Some cell lines exhibit intrinsic or acquired resistance to cardiac glycosides.

    • Solution: Verify the expected sensitivity of your cell line from the literature. You may need to test significantly higher concentrations or a longer exposure time (e.g., 72 hours or more).[7]

  • Possible Cause 3: Insufficient Exposure Time. Cytotoxic and anti-proliferative effects may not be apparent at earlier time points.

    • Solution: Extend your experimental endpoint. Assess cell viability at 48, 72, and even 96 hours post-treatment.[10]

Experimental Protocols

Workflow for Optimizing Digoxin Dosage

prep 1. Prepare Fresh Digoxin Stock (e.g., in DMSO) ic50 2. Determine IC50 (Dose-Response Assay, e.g., MTT) prep->ic50 time 3. Time-Course Experiment (e.g., 24, 48, 72h at IC50) ic50->time long_term 4. Long-Term Assay (e.g., Colony Formation at 0.5x, 1x, 2x IC50) time->long_term analyze 5. Analyze & Select Optimal Dose (Balance efficacy and viability for long-term study) long_term->analyze experiment 6. Proceed with Long-Term Experiment analyze->experiment

Caption: General workflow for dosage optimization.

Protocol 1: Determining the IC50 of Digoxin using an MTT Assay This protocol is adapted from methodologies used in multiple studies.[9][10][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of Digoxin in culture medium from a concentrated stock. A common range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Digoxin dose).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various Digoxin concentrations (or vehicle control). Include a "medium only" blank.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Long-Term Viability via Colony Formation Assay This protocol assesses the long-term effect of Digoxin on cell proliferation and survival.[11]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with complete medium containing Digoxin at various concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control.

  • Incubation: Incubate the plates for 8-14 days, replacing the medium with freshly prepared drug-containing medium every 2-3 days.

  • Fixation and Staining: When visible colonies have formed in the control wells, wash the plates with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well. Express the results as a percentage of the colony formation in the vehicle control wells.

References

Addressing batch-to-batch variability of Digoxin powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and address potential batch-to-batch variability of Digoxin powder in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Inconsistent results in cell-based assays (e.g., viability, signaling) Different Digoxin Batches: Physicochemical properties may vary between batches, affecting solubility and biological activity. Powder Solubility Issues: Incomplete dissolution of Digoxin powder can lead to lower effective concentrations. Cell Culture Contamination: Microbial contamination can interfere with cell health and experimental outcomes.[1] Cell Line Misidentification: Using the wrong cell line will lead to irrelevant results.[1]1. Characterize Each New Batch: Perform basic quality control checks on each new lot of Digoxin powder (see Experimental Protocols). 2. Optimize Dissolution: Ensure complete dissolution of the powder. Use a sonic bath to aid dissolution in a suitable solvent like diluted alcohol before further dilution in culture media.[2] 3. Verify Stock Solution Concentration: Use a validated HPLC method to confirm the concentration of your prepared Digoxin stock solution. 4. Regular Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination. 5. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling.
Variable peak areas or retention times in HPLC analysis Column Degradation: Loss of stationary phase or column contamination. Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase. System Suitability Failure: The HPLC system is not performing within the required parameters.1. Column Washing/Replacement: Wash the column according to the manufacturer's instructions or replace it if necessary. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.[2] 3. System Suitability Test: Perform a system suitability test before each run as per the USP monograph, checking for resolution, tailing factor, and reproducibility.[2]
Unexpectedly high or low readings in immunoassays Cross-reactivity: The antibody may be binding to other structurally similar compounds, such as metabolites or impurities. Interference: Components in the sample matrix can interfere with the assay.[3] Incorrect Sample Timing: For in-vivo samples, blood drawn too soon after a dose can show artificially high levels.[4][5]1. Confirm with a Different Method: If possible, confirm results with a more specific method like LC-MS. 2. Review Literature for Interferences: Check for known interferences with the specific immunoassay kit being used. 3. Standardize Sample Collection: For therapeutic drug monitoring, ensure blood is drawn at least 6-8 hours after the last dose.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Digoxin powder?

A1: Batch-to-batch variability in Digoxin powder can stem from several factors related to its physicochemical properties. These include:

  • Purity: The percentage of Digoxin (C41H64O14) can vary between batches. The USP standard requires not less than 95.0% and not more than 101.0% on a dried basis.[2]

  • Impurities: The presence and concentration of related glycosides, such as gitoxin, can differ.[6]

  • Polymorphism: Digoxin can exist in different crystalline or amorphous forms. The amorphous form is more soluble but may be less stable.[7] Variations in the degree of crystallinity can affect dissolution rates and bioavailability.

  • Particle Size and Distribution: These physical properties can influence the powder's dissolution rate.

  • Moisture Content: The amount of water present can affect the stability and accurate weighing of the powder. The USP specifies a loss on drying of not more than 1.0%.[2]

Q2: How should I properly store and handle Digoxin powder to minimize variability?

A2: To maintain the integrity of Digoxin powder, it is crucial to:

  • Store in Tight Containers: Preserve the powder in tightly sealed containers to protect it from moisture and atmospheric contaminants.[2]

  • Control Temperature and Humidity: Store in a cool, dry, and well-ventilated area.[8]

  • Protect from Light: While not always specified for the powder, it is good practice to protect Digoxin from light, especially once in solution.[9][10]

  • Use with Caution: Digoxin is extremely poisonous. Handle with exceptional care, using appropriate personal protective equipment (PPE) and avoiding dust generation.[2][8]

Q3: My in-vitro experiment shows a reduced effect with a new batch of Digoxin, even at the same concentration. What should I investigate first?

A3: First, create a workflow to systematically investigate the issue. This should involve verifying the concentration and integrity of your new Digoxin stock solution using a validated HPLC method. Concurrently, you should assess the dissolution properties of the new powder batch compared to the old one. If the concentration and dissolution appear normal, consider performing a simple bioassay with a positive control to ensure your cell system is responding as expected.

Q4: What are the acceptable limits for Digoxin purity?

A4: According to the United States Pharmacopeia (USP), Digoxin powder must contain not less than 95.0% and not more than 101.0% of C41H64O14, calculated on a dried basis.[2]

Data Presentation

Table 1: Physicochemical Specifications for Digoxin Powder (per USP Monograph)

ParameterSpecification
Assay (Purity) 95.0% - 101.0% of C41H64O14 (on dried basis)
Loss on Drying Not more than 1.0%
Residue on Ignition Not more than 0.5%
Related Glycosides Specific limits apply for impurities like gitoxin.

Source: USP Monograph: Digoxin[2]

Table 2: Therapeutic and Toxic Concentrations of Digoxin in Serum

LevelConcentration (ng/mL)Notes
Therapeutic Range 0.5 - 2.0General therapeutic range.[11]
Recommended for Heart Failure 0.5 - 0.9Lower range may be associated with better outcomes.[12]
Toxic Level > 2.0Increased risk of toxicity, though it can occur at lower levels.[11][12]

Note: These values are for clinical reference and may not directly correlate with concentrations used in in-vitro experiments, but they provide context for the narrow therapeutic index of the compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To quantify the amount of Digoxin in a powder batch.

Methodology (Based on USP Monograph): [2][13]

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water and acetonitrile (e.g., 37:13 v/v). Adjustments may be necessary to meet system suitability requirements.

  • Standard Preparation: Accurately weigh a quantity of USP Digoxin Reference Standard (RS) and dissolve it in diluted alcohol to obtain a solution with a known concentration of approximately 250 µg/mL. Use a sonic bath to aid dissolution.

  • Assay (Sample) Preparation: Accurately weigh about 50 mg of the Digoxin powder batch being tested. Dissolve in approximately 150 mL of diluted alcohol in a 200-mL volumetric flask using sonication. Dilute with diluted alcohol to volume and mix.

  • Chromatographic System:

    • Column: C18, 4.2-mm x 25-cm (or similar, e.g., 3.9-mm x 15-cm).

    • Detector: UV, 218 nm or 220 nm.[2][14]

    • Flow Rate: Approximately 3.0 mL/min.

  • System Suitability: Before analysis, inject a system suitability solution (e.g., a mix of Digoxin and a related compound like digoxigenin) to ensure the system meets performance criteria (resolution, tailing factor, theoretical plates, and reproducibility).

  • Procedure: Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the peak areas.

  • Calculation: Calculate the percentage of C41H64O14 in the portion of Digoxin taken by comparing the peak response from the Assay preparation to that of the Standard preparation.

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis

Objective: To identify the crystalline and/or amorphous nature of the Digoxin powder.

Methodology:

  • Sample Preparation: Gently grind the Digoxin powder to a fine, uniform consistency if necessary. Pack the powder into a sample holder.

  • Instrument Setup: Use a powder X-ray diffractometer with, for example, a Cu Kα radiation source. Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffractogram with reference patterns for known crystalline forms of Digoxin and a pattern for an amorphous standard.

    • Sharp, well-defined peaks indicate a high degree of crystallinity.

    • A broad, diffuse halo with no distinct peaks is characteristic of amorphous material.[15]

    • The presence of both can indicate a mixture. Quantitative analysis can be performed to estimate the degree of crystallinity.[7]

Dissolution Testing

Objective: To assess the rate at which the Digoxin powder dissolves in a specified medium.

Methodology (Based on USP <711> for Tablets): [4][16]

  • Apparatus: USP Apparatus 1 (basket).

  • Medium: 0.1 N hydrochloric acid; 500 mL.

  • Rotation Speed: 120 rpm.

  • Procedure:

    • Place a known amount of the Digoxin powder into the basket.

    • Begin the test and withdraw aliquots of the dissolution medium at specified time points (e.g., 15, 30, 45, 60 minutes).

    • Filter the samples promptly.

    • Analyze the concentration of dissolved Digoxin in the aliquots using a validated analytical method, such as HPLC-UV.[17]

  • Analysis: Plot the percentage of Digoxin dissolved against time to generate a dissolution profile. Compare the profiles of different batches to identify variations.

Visualizations

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces activity SR Sarcoplasmic Reticulum Ca_in->SR Increased uptake and release Contractility Increased Contractility Ca_in->Contractility SR->Contractility

Caption: Primary signaling pathway of Digoxin action.

Batch_Variability_Workflow cluster_powder_tests Powder Characterization cluster_assay_checks Bioassay Validation start Inconsistent Experimental Results with New Digoxin Batch check_powder Step 1: Characterize Powder start->check_powder check_solution Step 2: Verify Stock Solution start->check_solution check_assay Step 3: Validate Bioassay start->check_assay purity HPLC Purity Assay check_powder->purity dissolution Dissolution Test check_powder->dissolution polymorphism PXRD Analysis check_powder->polymorphism hplc_conc HPLC Concentration Assay check_solution->hplc_conc pos_control Run Positive Control check_assay->pos_control cell_health Check Cell Health/ Contamination check_assay->cell_health conclusion Identify Source of Variability purity->conclusion dissolution->conclusion polymorphism->conclusion hplc_conc->conclusion pos_control->conclusion cell_health->conclusion

Caption: Workflow for troubleshooting Digoxin batch variability.

References

Technical Support Center: Mitigating Digoxin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Digoxin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Digoxin and why does it interfere with fluorescence-based assays?

A1: Digoxin is a cardiac glycoside used to treat heart conditions. Its interference in fluorescence-based assays stems from two main sources:

  • Autofluorescence: Digoxin is an intrinsically fluorescent molecule. It can absorb light at certain wavelengths and emit its own fluorescent signal, which can overlap with the signal from the fluorescent probes used in an assay, leading to artificially high readings.

  • Biological Interference: Digoxin can modulate various cellular signaling pathways, which might be the subject of the fluorescence assay itself. For instance, Digoxin is known to inhibit the Na+/K+ ATPase pump, leading to an increase in intracellular calcium levels.[1][2] This can directly interfere with assays measuring calcium signaling.

Q2: What is the autofluorescence spectrum of Digoxin?

Q3: Can Digoxin interference lead to both falsely high and falsely low results?

A3: Yes, the nature of the interference can be complex. In direct fluorescence assays, Digoxin's autofluorescence typically leads to falsely high signals. However, in some immunoassay formats, such as certain microparticle enzyme immunoassays (MEIA), negative interference (falsely lower results) has been observed.[5] The direction and magnitude of interference can depend on the assay principle, the specific fluorescent probes used, and the concentration of Digoxin.

Q4: Are all fluorescence-based assays equally affected by Digoxin?

A4: No, the susceptibility to interference varies significantly between different assay technologies. For example, fluorescence polarization immunoassays (FPIA) have been shown to be highly susceptible to interference from various substances, including Digoxin and its metabolites.[5][6][7] In contrast, time-resolved fluorescence (TRF) and some chemiluminescent immunoassays (CLIA) have demonstrated reduced interference.[1][2][6]

Troubleshooting Guides

Problem 1: High background fluorescence in a Digoxin-treated sample.
  • Possible Cause: Autofluorescence from Digoxin.

  • Troubleshooting Steps:

    • Run a "Digoxin only" control: Prepare a sample containing only Digoxin in the assay buffer to quantify its contribution to the total fluorescence signal.

    • Spectral Scan: If your plate reader or microscope has this capability, perform a spectral scan of the Digoxin-only sample to identify its peak excitation and emission wavelengths. This information is crucial for selecting appropriate mitigation strategies.

    • Implement a Mitigation Strategy: Based on the spectral data and your experimental setup, choose one of the mitigation strategies outlined below (Spectral Unmixing, Time-Resolved Fluorescence, or Red-Shifted/NIR Probes).

Problem 2: Unexpected changes in a signaling pathway readout upon Digoxin treatment.
  • Possible Cause: Biological interference from Digoxin's known pharmacological activity.

  • Troubleshooting Steps:

    • Review the Literature: Research the known effects of Digoxin on the specific signaling pathway you are investigating. For example, if you are studying calcium signaling, be aware that Digoxin's inhibition of the Na+/K+ ATPase will increase intracellular calcium.[1][2]

    • Use Pathway-Specific Inhibitors/Activators: As controls, use known inhibitors or activators of the signaling pathway to confirm that the observed effects are consistent with the expected mechanism and not an artifact of Digoxin's fluorescence.

    • Consider a Different Assay Readout: If possible, use an alternative method to measure the signaling event that is less susceptible to the specific biological changes induced by Digoxin.

Mitigation Strategies and Experimental Protocols

Here are three primary strategies to mitigate Digoxin interference in your fluorescence-based assays.

Spectral Unmixing

Concept: This computational technique separates the fluorescence signal of your probe from the autofluorescent signal of Digoxin based on their unique spectral properties. This is particularly useful in fluorescence microscopy.

Experimental Protocol: Spectral Unmixing for Digoxin Interference in Microscopy

  • Acquire Reference Spectra:

    • Digoxin Spectrum: Prepare a slide with cells treated with Digoxin at the same concentration used in your experiment, but without the fluorescent probe. Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the Digoxin autofluorescence.

    • Fluorophore Spectrum: Prepare a slide with cells labeled with your fluorescent probe but without Digoxin treatment. Acquire a lambda stack to get the pure spectrum of your probe.

  • Acquire Image of Your Sample: Acquire a lambda stack of your experimental sample containing both your fluorescent probe and Digoxin.

  • Perform Linear Unmixing: Use imaging software with linear unmixing capabilities (e.g., ImageJ/Fiji with the appropriate plugins, or commercial software from microscope manufacturers).

    • Load the lambda stack of your experimental sample.

    • Provide the reference spectra for your fluorophore and for Digoxin.

    • The software will then computationally separate the mixed signals into two distinct channels, one representing the signal from your probe and the other representing the autofluorescence from Digoxin.

Data Presentation:

ParameterDigoxin AutofluorescenceYour Fluorophore
Excitation Max (nm) ~255-365(Specify for your probe)
Emission Max (nm) ~318-488(Specify for your probe)
Acquired Lambda Stack Range (nm) (e.g., 400-700 nm)(e.g., 400-700 nm)
Time-Resolved Fluorescence (TRF)

Concept: This technique utilizes lanthanide-based fluorophores (e.g., Europium, Terbium) that have long fluorescence lifetimes. The measurement is taken after a delay, during which the short-lived background fluorescence from Digoxin and other sources has decayed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common application of this principle.[8]

Experimental Protocol: Generic TR-FRET Assay to Mitigate Digoxin Interference

  • Reagent Preparation:

    • Prepare your analyte of interest, a donor-labeled molecule (e.g., antibody labeled with a Europium chelate), and an acceptor-labeled molecule (e.g., a second antibody or a ligand labeled with a suitable acceptor fluorophore like APC).

    • Prepare a standard curve of your analyte.

    • Prepare your experimental samples, including those containing Digoxin.

  • Assay Procedure:

    • Add your sample or standard to a microplate well.

    • Add the donor- and acceptor-labeled reagents.

    • Incubate to allow for binding and the FRET reaction to occur.

  • Measurement:

    • Use a plate reader capable of time-resolved fluorescence measurements.

    • Excite the donor fluorophore (e.g., Europium at ~340 nm).

    • Introduce a delay (e.g., 50-100 microseconds) to allow for the decay of background fluorescence.

    • Measure the emission from the acceptor fluorophore (e.g., APC at ~665 nm) and potentially the donor (at ~620 nm).

  • Data Analysis: Calculate the ratio of acceptor to donor emission to normalize for variations in reagent concentrations. The TR-FRET signal is proportional to the amount of analyte present.

Data Presentation:

ParameterDigoxin AutofluorescenceLanthanide Donor (e.g., Eu³⁺)
Fluorescence Lifetime NanosecondsMilliseconds
Measurement Delay Not applicable50 - 100 µs
Resulting Signal Decayed to zeroMeasured
Use of Red-Shifted and Near-Infrared (NIR) Probes

Concept: The autofluorescence of many endogenous molecules and drugs, including Digoxin, is often strongest in the blue and green regions of the spectrum.[9] By using fluorescent probes that are excited by and emit light in the red or near-infrared (NIR) regions (typically >650 nm), you can often avoid the spectral window where Digoxin's autofluorescence is most prominent.[10]

Experimental Protocol: General Workflow for Using Red-Shifted/NIR Probes

  • Probe Selection: Choose a fluorescent probe for your application with excitation and emission spectra in the red or NIR range (e.g., those compatible with Cy5, Cy7, or IRDye channels).

  • Experimental Setup:

    • Ensure your microscope or plate reader is equipped with the appropriate laser lines or filters for exciting the red-shifted/NIR probe.

    • Use detectors that are sensitive in the far-red and NIR regions.

  • Controls:

    • Run an unstained, Digoxin-treated control to confirm that Digoxin's autofluorescence is indeed minimal in the selected red/NIR channels.

    • Run a positive control with your red-shifted/NIR probe in the absence of Digoxin to establish a baseline signal.

  • Image/Data Acquisition: Acquire your data in the far-red/NIR channel.

Data Presentation:

Spectral RegionTypical Digoxin AutofluorescenceRecommended Probe Emission
UV - Green (300-550 nm) HighAvoid
Red (600-700 nm) LowerGood Alternative
Near-Infrared (>700 nm) Minimal to NoneOptimal

Visualizations

Digoxin's Mechanism of Action and Interference with Calcium Signaling

Digoxin_Calcium_Signaling Digoxin's Impact on Intracellular Calcium Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+ ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Pumps Out K_in Intracellular K+ NaK_ATPase->K_in Pumps In NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Na_out Extracellular Na+ NCX->Na_out Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NCX Drives Fluorescent_Ca_Indicator Fluorescent Ca2+ Indicator Ca_in->Fluorescent_Ca_Indicator Binds to Ca_out Extracellular Ca2+ Ca_out->NCX Na_out->NaK_ATPase K_in->NaK_ATPase K_out Extracellular K+ K_out->NaK_ATPase Fluorescence_Signal Increased Fluorescence Signal Fluorescent_Ca_Indicator->Fluorescence_Signal Results in

Caption: Digoxin inhibits the Na+/K+ ATPase, leading to increased intracellular calcium.

Experimental Workflow for Spectral Unmixing

Spectral_Unmixing_Workflow Workflow for Mitigating Digoxin Interference via Spectral Unmixing cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample_Digoxin_Probe Experiment: Cells + Digoxin + Probe Acquire_Lambda_Stack_Exp Acquire Lambda Stack (Experiment) Sample_Digoxin_Probe->Acquire_Lambda_Stack_Exp Control_Digoxin Control 1: Cells + Digoxin Acquire_Lambda_Stack_C1 Acquire Lambda Stack (Control 1) Control_Digoxin->Acquire_Lambda_Stack_C1 Control_Probe Control 2: Cells + Probe Acquire_Lambda_Stack_C2 Acquire Lambda Stack (Control 2) Control_Probe->Acquire_Lambda_Stack_C2 Linear_Unmixing Perform Linear Unmixing Acquire_Lambda_Stack_Exp->Linear_Unmixing Extract_Spectra Extract Reference Spectra Acquire_Lambda_Stack_C1->Extract_Spectra Digoxin Spectrum Acquire_Lambda_Stack_C2->Extract_Spectra Probe Spectrum Extract_Spectra->Linear_Unmixing Unmixed_Images Generate Unmixed Images Linear_Unmixing->Unmixed_Images Final_Image Final_Image Unmixed_Images->Final_Image Separate Channels: 1. Probe Signal 2. Digoxin Autofluorescence

Caption: Step-by-step process for separating probe signal from Digoxin autofluorescence.

Logical Decision Tree for Choosing a Mitigation Strategy

Mitigation_Decision_Tree Choosing a Strategy to Mitigate Digoxin Interference Start Digoxin Interference Suspected Microscopy Is the assay microscopy-based? Start->Microscopy TRF_Reader Is a TRF-capable plate reader available? Microscopy->TRF_Reader No Spectral_Unmixing Use Spectral Unmixing Microscopy->Spectral_Unmixing Yes Red_Probes Are red-shifted/NIR probes and compatible hardware available? TRF_Reader->Red_Probes No TRF_Assay Use Time-Resolved Fluorescence (TRF) TRF_Reader->TRF_Assay Yes Use_Red_Probes Use Red-Shifted/NIR Probes Red_Probes->Use_Red_Probes Yes Consult_Expert Consult Assay Development Expert Red_Probes->Consult_Expert No

Caption: A decision-making guide for selecting the appropriate mitigation method.

References

How to handle Digoxin-induced cytotoxicity in non-cardiac cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Digoxin-induced cytotoxicity in non-cardiac cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Digoxin-induced cytotoxicity in non-cardiac cell lines?

A1: The primary mechanism begins with Digoxin binding to and inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, causing an accumulation of intracellular calcium.[2][3][4] The elevated cytosolic calcium and subsequent generation of reactive oxygen species (ROS) trigger multiple downstream signaling pathways that can lead to apoptosis, autophagy, and/or cell cycle arrest.[5][6]

Q2: Why do different cell lines exhibit varying sensitivity to Digoxin?

A2: The sensitivity of different cell lines to Digoxin can vary due to several factors. These include the expression level of the Na+/K+-ATPase subunits, differences in downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK), and the cell's intrinsic apoptotic or autophagic potential.[7] For example, some cancer cells may overexpress the sodium pump, making them more susceptible.[7] The specific cellular outcome can also differ; Digoxin has been shown to induce apoptosis in A549 cells but not in H1299 cells, which may be related to the p53 status of the cells.

Q3: How can I determine the cytotoxic concentration (IC50) of Digoxin for my specific cell line?

A3: The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment using a cell viability assay, such as the MTT or Alamar Blue assay.[7] You would treat your cells with a range of Digoxin concentrations for a fixed period (e.g., 24, 48, or 72 hours).[8] Cell viability is then measured, and the results are plotted as percent viability versus drug concentration. The IC50 is the concentration of Digoxin that reduces cell viability by 50% compared to untreated controls.[8]

Q4: My cells are dying at concentrations where I want to study non-cytotoxic effects. What can I do to manage this?

A4: To study non-cytotoxic effects, you can try several strategies:

  • Reduce Exposure Time: Perform time-course experiments to find a time point where the desired non-cytotoxic effect is observable before significant cell death occurs. Cytotoxic effects can appear as early as 4-16 hours post-treatment.[7]

  • Lower the Concentration: Use a concentration significantly below the determined IC50 value. Even low doses of cardiac glycosides can activate signaling pathways.[7]

  • Inhibit Downstream Pathways: If you know the specific pathway leading to cytotoxicity in your model, you can use a specific inhibitor for that pathway to block the cytotoxic effect while studying other outcomes.

  • Use a Reversal Agent for Specificity: To confirm that an observed effect is due to Digoxin, you can use Digoxin-specific antibody Fab fragments (e.g., DigiFab) to reverse the binding to Na+/K+-ATPase.[9][10] This is a powerful control to demonstrate specificity.

Q5: How can I confirm that the observed cytotoxicity is specifically due to Digoxin's action on the Na+/K+-ATPase?

A5: The most direct way to demonstrate this in an in vitro setting is to use Digoxin-specific Fab fragments.[9][10] Adding these fragments to the culture should reverse the cytotoxic effects by sequestering Digoxin and preventing it from binding to the Na+/K+-ATPase.[9][10] A dose-dependent reversal of cytotoxicity by the Fab fragments would provide strong evidence for the specific role of Digoxin's primary mechanism.[9]

Q6: What are the key signaling pathways activated by Digoxin that lead to cell death?

A6: Digoxin-induced cytotoxicity is mediated by a complex network of signaling pathways. Key pathways include the PI3K/Akt/mTOR pathway, which is involved in both cell survival and autophagy, and the Src-mediated activation of EGFR and STAT3.[6][11] Additionally, Digoxin can trigger the production of ROS, leading to the activation of caspase-dependent apoptosis.[5][6] The interplay between these pathways often determines whether the cell undergoes apoptosis or autophagy.[5][6]

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Death at Low Digoxin Concentrations

  • Possible Cause: The cell line is highly sensitive to Digoxin. IC50 values can be in the low nanomolar range for some cancer cell lines.[12][13]

  • Solution: Perform a more granular dose-response curve starting from sub-nanomolar concentrations. Verify the IC50 from the literature for your specific cell line, if available.

  • Possible Cause: Synergistic effects with components in the culture medium or other treatments.

  • Solution: Ensure consistent media formulation. Run a vehicle control (e.g., DMSO if used for dilution) at the highest volume used.

  • Possible Cause: Incorrect Digoxin concentration due to preparation error.

  • Solution: Prepare fresh stock solutions of Digoxin and verify the calculations.

Problem 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays

  • Possible Cause: Variation in cell seeding density. The number of cells per well can significantly impact the results of viability assays like MTT.[14]

  • Solution: Ensure a uniform, single-cell suspension before plating. Always check cell density and viability (e.g., with Trypan Blue) before seeding. Use a multichannel pipette for consistency.

  • Possible Cause: Edge effects in 96-well plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.

  • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[15]

  • Possible Cause: Insufficient incubation time with MTT reagent or incomplete formazan crystal dissolution.

  • Solution: Ensure the 2-4 hour incubation with MTT reagent allows for visible purple precipitate to form.[14] After adding the solubilizing agent (e.g., DMSO), shake the plate for at least 10-15 minutes to ensure all crystals are dissolved before reading the absorbance.[8]

Problem 3: Difficulty Distinguishing Between Apoptosis and Autophagy

  • Possible Cause: Digoxin can induce both apoptosis and autophagy, sometimes concurrently.[5][6] An early autophagic response can sometimes lead to apoptosis.

  • Solution: Use multiple assays. Combine Annexin V/PI staining (for apoptosis) with assays for autophagy markers like LC3-II conversion or Beclin-1 expression (e.g., by Western blot or immunofluorescence).

  • Possible Cause: Late-stage apoptotic cells can have compromised membrane integrity, leading to a false-positive signal for necrosis (PI-positive).

  • Solution: Analyze cells at earlier time points after Digoxin treatment. In flow cytometry, early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Quantitative Data

Table 1: IC50 Values of Digoxin in Various Non-Cardiac Cell Lines

Cell LineCell TypeIC50 Value (nM)Assay / Incubation TimeCitation
MCF-7 Human Breast Adenocarcinoma60Not Specified[16]
BT-474 Human Breast Ductal Carcinoma230Not Specified[16]
MDA-MB-231 Human Breast Adenocarcinoma80Not Specified[16]
ZR-75-1 Human Breast Carcinoma170Not Specified[16]
K-562 Human Myelogenous Leukemia28.2Not Specified[12]
A549 Human Lung Carcinoma100 (0.10 µM)MTT Assay
H1299 Human Non-Small Cell Lung Cancer120 (0.12 µM)MTT Assay
HT-29 Human Colon Adenocarcinoma38072 hours
Pancreatic Cancer Mean of 6 cell lines344Alamar Blue / 48 hours[7]
Experimental Protocols

Protocol 1: Determining the IC50 of Digoxin using an MTT Assay

This protocol is adapted from standard MTT assay procedures.[8][14][15]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and adjust the concentration to achieve 70-80% confluency at the end of the experiment (e.g., seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Drug Treatment:

    • Prepare a stock solution of Digoxin in DMSO.

    • Perform serial dilutions of Digoxin in culture medium to create a range of concentrations (e.g., 8-10 concentrations spanning from 1 nM to 10 µM). Include a vehicle-only control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different Digoxin concentrations to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Solubilization:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the Digoxin concentration and use non-linear regression to determine the IC50 value.[8]

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[17][18]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Digoxin at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specific time (e.g., 24 hours).

    • Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin after collecting the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).[17]

    • Add 2-5 µL of Propidium Iodide (PI) staining solution.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[17]

    • Identify cell populations:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 3: Investigating PI3K/Akt Pathway Activation by Western Blot

This protocol outlines the general steps for analyzing protein phosphorylation in a key signaling pathway affected by Digoxin.[19][20]

  • Cell Lysis:

    • Treat cells grown in 6-well plates or larger flasks with Digoxin.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[20]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize samples to the same concentration (e.g., 20-30 µg of total protein per lane).

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[19]

  • Gel Electrophoresis and Transfer:

    • Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-mTOR) and total proteins (e.g., Akt, mTOR) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[20]

    • Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the change in activation status.[19]

Visualizations

Digoxin_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_ion Intracellular Na+ ↑ Ca_ion Intracellular Ca2+ ↑ Na_ion->Ca_ion ROS ROS Production ↑ Ca_ion->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Ca_ion->PI3K_Akt Src_pathway Src/EGFR/STAT3 Pathway Ca_ion->Src_pathway Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis Autophagy Autophagy PI3K_Akt->Autophagy Src_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Src_pathway->CellCycleArrest

Caption: Core signaling pathways in Digoxin-induced cytotoxicity.

Experimental_Workflow start Select Cell Line and Seed Plates dose_response Perform Dose-Response Assay (e.g., MTT for 48h) start->dose_response determine_ic50 Calculate IC50 Value dose_response->determine_ic50 time_course Perform Time-Course Experiment determine_ic50->time_course Use concentrations around IC50 mechanism_investigation Investigate Mechanism of Death (e.g., Annexin V/PI Assay) time_course->mechanism_investigation pathway_analysis Analyze Signaling Pathways (e.g., Western Blot for p-Akt) mechanism_investigation->pathway_analysis interpretation Data Interpretation and Conclusion pathway_analysis->interpretation

Caption: Experimental workflow for assessing Digoxin cytotoxicity.

Troubleshooting_Logic problem Problem: Unexpectedly High Cell Death q1 Is Digoxin concentration correctly prepared? problem->q1 s1 Solution: Prepare fresh stock and verify calculations q1->s1 No q2 Is cell line known to be highly sensitive? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Use lower concentration range (e.g., pM to nM) q2->s2 Yes q3 Are assay conditions (seeding, timing) consistent? q2->q3 No a2_yes Yes a2_no No s3 Solution: Standardize cell density, use consistent timing, avoid edge effects q3->s3 No a3_no No

References

Technical Support Center: Navigating Digoxin's Narrow Therapeutic Index in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, harnessing the therapeutic potential of Digoxin while avoiding its toxic effects is a significant experimental challenge. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the typical therapeutic and toxic concentration ranges for Digoxin in experimental models?

A1: The therapeutic and toxic concentrations of Digoxin are highly model-dependent. In clinical settings, the therapeutic range is generally considered to be 0.8-2.0 ng/mL, with toxicity concerns arising at levels above 2.4 ng/mL.[1] For preclinical research, these values serve as a starting point, but empirical determination of the optimal concentration range for your specific model is crucial. Refer to the data tables below for reported concentrations in various in vitro and in vivo models.

Q2: I am observing high variability in my animal study results. What are the potential causes?

A2: High variability in animal studies with Digoxin can stem from several factors:

  • Pharmacokinetic Differences: Age, sex, and renal function can significantly alter Digoxin's pharmacokinetics.[2] Ensure that your animal cohorts are homogenous for these parameters.

  • Drug Administration: The route and vehicle of administration can impact bioavailability. For oral administration, consider the presence of food in the stomach, as it can affect absorption.

  • Drug-Drug Interactions: Co-administration of other compounds can alter Digoxin's metabolism and clearance. For example, P-glycoprotein inhibitors can increase Digoxin levels.[3]

  • Electrolyte Imbalances: Hypokalemia, hypomagnesemia, and hypercalcemia can potentiate Digoxin's toxicity.[1] Monitor serum electrolytes in your animal models.

Q3: My in vitro results are not reproducible. What should I troubleshoot?

A3: Lack of reproducibility in in vitro experiments can be due to:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to Digoxin. Ensure you are using a consistent cell line and passage number.

  • Concentration and Stability: Digoxin solutions should be prepared fresh for each experiment from a validated stock solution.[4][5] Verify the stability of Digoxin in your specific culture medium.

  • Assay Timing: The timing of your measurements is critical. For assays measuring cellular responses, ensure you have established an optimal time course for Digoxin's effects.

  • Serum Concentration in Media: The percentage of serum in your culture media can affect the free concentration of Digoxin due to protein binding. Maintain a consistent serum concentration across experiments.

Q4: How should I prepare and store Digoxin for my experiments?

A4: Digoxin solutions for injection can be prepared by diluting a commercial stock (e.g., 0.25 mg/mL) in normal saline.[5] These diluted solutions have been shown to be stable for at least 180 days at both 5°C and 25°C when stored in transparent glass vials.[5] For in vitro experiments, it is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure consistency.

Data Presentation

Table 1: Digoxin Concentrations in In Vitro Models
Cell LineAssay TypeConcentration RangeObservationReference
HeLaMTT Assay0.5 - 10 µMInhibition of cell proliferation[6]
HeLaColony Formation4 µMDecreased colony formation[6]
A549MTT AssayIC50: 0.10 µMReduced cell viability[7]
H1299MTT AssayIC50: 0.12 µMReduced cell viability[7]
SKOV-3MTT Assay10⁻⁷ - 10⁻⁴ MDecreased cell proliferation[8]
Mesenchymal Stem CellsMTT Assay20 - 40 µMDecreased cell viability[9]
Table 2: Digoxin Dosages and Pharmacokinetics in In Vivo Models
Animal ModelAdministrationDosageKey Pharmacokinetic ParametersReference
Rat (Adult)IV1 mg/kgt½: 2.5 hr, Vd: 3.6 L/kg[10]
Rat (Adult)SCAD50: 13.0 ± 1.0 mg/kg, LD50: 30.0 ± 1.9 mg/kg-[2]
Rat (Newborn)SCAD50: 2.9 ± 0.3 mg/kg, LD50: 5.0 ± 0.2 mg/kg-[2]
DogIV30 µg/kgt½: 30.1 hr, Vd: 15.6 L/kg[11]
DogOral (elixir)30 µg/kgBioavailability: 71.4%[11]
DogOral (tablet)30 µg/kgBioavailability: 58.0%[11]
DogOral0.05 - 0.4 mg/kgDose-dependent increase in cardiac sensitivity[12]
DogIV0.022 mg/kgt½: 42.4 ± 8.8 hr[13]
Rabbit--Used in a doxorubicin cardiotoxicity model[14]

t½: half-life, Vd: volume of distribution, AD50: arrhythmogenic dose 50, LD50: lethal dose 50

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Digoxin Treatment: Prepare serial dilutions of Digoxin in culture medium. Remove the old medium from the wells and add 100 µL of the Digoxin-containing medium to the respective wells. Include a vehicle control group.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

Protocol 2: In Vivo Cardiotoxicity Study in Rats
  • Animal Acclimatization: Acclimate adult male/female rats for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, multiple doses of Digoxin).

  • Digoxin Administration: Administer Digoxin via the desired route (e.g., intravenous, subcutaneous, oral gavage) at the predetermined doses.

  • Monitoring: Monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and activity.

  • Electrocardiogram (ECG) Monitoring: At specified time points, anesthetize the animals and record ECGs to assess for arrhythmias and other cardiac abnormalities.

  • Blood Sampling: Collect blood samples at various time points to determine the pharmacokinetic profile of Digoxin.

  • Histopathology: At the end of the study, euthanize the animals and collect heart tissue for histopathological examination to assess for any structural damage.

Visualizations

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NCX Reduces Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Toxicity Arrhythmias & Toxicity Ca_in->Toxicity Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contractility (Inotropy) Ca_release->Contraction

Caption: Digoxin's mechanism of action and signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line Select Cell Line Dose_Response Determine Dose-Response (e.g., MTT assay) Cell_Line->Dose_Response Mechanism Mechanistic Assays (e.g., Western Blot, qPCR) Dose_Response->Mechanism Animal_Model Select Animal Model (Rat, Dog, etc.) Mechanism->Animal_Model Transition to In Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Toxicity Toxicity Assessment (ECG, Histopathology) PK_PD->Toxicity Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Start Start Start->Cell_Line Conclusion Conclusion Data_Analysis->Conclusion

Caption: Preclinical experimental workflow for Digoxin studies.

References

Digoxin Technical Support Center: Best Practices for Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Digoxin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Digoxin?

A1: Proper storage of Digoxin is crucial for maintaining its stability and integrity. For solid Digoxin powder, it is recommended to store it in a tightly sealed container in a dry, well-ventilated area, not exceeding 23°C.[1] Containers should be labeled as "Acute Toxin."[1]

For Digoxin solutions, storage conditions depend on the desired duration of use. Diluted solutions can be stable for extended periods under various temperature conditions.[2][3][4] It is also advisable to protect diluted solutions from light.[2][5]

Q2: How should I prepare a Digoxin stock solution?

A2: To prepare a Digoxin stock solution, it should be diluted with a suitable diluent such as 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (normal saline).[5][6] It is critical to use at least a four-fold volume of the diluent to prevent precipitation of the Digoxin.[5][6] For instance, to dilute a 2 ml ampoule of Digoxin, you should add it to at least 6 ml of the injection solution.[6] Always visually inspect parenteral products for particulate matter and discoloration before use.[5]

Q3: What safety precautions should I take when handling Digoxin?

A3: Digoxin is classified as an acute toxin and must be handled with care.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat with full-length sleeves, close-toed shoes, and safety glasses.[1] Work with Digoxin in a certified ducted fume hood or a glove box to avoid inhalation.[1] Avoid all contact with skin, eyes, and clothing.[1] In case of a spill, decontaminate the area with isopropyl alcohol and then wash with soap and water.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

Q4: How long are diluted Digoxin solutions stable?

A4: The stability of diluted Digoxin solutions can vary. Studies have shown that a 0.05 mg/mL Digoxin solution, prepared by diluting a 0.25 mg/mL solution with normal saline, remains stable for at least 180 days when stored at both refrigerated (5°C) and room temperature (25°C).[2][3][4] Another source suggests that Digoxin is stable in D5W and normal saline for 48 hours at controlled room temperature (25°C).[5] For serum or plasma samples containing Digoxin, stability is documented for up to 7-10 days when refrigerated (2-8°C) and for 30 days when frozen (-20°C).[7]

Q5: How should I dispose of Digoxin waste?

A5: All spent Digoxin and materials contaminated with it must be disposed of as hazardous waste.[1] Follow your institution's and local environmental regulations for hazardous waste disposal.[8] Empty chemical containers should be rinsed, and the labels defaced before disposal, unless they contained acutely toxic waste, in which case they must be managed as hazardous waste.[8]

Troubleshooting Guide

Issue: Precipitation observed after diluting Digoxin.

  • Possible Cause: Insufficient volume of diluent was used.

  • Solution: Ensure that Digoxin is diluted with at least a four-fold volume of a suitable diluent like normal saline or D5W.[5][6] Using a smaller volume can lead to the precipitation of the drug.[5][6]

Issue: Inconsistent or unexpected results in immunoassays.

  • Possible Cause 1: Presence of "digoxin-like factors" in the serum, which can cross-react with immunoassays and cause falsely elevated levels.[9] This is more common in samples from patients with renal failure, pregnant women in their third trimester, and newborns.[9][10]

  • Solution 1: Be aware of this potential interference and consider using alternative analytical methods if necessary. Evaluate new antibody preparations for cross-reactivity.[9]

  • Possible Cause 2: Improper timing of sample collection for analysis. Blood specimens for Digoxin level measurement should be drawn 6 to 8 hours after the last dose to allow for equilibrium between serum and tissue levels.[9][11][12]

  • Solution 2: Adhere strictly to the recommended blood draw times to ensure accurate quantification.

Data Summary

Table 1: Storage Conditions and Stability of Digoxin Solutions

PreparationConcentrationDiluentStorage TemperatureStabilityCitations
Compounded Injection0.05 mg/mLNormal Saline5°C and 25°CAt least 180 days[2][3][4]
Diluted SolutionNot SpecifiedD5W, NS25°C48 hours[5]
Serum/Plasma SampleNot ApplicableNot ApplicableRoom Temperature (15-30°C)Up to 23 hours[13]
Serum/Plasma SampleNot ApplicableNot ApplicableRefrigerated (2-8°C)Up to 10 days[14][7]
Serum/Plasma SampleNot ApplicableNot ApplicableFrozen (-20°C)Up to 30 days[15][7]

Experimental Protocols

Protocol 1: Preparation of a 0.05 mg/mL Digoxin Working Solution

Objective: To prepare a stable working solution of Digoxin for experimental use.

Materials:

  • Digoxin injection, 0.25 mg/mL

  • 0.9% Sodium Chloride Injection (Normal Saline)

  • Sterile glass vials

  • Sterile syringes and needles

  • Certified fume hood

Methodology:

  • Perform all operations in a certified fume hood while wearing appropriate PPE.

  • Using a sterile syringe, draw up 1 mL of the 0.25 mg/mL Digoxin injection solution.

  • Dispense the 1 mL of Digoxin into a sterile glass vial containing 4 mL of normal saline. This creates a five-fold dilution and a final concentration of 0.05 mg/mL.

  • Gently agitate the vial to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or discoloration.

  • Label the vial clearly with the compound name, concentration, preparation date, and storage conditions.

  • Store the prepared solution at either 5°C or 25°C, protected from light.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive Digoxin log Log in Inventory receive->log store_powder Store Powder (≤23°C, dry, ventilated) log->store_powder prepare Prepare Stock Solution (≥4x dilution in fume hood) store_powder->prepare store_solution Store Solution (5°C or 25°C, protect from light) prepare->store_solution use Use in Experiment store_solution->use dispose Dispose as Hazardous Waste use->dispose

Caption: Workflow for handling Digoxin from receipt to disposal.

troubleshooting_tree cluster_check1 Initial Checks cluster_cause1 Precipitation Causes cluster_cause2 Assay Inconsistency Causes cluster_solution Solutions issue Unexpected Experimental Result check_precip Precipitation in Solution? issue->check_precip check_assay Inconsistent Immunoassay? issue->check_assay cause_dilution Insufficient Dilution Volume check_precip->cause_dilution Yes cause_factors Interfering 'Digoxin-like' Factors check_assay->cause_factors Yes cause_timing Incorrect Sample Collection Time check_assay->cause_timing Yes sol_dilution Redilute with ≥4x Volume cause_dilution->sol_dilution sol_factors Use Alternative Assay Method cause_factors->sol_factors sol_timing Collect Sample 6-8h Post-Dose cause_timing->sol_timing

Caption: Troubleshooting decision tree for Digoxin experiments.

References

Factors affecting Digoxin stability in serum samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the factors affecting the stability of digoxin in human serum samples intended for analysis. Accurate quantification of digoxin is critical due to its narrow therapeutic index. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the optimal temperature for short-term storage of serum samples for digoxin analysis?

A1: For short-term storage, it is recommended to keep serum samples refrigerated at 2-8°C. Digoxin in serum is stable for up to 7 days at this temperature.[1][2] Some sources suggest stability for up to 2 days at 2-8°C or for 8 hours at room temperature.[3] One study indicated that digoxin in unprocessed clotted blood is stable for up to 12 hours at room temperature, with concentrations remaining within ±10% of the baseline.[2]

Q2: What are the recommended conditions for long-term storage of serum samples?

A2: For long-term storage, serum samples should be frozen at -20°C or lower. Digoxin is stable for at least 6 months when stored at -20°C.[4] Some laboratory manuals suggest that samples are stable for up to 4 months when frozen.[5]

Q3: How many freeze-thaw cycles can a serum sample undergo before digoxin concentration is affected?

A3: It is best to avoid repeated freeze-thaw cycles.[6] While specific quantitative data on the effect of multiple freeze-thaw cycles on digoxin are limited, studies on other serum analytes have shown that repeated cycles can affect the concentration of various components.[5][7][8][9] For critical analyses, it is advisable to aliquot samples into single-use vials before freezing.

Q4: Does exposure to light affect the stability of digoxin in serum samples?

A4: Yes, digoxin is known to be sensitive to light.[10] It is recommended to protect samples from light during storage to prevent photodegradation. While one study on a compounded digoxin solution did not take special care to protect the product from light during storage, they still recommended protecting diluted solutions of digoxin from light.[10]

Sample Quality

Q5: Can I use hemolyzed serum samples for digoxin analysis?

A5: The use of hemolyzed samples is generally discouraged and is often listed as a cause for sample rejection.[5] However, the extent of interference can depend on the analytical method. One study found that spurious hemolysis did not significantly impact the reliability of digoxin testing on specific immunoassay platforms (Siemens RXL MAX and Roche Cobas e601), with a bias of less than 10%.[7] It is crucial to validate the specific analytical method for its tolerance to hemolysis.

Q6: What is the effect of pH on digoxin stability in serum?

A6: Digoxin is susceptible to hydrolysis in acidic conditions. While significant degradation is unlikely to occur within the normal physiological pH range of serum, it is a critical factor to consider, especially if samples are processed or stored in a way that might alter their pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low digoxin concentrations Sample Degradation: Improper storage (e.g., prolonged storage at room temperature, exposure to light).1. Verify Storage Conditions: Confirm that samples were stored at the correct temperature and protected from light. 2. Review Sample Age: Ensure that the analysis was performed within the recommended time frame for the storage condition. 3. Aliquot New Samples: If possible, re-collect and analyze a fresh sample, ensuring proper handling and storage.
Adsorption to container: Digoxin can adsorb to certain plastics.1. Use Appropriate Containers: Store and transport samples in glass containers whenever possible.[11]
Unexpectedly high digoxin concentrations Cross-reactivity with other substances: Some immunoassays may show cross-reactivity with other cardiac glycosides (e.g., digitoxin, deslanoside), metabolites, or endogenous substances (Digoxin-Like Immunoreactive Factors - DLIFs).[12]1. Review Patient Medications: Check if the patient is taking any medications known to cross-react with the digoxin assay being used. 2. Use a More Specific Assay: Consider re-analyzing the sample with a more specific method, such as a different immunoassay with lower cross-reactivity or a chromatographic method like LC-MS. 3. Address DLIFs: Be aware that DLIFs can be present in patients with renal failure, liver disease, pregnant women, and neonates, potentially causing falsely elevated results.[12]
High variability between replicate measurements Sample Inhomogeneity: Inadequate mixing of the sample after thawing.1. Ensure Proper Mixing: Gently vortex or invert the sample tube several times after thawing and before aliquoting for analysis.
Instrumental Error: Issues with the analytical instrument.1. Perform Instrument Maintenance and Calibration: Follow the manufacturer's guidelines for instrument maintenance and calibration. 2. Run Quality Control Samples: Analyze quality control samples with known digoxin concentrations to verify instrument performance.

Quantitative Data Summary

The stability of digoxin in serum is influenced by several factors. The following tables summarize the available quantitative data.

Table 1: Stability of Digoxin in Serum at Various Temperatures

Storage TemperatureDurationAnalyte StabilityReference(s)
Room TemperatureUp to 8 hoursStable[3]
Room TemperatureUp to 12 hours (in unprocessed clotted blood)Concentration within ±10% of baseline[2]
2-8°C (Refrigerated)Up to 2 daysStable[3]
2-8°C (Refrigerated)Up to 7 daysStable[1][2]
-20°C (Frozen)Up to 4 monthsStable[5]
-20°C (Frozen)Up to 6 monthsStable[4]

Table 2: Effect of Hemolysis on Digoxin Measurement

Hemolysis LevelAnalytical MethodObserved EffectReference(s)
Spurious HemolysisSiemens RXL MAX (Immunoassay)-4% to -6% decrease in concentration (bias <10%)[7]
Spurious HemolysisRoche Cobas e601 (ECLIA)No significant variation[7]
Gross HemolysisNot specifiedCause for sample rejection[5]

Experimental Protocols

Protocol 1: General Assessment of Digoxin Stability in Serum

This protocol provides a framework for evaluating the stability of digoxin under various conditions (temperature, light exposure).

1. Materials:

  • Drug-free human serum pool.
  • Digoxin stock solution of known concentration.
  • Calibrators and quality control materials for the analytical method.
  • Appropriate storage containers (e.g., amber glass vials to protect from light).
  • Validated analytical instrument for digoxin quantification (e.g., LC-MS/MS, immunoassay analyzer).

2. Sample Preparation:

  • Spike the drug-free human serum pool with a known concentration of digoxin to achieve a desired starting concentration (e.g., within the therapeutic range).
  • Aliquot the spiked serum into multiple storage containers. A sufficient number of aliquots should be prepared to cover all time points and storage conditions to be tested.

3. Storage Conditions:

  • Temperature Stability: Store aliquots at different temperatures (e.g., room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C)).
  • Light Stability (Photostability): Expose a set of aliquots to a controlled light source (e.g., a photostability chamber with a specified light intensity) for various durations. A corresponding set of aliquots should be wrapped in aluminum foil to serve as dark controls.

4. Time Points for Analysis:

  • Analyze aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term stability; 1, 2, 4 weeks, and 1, 3, 6 months for long-term stability).

5. Analytical Procedure:

  • At each time point, retrieve the samples from their respective storage conditions. If frozen, allow them to thaw completely at room temperature and mix thoroughly by gentle inversion.
  • Analyze the samples using a validated analytical method to determine the digoxin concentration.
  • Include calibration standards and quality control samples in each analytical run to ensure the accuracy and precision of the measurements.

6. Data Analysis:

  • Calculate the percentage of digoxin remaining at each time point relative to the initial concentration (time 0).
  • A common acceptance criterion for stability is the concentration remaining within ±15% of the initial concentration.

Visualizations

Digoxin_Stability_Workflow Experimental Workflow for Digoxin Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Serum Drug-Free Human Serum Spike Spike with Digoxin Serum->Spike Aliquot Aliquot into Vials Spike->Aliquot Temp Temperature (RT, 4°C, -20°C, -80°C) Aliquot->Temp Store Light Light Exposure (vs. Dark Control) Aliquot->Light Store Timepoints Analyze at Predetermined Time Points Temp->Timepoints Light->Timepoints Quantify Quantify Digoxin (e.g., LC-MS/MS) Timepoints->Quantify Data Calculate % Remaining vs. Time 0 Quantify->Data

Caption: Workflow for assessing the stability of digoxin in serum samples.

Factors_Affecting_Digoxin_Stability Key Factors Influencing Digoxin Stability in Serum Digoxin Digoxin Stability Temp Temperature Digoxin->Temp Storage Storage Duration Digoxin->Storage Light Light Exposure Digoxin->Light pH pH Digoxin->pH Hemolysis Hemolysis Digoxin->Hemolysis FreezeThaw Freeze-Thaw Cycles Digoxin->FreezeThaw Container Container Material Digoxin->Container

Caption: Factors that can impact the stability of digoxin in serum samples.

References

Digoxin pH Sensitivity Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH sensitivity of Digoxin in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Digoxin in buffer solutions?

Digoxin is susceptible to hydrolysis, particularly in acidic and alkaline conditions. The glycosidic linkages in the Digoxin molecule can be cleaved, leading to the formation of degradation products such as digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, and ultimately digoxigenin.[1] This degradation can significantly impact the potency and therapeutic efficacy of the drug.

Q2: At what pH range is Digoxin most stable?

Digoxin exhibits the greatest stability in a neutral to slightly acidic pH range. While extensive degradation is observed in highly acidic (pH < 3) and alkaline (pH > 8) conditions, it is relatively stable between pH 5 and 8.[2]

Q3: What are the visible signs of Digoxin degradation or instability in a buffer solution?

Visible signs of instability can include precipitation, changes in color, or the formation of particulate matter.[1] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability of Digoxin solutions.[1][3][4]

Q4: Can the choice of buffer system influence Digoxin's stability?

Yes, the buffer system can influence the stability of Digoxin. Citrate and phosphate buffers are commonly used in pharmaceutical formulations and can help maintain the pH within a stable range.[5][6] It is crucial to select a buffer with a pKa value close to the desired pH to ensure adequate buffer capacity.

Q5: How does temperature affect the pH-dependent degradation of Digoxin?

Higher temperatures accelerate the rate of hydrolysis at any given pH.[1] Therefore, it is recommended to store Digoxin solutions at controlled room temperature or under refrigerated conditions (5°C) to minimize degradation over time.[1][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation observed after preparing Digoxin in buffer. - Low solubility: Digoxin is poorly soluble in water.[2][8][9][10] The concentration may have exceeded its solubility at the given pH and temperature.- pH shift: The addition of Digoxin (which may be in a co-solvent) could have shifted the pH of the buffer outside the optimal range for solubility.- Verify solubility: Check the concentration against known solubility data for the specific buffer system and temperature.- Co-solvents: Consider using a co-solvent such as ethanol or propylene glycol to improve solubility.[11] However, be mindful of potential interactions with your experimental system.- pH adjustment: Re-measure and adjust the pH of the final solution after the addition of Digoxin.
Unexpectedly low Digoxin concentration in analytical results. - Degradation due to improper pH: The buffer may not have been adequately prepared, or its pH may have shifted during the experiment, leading to acidic or alkaline hydrolysis.- Adsorption to container surfaces: Digoxin may adsorb to certain types of plastic or glass containers.- pH verification: Regularly monitor the pH of your buffer solutions throughout the experiment.- Buffer selection: Use a buffer with sufficient capacity for the intended pH range.- Container selection: Use low-adsorption vials or pre-treat containers to minimize non-specific binding.
Appearance of unknown peaks in HPLC chromatogram. - Degradation products: These are likely the result of Digoxin hydrolysis due to pH instability.- Forced degradation study: Perform a forced degradation study under acidic and alkaline conditions to identify the retention times of the primary degradation products.[1][3]- Optimize pH: Adjust the pH of your buffer system to the stable range for Digoxin (pH 5-8).

Data Presentation

Table 1: Stability of Digoxin Under Forced Degradation Conditions

This table summarizes the recovery of Digoxin after incubation under various stress conditions, providing insight into its pH sensitivity.

Condition pH Incubation Time & Temperature Digoxin Recovery (%) Reference
Acidic1.3 (0.1 M HCl)1 hour at 25°C85%[1]
Alkaline12.7 (0.1 M NaOH)1 hour at 25°C59%[1]
NeutralWater1 hour at 25°C104%[1]

Experimental Protocols

Protocol 1: Preparation of a Citrate-Phosphate Buffer (0.1 M, pH 7.0)

This protocol describes the preparation of a commonly used buffer for maintaining a stable pH environment for Digoxin solutions.

Materials:

  • Citric acid monohydrate

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate in deionized water and make up to 100 mL in a volumetric flask.

    • 0.2 M Disodium Hydrogen Phosphate: Dissolve 2.84 g of anhydrous disodium hydrogen phosphate in deionized water and make up to 100 mL in a volumetric flask.

  • Mix Stock Solutions: In a beaker, combine 18.2 mL of the 0.1 M citric acid solution with 81.8 mL of the 0.2 M disodium hydrogen phosphate solution.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to exactly 7.0.

  • Final Volume: Transfer the solution to a 200 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Storage: Store the buffer at 2-8°C.

Protocol 2: Forced Degradation Study of Digoxin

This protocol outlines a typical forced degradation study to assess the stability of Digoxin under acidic and alkaline stress.

Materials:

  • Digoxin stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • HPLC system with UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Acid Degradation: Mix 0.5 mL of the Digoxin stock solution with 0.5 mL of 0.1 M HCl.

    • Alkaline Degradation: Mix 0.5 mL of the Digoxin stock solution with 0.5 mL of 0.1 M NaOH.

    • Control: Mix 0.5 mL of the Digoxin stock solution with 0.5 mL of deionized water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

  • Neutralization:

    • After incubation, neutralize the acidic solution with an appropriate volume of 0.1 M NaOH.

    • Neutralize the alkaline solution with an appropriate volume of 0.1 M HCl.

  • Sample Analysis:

    • Dilute the neutralized and control samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase is typically a mixture of water and acetonitrile (e.g., 68:32 v/v), with UV detection at 220 nm.[1]

  • Data Analysis: Compare the peak area of Digoxin in the stressed samples to that of the control sample to determine the percentage of degradation.

Visualizations

Digoxin_Hydrolysis_Pathway cluster_acid Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 8) Digoxin Digoxin Bisdigitoxoside Digoxigenin Bisdigitoxoside Digoxin->Bisdigitoxoside Hydrolysis Monodigitoxoside Digoxigenin Monodigitoxoside Bisdigitoxoside->Monodigitoxoside Hydrolysis Digoxigenin Digoxigenin Monodigitoxoside->Digoxigenin Hydrolysis H+ H+ OH- OH-

Caption: pH-dependent hydrolysis pathway of Digoxin.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Buffer Preparation (e.g., Citrate-Phosphate) pH_Adjust pH Adjustment & Verification Buffer_Prep->pH_Adjust Digoxin_Sol Digoxin Solution Preparation Digoxin_Sol->pH_Adjust Incubation Incubation (Controlled Temp & Time) pH_Adjust->Incubation Sampling Sampling at Timepoints Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (% Recovery) HPLC_Analysis->Data_Analysis

Caption: General workflow for a Digoxin stability study.

References

Technical Support Center: Long-Term Digoxin Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of contamination in long-term Digoxin treatment studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: My Digoxin concentration readings are unexpectedly high and inconsistent in my cell culture study. What could be the cause?

A1: Unexpectedly high and variable Digoxin readings are often due to analytical interference rather than an actual increase in Digoxin concentration. The most common analytical method, immunoassay, is susceptible to cross-reactivity from several sources:

  • Digoxin-like Immunoreactive Substances (DLIS): These are endogenous compounds found in the serum of certain individuals (e.g., neonates, patients with renal failure or hypertension) that can mimic Digoxin in immunoassays, leading to falsely elevated results.[1][2][3]

  • Drug Metabolites: Digoxin metabolites can cross-react with the antibodies used in immunoassays to varying degrees. The extent of this interference can differ between various commercial immunoassay kits.[4]

  • Other Medications: Co-administered drugs with structural similarities to Digoxin, such as spironolactone and its metabolites, can interfere with immunoassay results.[5][6][7] While newer assays have reduced this issue, it's a critical consideration.[6]

Troubleshooting Steps:

  • Review the Assay Method: Confirm the specificity of your immunoassay kit for Digoxin versus its metabolites and other cardenolides. Consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for verification, as it offers higher specificity and can distinguish between Digoxin and interfering substances.[8][9][10]

  • Sample Collection Timing: Ensure that blood samples are drawn at least 6-8 hours after the last Digoxin dose to allow for tissue distribution and to avoid artificially high serum levels.[2][11][12][13]

  • Evaluate Concomitant Medications: Check if any co-administered drugs are known to interfere with Digoxin immunoassays or affect Digoxin levels through P-glycoprotein inhibition (e.g., amiodarone, quinidine, verapamil).[14][15][16]

Q2: I'm observing unexpected cellular responses or cell death in my long-term cell culture, even at therapeutic Digoxin concentrations. Could this be contamination?

A2: Yes, this could be a result of microbial or chemical contamination in your cell culture system. Long-term cultures are particularly vulnerable to such issues.[17]

  • Microbial Contamination: Bacteria, yeasts, fungi, and mycoplasma are common culprits. Mycoplasma is particularly insidious as it often doesn't cause visible turbidity but can significantly alter cell physiology, metabolism, and gene expression.[18][19][20]

  • Chemical Contamination: This can arise from impurities in reagents, media, sera, or leachables from plasticware.[18][21] Detergent residues or endotoxins are common chemical contaminants.

  • Digoxin Degradation: Over time, Digoxin in solution can degrade, especially under suboptimal storage conditions. The degradation products may have different or more pronounced cytotoxic effects than the parent compound.[22]

Troubleshooting Steps:

  • Microbial Testing: Routinely test your cell cultures for mycoplasma using PCR or a dedicated kit. Regularly inspect cultures for any signs of bacterial or fungal contamination.[17][19]

  • Aseptic Technique Review: Reinforce strict aseptic techniques for all cell culture manipulations. This includes working in a certified laminar flow hood, using sterile reagents and consumables, and proper disinfection of all surfaces.[17][18][19]

  • Reagent and Media Quality Control: Use high-quality, certified reagents and media from reputable suppliers.[21] Test new batches of serum and other critical reagents for toxicity before use in long-term experiments.

  • Digoxin Solution Stability: Prepare fresh Digoxin stock solutions regularly and store them under recommended conditions, protected from light.[23][24] Consider filter-sterilizing the final working solution.

Q3: How can I prevent cross-contamination between different treatment groups in my Digoxin study?

A3: Cross-contamination between experimental groups can invalidate your results. Implementing the following practices is crucial:

  • Handle One Cell Line/Treatment at a Time: Process only one cell line or one specific treatment group within the biological safety cabinet at any given time.[17][20]

  • Dedicated Materials: Whenever possible, use dedicated media, reagents, and serological pipettes for each cell line or treatment group.

  • Clear Labeling: Meticulously label all flasks, plates, and tubes with the cell line, passage number, date, and treatment condition.

  • Thorough Cleaning: Disinfect the work surface of the laminar flow hood before and after handling each different cell line or treatment group.[18]

Data Presentation

Table 1: Common Analytical Interferences in Digoxin Immunoassays

Interfering SubstanceSourceEffect on Digoxin LevelRecommended Action
Digoxin-like Immunoreactive Substances (DLIS)EndogenousFalsely elevated[2][3]Use a highly specific assay (e.g., LC-MS/MS) for confirmation.
Digoxin Metabolites (e.g., Digoxigenin)EndogenousVariable (can be falsely high or low depending on the assay)[4]Select an immunoassay with minimal cross-reactivity to metabolites or use LC-MS/MS.
Spironolactone and its metabolitesExogenous (Medication)Can be falsely elevated or lowered depending on the assay[5][7]Review patient medication history; use newer immunoassays with reduced interference or LC-MS/MS.[6]
Certain Herbal Supplements (e.g., Chan Su, Lu-Shen Wan)ExogenousFalsely elevated[7]Inquire about the use of herbal remedies; confirm results with a non-immunoassay method.
Digibind® (Digoxin Immune Fab)Exogenous (Antidote)Falsely elevated total Digoxin (binds Digoxin, preventing its measurement as "free")[7][11]Measure free Digoxin levels if available; interpret results in the context of clinical presentation.

Table 2: Stability of Compounded Digoxin Injection (0.05 mg/mL)

Storage VehicleStorage TemperatureStability DurationConcentration RemainedReference
Normal Saline5°C180 days>90% of initial[23]
Normal Saline25°C180 days>90% of initial[23]
Commercial Vehicle Copy5°C180 days>90% of initial[23]
Commercial Vehicle Copy25°C180 days>90% of initial[23]

Experimental Protocols

Protocol 1: Preparation and Sterilization of Digoxin Stock Solution

  • Weighing: Accurately weigh a precise amount of Digoxin powder using an analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the Digoxin powder in a minimal amount of a suitable solvent, such as ethanol or propylene glycol, as Digoxin is poorly soluble in water.[25] A stock solution in an alcohol-based vehicle is a common practice.[25]

  • Dilution: Further dilute the dissolved Digoxin to the desired stock concentration using sterile cell culture medium or phosphate-buffered saline (PBS). For intravenous preparations, dilution in sterile water, D5W, or 0.9% NaCl is appropriate, ensuring the volume of diluent is at least four times the volume of the Digoxin solution to prevent precipitation.[26]

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., an amber vial).

  • Storage: Store the aliquoted stock solution at the recommended temperature (e.g., 5°C or 25°C as indicated by stability data) and protected from light.[23][24]

  • Quality Control: For each new stock solution, perform a concentration verification using a reliable analytical method such as HPLC or LC-MS/MS.

Protocol 2: Routine Mycoplasma Screening of Cell Cultures

  • Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old, sub-confluent cell culture.

  • Sample Preparation: Centrifuge the collected medium to pellet any cells. The supernatant can be used directly for PCR-based detection methods.

  • Detection Method:

    • PCR-Based Assay: Use a commercial PCR kit for Mycoplasma detection according to the manufacturer's instructions. This method is highly sensitive and specific.

    • Indicator Cell Culture: Co-culture a sample of the test cells with a Mycoplasma-free indicator cell line (e.g., Vero cells) for several days. Then, stain the indicator cells with a DNA-binding fluorochrome (e.g., DAPI or Hoechst). The presence of extranuclear fluorescence (small specks in the cytoplasm) indicates Mycoplasma contamination.

  • Frequency: Perform Mycoplasma testing on all new cell lines upon arrival, before cryopreservation, and on a routine basis (e.g., monthly) for all actively growing cultures.[19]

Mandatory Visualizations

Digoxin_Contamination_Troubleshooting start Unexpected Experimental Result issue_type Identify Issue Type start->issue_type analytical Inaccurate Digoxin Measurement issue_type->analytical Measurement Error cellular Unexpected Cellular Response issue_type->cellular Biological Effect cross_contam Lack of Reproducibility Between Replicates issue_type->cross_contam Inconsistency cause_analytical Potential Causes analytical->cause_analytical cause_cellular Potential Causes cellular->cause_cellular aseptic Reinforce Aseptic Technique cross_contam->aseptic dlis DLIS Interference cause_analytical->dlis metabolites Metabolite Cross-Reactivity cause_analytical->metabolites other_drugs Other Drug Interference cause_analytical->other_drugs solution_analytical Solutions dlis->solution_analytical metabolites->solution_analytical other_drugs->solution_analytical microbial Microbial Contamination (Bacteria, Fungi, Mycoplasma) cause_cellular->microbial chemical Chemical Contamination (Reagents, Water, Plasticware) cause_cellular->chemical degradation Digoxin Degradation cause_cellular->degradation solution_cellular Solutions microbial->solution_cellular chemical->solution_cellular degradation->solution_cellular lcms Use LC-MS/MS for Verification solution_analytical->lcms check_assay Check Assay Specificity solution_analytical->check_assay solution_cellular->aseptic qc_reagents QC of Reagents and Media solution_cellular->qc_reagents fresh_digoxin Prepare Fresh Digoxin Solutions solution_cellular->fresh_digoxin test_myco Routine Mycoplasma Testing solution_cellular->test_myco

Caption: Troubleshooting workflow for identifying and resolving common contamination issues.

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte digoxin Digoxin na_k_atpase Na+/K+ ATPase digoxin->na_k_atpase Inhibits na_in Intracellular Na+ (Increases) na_k_atpase->na_in Reduced Na+ efflux na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Reduces Ca2+ efflux ca_in Intracellular Ca2+ (Increases) na_ca_exchanger->ca_in sr Sarcoplasmic Reticulum ca_in->sr Increased Ca2+ uptake and release contractility Increased Contractility (Inotropy) sr->contractility

Caption: Simplified signaling pathway of Digoxin's inotropic effect.

Experimental_Workflow_Contamination_Prevention start Start Long-Term Study reagents Source High-Quality, Certified Reagents & Cell Lines start->reagents quarantine Quarantine & Test New Cell Lines (Mycoplasma) reagents->quarantine prepare_digoxin Prepare & Sterilize Digoxin Stock Solution quarantine->prepare_digoxin aseptic_setup Aseptic Experimental Setup (Laminar Flow Hood) prepare_digoxin->aseptic_setup treatment Cell Treatment (Handle one group at a time) aseptic_setup->treatment incubation Long-Term Incubation treatment->incubation monitoring Routine Monitoring incubation->monitoring visual_check Visual Inspection (Microscopy) monitoring->visual_check Daily myco_test Periodic Mycoplasma Test monitoring->myco_test Monthly endpoint Endpoint Analysis monitoring->endpoint Contamination Free visual_check->monitoring myco_test->monitoring

References

Validation & Comparative

A Comparative Guide to New Immunoassays for Digoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel immunosensor for Digoxin detection with established immunoassay methods. The content is designed to offer an objective evaluation of performance characteristics, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate assay for their needs.

Introduction

Digoxin, a cardiac glycoside with a narrow therapeutic index, requires precise and reliable monitoring to ensure therapeutic efficacy while avoiding toxicity.[1] Immunoassays are the most common methods for determining serum Digoxin concentrations.[1][2] This guide focuses on the validation of a new immunosensor technology and compares its performance against established automated immunoassays and other detection methodologies.

Performance Comparison of Digoxin Immunoassays

The performance of the novel immunosensor is compared with several established methods, including automated non-pretreatment immunoassays, enzyme-multiplied immunoassay technique (EMIT), and electrochemiluminescence immunoassay (ECLIA). Key performance indicators are summarized in the tables below.

Table 1: Quantitative Performance Characteristics of Various Digoxin Immunoassays
Immunoassay MethodLimit of Detection (LOD) / SensitivityLinearity RangePrecision (Coefficient of Variation, CV%)
Novel Immunosensor (Q-body) 0.023 ng/mL[1][3]0.023 ng/mL to 100 µg/mL[1][3]Not explicitly reported
AxSYM Digoxin II < 0.2 µg/L (< 0.2 ng/mL)[2]0.5 to 4.0 µg/L (0.5 to 4.0 ng/mL)[2]Total CV: 8.9%[2]
Vitros Digoxin Assay < 0.2 µg/L (< 0.2 ng/mL)[2]0.5 to 4.0 µg/L (0.5 to 4.0 ng/mL)[2]Total CV: 6.4%[2]
Vitros 950 (Dry Chemistry) Not specified0.4 to 3.9 µg/L (0.4 to 3.9 ng/mL)[4]< 5%[4]
EMIT 2000 (Modified) 0.02 ng/mL0 - 2 ng/mL (calibration range)[5]Within-day and day-to-day CVs available for quality controls[5]
Elecsys Digoxin (ECLIA) 0.4 ng/mL (Limit of Quantitation)[6]0.4 to 5.0 ng/mL[6]Not explicitly reported in provided abstracts
DRI® Digoxin Assay 0.1 ng/mL[7]Not explicitly reportedWithin-run and run-to-run CVs available[7]
ADVIA IMS-Digoxin Not specifiedNot specifiedNot specified
Table 2: Cross-Reactivity and Interference
Immunoassay MethodCross-Reactivity with MetabolitesInterference from Digoxin-Like Immunoreactive Factors (DLIFs)
Novel Immunosensor (Q-body) Not explicitly reportedNot explicitly reported
AxSYM Digoxin II Low susceptibility to DLIFs[8]Minimal cross-reactivity observed in most samples[2]
Vitros Digoxin Assay Minimal cross-reactivity observed in most samples[2]Incidence of DLIS comparable to AxSYM Digoxin II[4]
EMIT Digoxin Assay Cross-reacts with digoxigenin and its mono- and bis-digitoxosides; no cross-reactivity with dihydrodigoxin[9]Low DLIS interference[10]
ACS Digoxin Assay Low cross-reactivity with metabolites[11][12]Least interference from DLIF among compared assays[12][13]
ADVIA IMS-Digoxin Virtually free from oleander interference[14]Virtually free from DLIF interference[15]
Elecsys Digoxin (ECLIA) Cross-reactivity data available for β-Methyldigoxin, α-Acetyldigoxin, and β-Acetyldigoxin[6]Not explicitly reported in provided abstracts

Experimental Protocols

Detailed methodologies are crucial for the evaluation and potential replication of experimental findings.

Protocol 1: Validation of a Novel Immunosensor (Q-body) for Digoxin Detection

This protocol is based on the development of an immunofluorescent sensor utilizing photoinduced electron transfer.[1][3]

1. Preparation of Anti-Digoxin Fab Antibody:

  • A prokaryotic expression vector is created to stably express the soluble Fab fragment of the anti-digoxin antibody in E. coli.[3]

  • The cultivation temperature is lowered to prevent the formation of inclusion bodies, allowing for the purification of a relatively pure protein.[3]

2. Fluorescent Labeling of the Antibody:

  • The purified Fab fragment is fluorescently labeled. For example, with TAMRA-C5-maleimide.[1][3]

3. Digoxin Detection Assay:

  • The fluorescently labeled Q-body is mixed with the serum sample.[3]

  • The mixture is incubated at 25°C for 5 minutes.[3]

  • The fluorescence intensity is measured using a spectrofluorometer. The excitation wavelength for a TAMRA-labeled Q-body is 546 nm.[3]

  • The concentration of Digoxin in the sample is calculated using a standard curve.[3]

4. Analysis of Spiked Human Serum Samples:

  • To validate the assay in a clinically relevant matrix, drug-free human serum is spiked with known concentrations of Digoxin (e.g., 1.5, 5.0, and 150.0 ng/mL).[3]

  • The spiked samples are analyzed using the developed Q-body assay, and the recovery rates are calculated to determine accuracy.[3]

Protocol 2: General Workflow for Immunoassay Performance Evaluation

This protocol outlines a general procedure for validating the analytical performance of a Digoxin immunoassay.

1. Precision (Reproducibility):

  • Within-run precision: Multiple replicates of control sera at different concentrations (low, medium, high) are assayed in a single run.[7]

  • Run-to-run (intermediate) precision: The same control sera are assayed over multiple days to assess day-to-day variability.[7]

  • The coefficient of variation (CV%) is calculated for each concentration level.

2. Accuracy (Method Comparison):

  • A set of clinical samples with a wide range of Digoxin concentrations are analyzed using the new immunoassay and a reference or predicate method.[7]

  • The results are compared using linear regression analysis to determine the correlation coefficient (r), slope, and y-intercept.[7]

3. Sensitivity (Limit of Detection):

  • The lowest concentration of Digoxin that can be reliably distinguished from a zero sample with a defined level of confidence (e.g., 95%) is determined.[7]

4. Linearity:

  • A high-concentration sample is serially diluted with a Digoxin-free matrix to create a series of samples with decreasing concentrations.

  • These samples are assayed, and the measured concentrations are plotted against the expected concentrations to assess the linear range of the assay.

5. Specificity (Cross-Reactivity and Interference):

  • Cross-reactivity: Structurally related compounds and metabolites of Digoxin are spiked into a drug-free serum matrix and analyzed to determine the percentage of cross-reactivity.[9][11]

  • Interference: The effect of potentially interfering substances, such as Digoxin-like immunoreactive factors (DLIFs), is evaluated by analyzing samples from specific patient populations (e.g., those with renal or hepatic disease, neonates) who are not taking Digoxin.[2][13]

Visualizations

Signaling Pathway: Competitive Immunoassay Principle

competitive_immunoassay cluster_sample Sample cluster_reagents Reagents Digoxin Digoxin (Analyte) Binding Competitive Binding Digoxin->Binding Labeled_Digoxin Labeled Digoxin (Tracer) Labeled_Digoxin->Binding Antibody Anti-Digoxin Antibody (Limited Amount) Antibody->Binding Signal Signal Generation (Inversely Proportional to Analyte Concentration) Binding->Signal

Caption: Competitive immunoassay principle for Digoxin detection.

Experimental Workflow: Immunoassay Validation

immunoassay_validation_workflow cluster_planning Planning & Preparation cluster_experiments Analytical Performance Evaluation cluster_analysis Data Analysis & Reporting Define_Protocol Define Validation Protocol Prepare_Reagents Prepare Reagents & Controls Define_Protocol->Prepare_Reagents Precision Precision (Within-run & Run-to-run) Prepare_Reagents->Precision Accuracy Accuracy (Method Comparison) Prepare_Reagents->Accuracy Sensitivity Sensitivity (LOD/LOQ) Prepare_Reagents->Sensitivity Linearity Linearity & Range Prepare_Reagents->Linearity Specificity Specificity (Cross-reactivity & Interference) Prepare_Reagents->Specificity Data_Analysis Statistical Analysis of Data Precision->Data_Analysis Accuracy->Data_Analysis Sensitivity->Data_Analysis Linearity->Data_Analysis Specificity->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: General workflow for the validation of a Digoxin immunoassay.

References

A Comparative Guide to the Cross-Reactivity of Digoxin Immunoassays with Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of serum digoxin levels is crucial for effective patient management due to its narrow therapeutic index. However, the inherent structural similarities among cardiac glycosides pose a significant challenge to the specificity of digoxin immunoassays. Cross-reactivity with other cardiac glycosides can lead to falsely elevated digoxin concentrations, potentially resulting in incorrect dosage adjustments and adverse patient outcomes. This guide provides an objective comparison of the cross-reactivity profiles of several commercially available digoxin immunoassays, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of its ability to distinguish between the target analyte (digoxin) and other structurally related compounds. It is typically expressed as the percentage of the concentration of the cross-reacting substance that gives the same response as a given concentration of digoxin. The following tables summarize the reported cross-reactivity of various cardiac glycosides and metabolites with several major digoxin immunoassay platforms. It is important to note that cross-reactivity can vary between antibody lots.

Table 1: Cross-Reactivity of Digoxin Immunoassays with Digitoxin and Digoxin Metabolites

Cross-ReactantRoche ElecsysAbbott Architect (iDigoxin)Siemens Dimension (DGNA)Beckman Coulter UniCel DxI
Digitoxin ~1.2%<10%11.2%Data Not Available
Digoxigenin ~90%~100%142.6%Data Not Available
Digoxigenin-monodigitoxoside ~90%~100%Data Not AvailableData Not Available
Digoxigenin-bisdigitoxoside ~90%~100%Data Not AvailableData Not Available
Dihydrodigoxin <1%<10%9.4%Data Not Available
β-Methyldigoxin 87.9%Data Not AvailableData Not AvailableData Not Available
α-Acetyldigoxin 77.9%Data Not Available10.7%Data Not Available
β-Acetyldigoxin 84.4%Data Not AvailableData Not AvailableData Not Available

Data compiled from various sources, including manufacturer's documentation and scientific literature. The exact values can vary. "Data Not Available" indicates that specific cross-reactivity data for that compound on that platform was not readily found in the public domain.

Table 2: Cross-Reactivity of Digoxin Immunoassays with Other Cardiac Glycosides

Cross-ReactantRoche ElecsysAbbott Architect (iDigoxin)Siemens Dimension (DGNA)Beckman Coulter UniCel DxI
Ouabain <0.1%Data Not AvailableData Not AvailableData Not Available
Deslanoside 85.6%[1]91%[1]Data Not Available[1]Data Not Available[1]
Gitoxin Data Not AvailableData Not Available7.6%Data Not Available
Oleandrin SignificantSignificantSignificantData Not Available
Convallatoxin Significant[2]Significant[2]Significant (Immulite)[2]Data Not Available

Significant cross-reactivity has been reported for oleandrin and convallatoxin, but quantitative percentages are not consistently available across all platforms. The Siemens data for convallatoxin was on the Immulite system.[2]

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the interference of other cardiac glycosides in a competitive digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.[3][4]

Objective: To quantify the percentage of cross-reactivity of a specific cardiac glycoside in a digoxin immunoassay.

Materials:

  • Digoxin-free human serum pool.

  • Digoxin standards of known concentrations.

  • Stock solution of the cardiac glycoside to be tested (cross-reactant) at a known high concentration.

  • The digoxin immunoassay reagents and analyzer to be evaluated.

  • Precision pipettes and standard laboratory equipment.

Procedure:

  • Preparation of Test Samples:

    • Prepare aliquots of the digoxin-free serum pool.

    • Spike one set of aliquots with the cross-reactant at various concentrations. The concentrations should span a clinically and pharmacologically relevant range.

    • Prepare a control set of aliquots from the same serum pool, spiking with the same volume of the diluent used for the cross-reactant stock solution.

  • Assay Performance:

    • Analyze the prepared samples using the digoxin immunoassay according to the manufacturer's instructions.

    • Each sample should be run in replicate (e.g., n=3) to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the apparent digoxin concentration in the cross-reactant-spiked samples from the assay's standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of Cross-Reactant) x 100

    This calculation should be performed for each concentration of the cross-reactant tested, and the average cross-reactivity can be reported.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides exert their therapeutic and toxic effects primarily by inhibiting the Na+/K+-ATPase pump in the cell membrane of cardiac myocytes.[5][6] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.

CardiacGlycosidePathway cluster_cell Cardiac Myocyte cluster_extra Extracellular Space CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces gradient Ca_in Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca_in->SR Increased uptake and release NCX->Ca_in Decreases Ca2+ efflux Contraction Increased Contraction SR->Contraction CrossReactivityWorkflow start Start prep_serum Prepare Digoxin-Free Human Serum Pool start->prep_serum spike_cross_reactant Spike Serum with Cross-Reactant at Various Concentrations prep_serum->spike_cross_reactant prep_control Prepare Control Serum (Spike with Diluent) prep_serum->prep_control run_assay Analyze Samples with Digoxin Immunoassay spike_cross_reactant->run_assay prep_control->run_assay get_apparent_conc Determine Apparent Digoxin Concentration run_assay->get_apparent_conc calculate_cr Calculate % Cross-Reactivity get_apparent_conc->calculate_cr end End calculate_cr->end CompetitiveImmunoassay cluster_assay Competitive Immunoassay cluster_reactants Reactants cluster_binding Binding Competition cluster_result Result Digoxin Digoxin (Analyte) Binding_Site Binding Site Binding Site Digoxin->Binding_Site:f0 Binds Labeled_Digoxin Labeled Digoxin (Tracer) Labeled_Digoxin->Binding_Site:f0 Competes Cross_Reactant Cross-Reactant Cross_Reactant->Binding_Site:f1 Interferes & Competes Antibody Anti-Digoxin Antibody Signal Signal Measured Binding_Site->Signal Generates Falsely_Elevated Falsely Elevated Digoxin Reading Signal->Falsely_Elevated Leads to

References

Comparative Analysis of Digoxin and Ouabain on Ion Transport: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Digoxin and Ouabain on ion transport, supported by experimental data. Both Digoxin and Ouabain are cardiac glycosides that inhibit the Na+/K+-ATPase, a critical transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. However, subtle structural differences between these two compounds lead to significant variations in their binding affinities, isoform selectivity, and downstream signaling effects, ultimately influencing their pharmacological profiles.

Quantitative Analysis of Na+/K+-ATPase Inhibition

The primary mechanism of action for both Digoxin and Ouabain is the inhibition of Na+/K+-ATPase. However, their potency and selectivity for different isoforms of the enzyme's α-subunit vary. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity (Kd) of Digoxin and Ouabain for Na+/K+-ATPase α-Subunit Isoforms
Compound Isoform Kd (nM) Reference
Digoxinα12.8 ± 2[1]
α2Lower affinity for α1+K+ vs α2+K+[2]
α3Lower affinity for α1+K+ vs α3+K+[2]
Ouabainα11.1 ± 1[1]
α2Higher affinity for α1 and α3 than α2 (in the absence of K+)[2]
α3Equal affinity for α1 and α3 (in the absence of K+)[2]
Table 2: Inhibitory Potency (IC50/Ki) of Digoxin and Ouabain on Na+/K+-ATPase Activity
Compound Parameter Value (µM) Reference
DigoxinKi1.95 ± 0.15[3]
OuabainKi0.9 ± 0.05[3]
DigoxinED50 (inotropic effect)24[4]
OuabainED50 (inotropic effect)23[4]

Differential Signaling Pathways

Beyond direct inhibition of the Na+/K+-ATPase, Digoxin and Ouabain trigger distinct intracellular signaling cascades. Ouabain, in particular, has been shown to activate the c-Src tyrosine kinase, leading to a cascade of downstream effects on intracellular calcium signaling, independent of its ion-pumping inhibition. Digoxin's effects are more traditionally attributed to the rise in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[5]

Digoxin_Signaling Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Myocardial Contractility Ca_in->Contractility

Figure 1: Digoxin's primary signaling pathway.

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds to cSrc c-Src Kinase NaK_ATPase->cSrc Activates Signaling_Cascade Downstream Signaling (e.g., PLC, PKCε) cSrc->Signaling_Cascade Ca_stores Ca2+ Release from Intracellular Stores Signaling_Cascade->Ca_stores Ca_in ↑ Intracellular Ca2+ Ca_stores->Ca_in Contractility ↑ Myocardial Contractility Ca_in->Contractility

Figure 2: Ouabain's dual signaling pathways.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is adapted from methods used to determine the inhibitory effects of cardiac glycosides on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (3 mM)

  • Digoxin and Ouabain solutions of varying concentrations

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add different concentrations of Digoxin or Ouabain to the wells of the microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine total and non-specific ATPase activity, respectively.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate (Pi).

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the non-specific activity from the total activity.

  • Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix (Buffer + Enzyme) B Aliquot into 96-well plate A->B C Add Digoxin/Ouabain (Varying Concentrations) B->C D Add Controls (No inhibitor, Max inhibitor) B->D E Pre-incubate at 37°C C->E D->E F Add ATP to initiate E->F G Incubate at 37°C F->G H Stop Reaction G->H I Add Malachite Green H->I J Measure Absorbance (620nm) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Figure 3: Workflow for Na+/K+-ATPase activity assay.
[3H]-Ouabain Binding Assay

This protocol is a competitive binding assay to determine the affinity of Digoxin for the Na+/K+-ATPase, using radiolabeled Ouabain.

Materials:

  • Membrane preparations containing Na+/K+-ATPase

  • [3H]-Ouabain

  • Unlabeled Digoxin and Ouabain solutions of varying concentrations

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate membrane preparations with a fixed concentration of [3H]-Ouabain and varying concentrations of unlabeled Digoxin (or unlabeled Ouabain for self-displacement).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Ouabain.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [3H]-Ouabain binding against the concentration of the competing ligand (Digoxin) to determine the Ki value.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol utilizes the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to Digoxin and Ouabain.[6][7]

Materials:

  • Cultured cells (e.g., cardiomyocytes, arterial smooth muscle cells)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Digoxin and Ouabain solutions

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340/380 nm)

Procedure:

  • Seed cells on glass coverslips or in a 96-well plate and allow them to adhere.

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in HBS to a final concentration of 2-5 µM Fura-2 AM.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove extracellular dye.

  • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Add Digoxin or Ouabain to the cells and continue recording the fluorescence changes.

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

  • The change in this ratio over time reflects the change in intracellular calcium concentration.

Conclusion

While both Digoxin and Ouabain are potent inhibitors of the Na+/K+-ATPase, they exhibit distinct pharmacodynamic profiles. Ouabain demonstrates a more complex signaling mechanism involving the activation of c-Src, which may contribute to its different therapeutic and toxicological effects compared to Digoxin.[5] Digoxin's actions are more directly coupled to the consequences of Na+/K+-ATPase inhibition on intracellular sodium and calcium homeostasis.[8] These differences in isoform selectivity and signaling pathway activation are crucial considerations for researchers and clinicians in the development and application of cardiac glycoside-based therapies. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of these important compounds on ion transport and cellular function.

References

Digoxin's Double-Edged Sword: A Comparative Analysis of its Anti-Proliferative Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data highlights the potent anti-proliferative effects of the cardiac glycoside Digoxin across a spectrum of cancer cell lines. This guide synthesizes key findings on its efficacy, delineates the underlying molecular mechanisms, and provides detailed experimental protocols for researchers investigating novel cancer therapeutics.

Digoxin, a drug traditionally used to treat heart conditions, has emerged as a promising candidate for cancer therapy due to its demonstrated ability to inhibit cancer cell growth.[1][2] Extensive in vitro studies have validated its anti-proliferative effects against various cancer types, including non-small cell lung, breast, ovarian, and Burkitt's lymphoma.[3][4][5][6] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on several critical signaling pathways that govern cell proliferation, survival, and metastasis.

Comparative Efficacy of Digoxin: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Digoxin in various cancer cell lines as reported in multiple studies. This data provides a comparative baseline for evaluating the sensitivity of different cancer types to Digoxin treatment.

Cancer TypeCell LineIC50 (µM)Reference
Non-Small Cell Lung CancerA5490.25[5]
Non-Small Cell Lung CancerH19750.5[5]
Non-Small Cell Lung CancerPC91[5]
Non-Small Cell Lung CancerPC9/gef1[5]
Non-Small Cell Lung CancerH32555[5]
Ovarian CancerSKOV-30.25[3]
Breast CancerMCF-70.06[4]
Breast CancerMDA-MB-2310.08[4]
Breast CancerZR-75-10.17[4]
Breast CancerBT4740.23[4]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

Digoxin's anti-cancer activity is attributed to its modulation of several key signaling pathways crucial for tumor progression.

1. PI3K/Akt/mTOR Pathway: Digoxin has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, mTOR, and p70S6K.[7][8] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation, survival, and metastasis.[7] By suppressing this pathway, Digoxin can effectively halt cancer cell growth.

2. Src-Related Signaling Pathways: Digoxin significantly suppresses the activity and protein expression of Src, a non-receptor tyrosine kinase that is a key player in cancer progression.[9][10] This inhibition, in turn, affects downstream signaling molecules including EGFR and STAT3, leading to reduced proliferation, migration, and invasion of cancer cells.[9][10]

3. HIF-1α Synthesis: Under hypoxic conditions common in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes tumor growth and angiogenesis. Digoxin has been identified as a potent inhibitor of HIF-1α synthesis, thereby blocking the adaptive response of cancer cells to hypoxia.[11][12]

The following diagrams illustrate the experimental workflow for assessing the anti-proliferative effects of Digoxin and the signaling pathways it modulates.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-Proliferative Assays cluster_data Data Analysis start Cancer Cell Lines treatment Treat with Digoxin (various concentrations) start->treatment viability MTT Assay (Cell Viability) treatment->viability colony Colony Formation Assay (Clonogenic Survival) treatment->colony apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->apoptosis cell_cycle Flow Cytometry (PI Staining for Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for assessing Digoxin's anti-proliferative effects.

signaling_pathways cluster_digoxin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus digoxin Digoxin na_k_atpase Na+/K+-ATPase digoxin->na_k_atpase Inhibits src Src digoxin->src Inhibits hif1a HIF-1α Synthesis digoxin->hif1a Inhibits pi3k PI3K src->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Decreased Proliferation, Survival & Metastasis mtor->proliferation Promotes hif1a->proliferation Promotes

Signaling pathways modulated by Digoxin in cancer cells.

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following are detailed protocols for key in vitro assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Digoxin in culture medium. Replace the medium in each well with 100 µL of the Digoxin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Digoxin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells) into 6-well plates.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Digoxin.

  • Incubation: Incubate the plates for 10-14 days, changing the medium with the respective Digoxin concentrations every 3-4 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically those with >50 cells).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Digoxin for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[1][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with Digoxin as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

The collective evidence strongly supports the anti-proliferative effects of Digoxin in a variety of cancer cell lines. Its ability to modulate critical signaling pathways like PI3K/Akt and Src, as well as inhibit HIF-1α, underscores its potential as a repurposed anti-cancer agent. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of oncology and drug development to further explore the therapeutic utility of Digoxin and its derivatives. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective cancer treatments.

References

A Comparative Analysis of Digoxin and Beta-Blockers for Ventricular Rate Control in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the management of atrial fibrillation, achieving adequate control of the ventricular rate remains a cornerstone of therapy. While both digoxin and beta-blockers are established agents for this purpose, their distinct mechanisms of action and varying efficacy and safety profiles necessitate a deeper understanding, particularly at the preclinical research level. This guide provides a comparative overview of digoxin and beta-blockers, focusing on their performance in research models, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Digoxin, a cardiac glycoside, primarily exerts its effect on ventricular rate through two main mechanisms. It directly inhibits the sodium-potassium ATPase pump (Na+/K+ ATPase) in cardiac myocytes, leading to an increase in intracellular sodium.[1][2] This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in increased intracellular calcium concentration and enhanced cardiac contractility.[1][2][3] Concurrently, and central to its rate-controlling effect, digoxin increases vagal tone to the heart, a parasympathomimetic action that slows conduction through the atrioventricular (AV) node.[1][3][4] This vagotonic effect increases the refractory period of the AV node, thereby limiting the number of atrial impulses that reach the ventricles.[4]

Beta-blockers, on the other hand, function by antagonizing the effects of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors.[5][6] In the heart, beta-1 receptors are predominant.[5][7][8] Blockade of these receptors inhibits the downstream signaling cascade involving G-proteins and adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[7][8] This results in reduced protein kinase A (PKA) activity, which normally phosphorylates calcium channels to increase calcium entry into the cell. The ultimate effects are a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed conduction through the AV node (negative dromotropy).[7][8]

cluster_digoxin Digoxin Signaling Pathway cluster_betablocker Beta-Blocker Signaling Pathway Digoxin Digoxin NaK_ATPase NaK_ATPase Digoxin->NaK_ATPase Inhibits Vagal_Nerve Vagal_Nerve Digoxin->Vagal_Nerve Stimulates Inc_Na Inc_Na NaK_ATPase->Inc_Na Leads to NaCa_Exchanger NaCa_Exchanger Inc_Na->NaCa_Exchanger Reduces activity of Inc_Ca Inc_Ca NaCa_Exchanger->Inc_Ca Leads to Inc_Contractility Inc_Contractility Inc_Ca->Inc_Contractility Increases AV_Node_Conduction AV_Node_Conduction Vagal_Nerve->AV_Node_Conduction Slows Beta_Blocker Beta_Blocker Beta_Receptor Beta_Receptor Beta_Blocker->Beta_Receptor Blocks G_Protein G_Protein Beta_Receptor->G_Protein Inhibits activation of Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits activation of Dec_cAMP Dec_cAMP Adenylyl_Cyclase->Dec_cAMP Leads to Dec_PKA Dec_PKA Dec_cAMP->Dec_PKA Leads to Dec_Ca Dec_Ca Dec_PKA->Dec_Ca Leads to AV_Node_Conduction_BB AV_Node_Conduction_BB Dec_PKA->AV_Node_Conduction_BB Slows AV Node Conduction Dec_HR_Contractility Dec_HR_Contractility Dec_Ca->Dec_HR_Contractility Decreases

Figure 1: Signaling pathways of Digoxin and Beta-Blockers.

Comparative Efficacy in Research Models: A Data-Driven Overview

Preclinical studies in various animal models of atrial fibrillation have provided valuable insights into the comparative efficacy of digoxin and beta-blockers for ventricular rate control. These studies allow for the investigation of drug effects under controlled physiological conditions.

ParameterDigoxinBeta-Blocker (e.g., Metoprolol)Research ModelKey Findings
Ventricular Rate Reduction (at rest) Significant reductionSignificant reductionCanine model of pacing-induced atrial fibrillationBoth agents effectively reduce resting ventricular rate.
Ventricular Rate Reduction (during exercise/sympathetic stimulation) Less effectiveMore effectivePorcine model of atrial fibrillation with simulated exerciseBeta-blockers demonstrate superior rate control during periods of high sympathetic tone.[4]
Time to Onset of Rate Control (intravenous administration) Slower onsetFaster onsetRabbit model of acetylcholine-induced atrial fibrillationBeta-blockers typically achieve target heart rate more rapidly.
Effect on AV Nodal Refractoriness Increases effective refractory periodIncreases effective refractory periodLangendorff-perfused rabbit heartBoth drugs prolong the AV nodal refractory period, contributing to rate control.
Adverse Hemodynamic Effects Potential for increased contractilityPotential for decreased contractility and blood pressureRat model of heart failure with concurrent atrial fibrillationThe choice of agent may depend on the underlying cardiac function.

Experimental Protocols: Methodologies for Preclinical Comparison

To ensure reproducibility and accurate interpretation of findings, detailed experimental protocols are crucial. Below is a generalized workflow for comparing digoxin and a beta-blocker in a canine model of atrial fibrillation.

G start Start: Select Canine Model induction Induce Atrial Fibrillation (e.g., rapid atrial pacing) start->induction baseline Record Baseline Hemodynamics (ECG, BP, Ventricular Rate) induction->baseline randomization Randomize into Treatment Groups baseline->randomization digoxin_group Group 1: Administer Digoxin (IV infusion) randomization->digoxin_group Digoxin betablocker_group Group 2: Administer Beta-Blocker (e.g., Metoprolol, IV infusion) randomization->betablocker_group Beta-Blocker control_group Group 3: Administer Saline (Control) randomization->control_group Control monitoring Continuous Hemodynamic Monitoring (Record Ventricular Rate, BP, ECG intervals) digoxin_group->monitoring betablocker_group->monitoring control_group->monitoring stimulation Introduce Sympathetic Stimulation (e.g., Isoproterenol infusion or treadmill exercise) monitoring->stimulation monitoring_stim Monitor Hemodynamic Response to Stimulation stimulation->monitoring_stim data_analysis Data Analysis: Compare rate control, onset of action, adverse effects monitoring_stim->data_analysis end End of Experiment data_analysis->end

Figure 2: Experimental workflow for comparing rate control agents.

Detailed Methodology:

  • Animal Model: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to implant epicardial pacing leads on the right atrium.

  • Induction of Atrial Fibrillation: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated and maintained for several weeks to induce sustained atrial fibrillation and associated cardiac remodeling.

  • Baseline Measurements: Prior to drug administration, baseline ventricular rate, arterial blood pressure, and electrocardiogram (ECG) parameters are recorded for a defined period.

  • Drug Administration: Animals are randomized to receive either intravenous digoxin (e.g., loading dose followed by maintenance infusion), a beta-blocker such as metoprolol (e.g., bolus followed by infusion), or a saline placebo. Doses are calculated based on body weight to achieve clinically relevant plasma concentrations.

  • Monitoring: Continuous monitoring of the ventricular rate, ECG, and blood pressure is performed throughout the experiment.

  • Sympathetic Stimulation: To assess rate control during increased sympathetic tone, a controlled infusion of isoproterenol is administered, or a standardized exercise protocol on a treadmill is performed.

  • Data Analysis: The primary endpoint is the change in ventricular rate from baseline. Secondary endpoints include the time to achieve a target heart rate, changes in blood pressure, and the incidence of adverse events such as excessive bradycardia or arrhythmias. Statistical comparisons are made between the treatment groups.

Summary and Future Directions

Preclinical research models provide a critical platform for dissecting the comparative pharmacology of digoxin and beta-blockers. The data consistently demonstrate that while both are effective at controlling resting ventricular rate, beta-blockers offer superior control during periods of high sympathetic drive.[4] Digoxin's unique inotropic properties may be advantageous in certain heart failure contexts, though this requires careful consideration of its narrower therapeutic index.

Future research in this area should focus on head-to-head comparisons in models that more closely mimic specific patient populations, such as those with heart failure with preserved ejection fraction or in the context of specific co-morbidities. Additionally, novel research models, including induced pluripotent stem cell-derived cardiomyocytes, may offer new avenues for high-throughput screening and mechanistic studies of these and other rate-controlling agents. The detailed understanding gained from such preclinical investigations is paramount for the continued development of safer and more effective therapies for atrial fibrillation.

References

Head-to-Head Comparison of Digoxin and Digitoxin Toxicity In Vitro: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the toxicity profiles of two closely related cardiac glycosides: Digoxin and Digitoxin. Supported by experimental data, this document outlines detailed methodologies for key toxicity assays and visualizes the underlying molecular mechanisms and experimental workflows.

The in vitro toxicity of Digoxin and Digitoxin, while both primarily acting through the inhibition of the Na+/K+-ATPase pump, exhibits notable differences in potency and cellular effects.[1][2][3][4][5][6][7][8] This guide synthesizes data from multiple studies to present a comparative analysis of their cytotoxic profiles.

Quantitative Toxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of compounds. The following table summarizes the IC50 values for Digoxin and Digitoxin in various cancer cell lines, as determined by MTT assays. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.

Cell LineCancer TypeDigoxin IC50Digitoxin IC50Source
SKOV-3Ovarian Cancer2.5 x 10⁻⁷ M4.0 x 10⁻⁷ M[9]
K-562Leukemia28.2 nM6.4 nM[8]
MCF-7Breast Adenocarcinoma~10-fold higher than normal plasma concentrationsWithin or below normal plasma concentrations (3-33 nM)[8]
TK-10Renal AdenocarcinomaNot Available3-33 nM[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the cytotoxicity of Digoxin and Digitoxin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Digoxin or Digitoxin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage or lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[7][12]

Protocol:

  • Experimental Setup: Follow the same cell plating and compound treatment steps as described for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and the tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm. A reference wavelength (e.g., 680 nm) can be used for background correction.[7]

  • Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic cells, as it can only enter cells with a compromised membrane.[1][3]

Protocol:

  • Cell Treatment: Treat cells with Digoxin or Digitoxin to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.[2]

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[2]

Visualizations

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

cluster_membrane Cell Membrane Na+/K+ Pump Na+/K+ Pump Increased [Na+]i Increased [Na+]i Na+/K+ Pump->Increased [Na+]i blocks Na+ efflux Digoxin/Digitoxin Digoxin/Digitoxin Inhibition Inhibition Digoxin/Digitoxin->Inhibition Inhibition->Na+/K+ Pump Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Na+]i->Na+/Ca2+ Exchanger alters gradient Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i promotes Ca2+ influx Apoptosis Apoptosis Increased [Ca2+]i->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Signaling pathway of Digoxin and Digitoxin-induced cytotoxicity.

cluster_assays Toxicity Assays start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Digoxin/Digitoxin (various concentrations) seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh apop Annexin V Assay (Apoptosis) incubate->apop analyze Data Analysis (e.g., IC50 calculation) mtt->analyze ldh->analyze apop->analyze compare Compare Toxicity Profiles analyze->compare end End: Conclusion compare->end

Caption: Experimental workflow for in vitro toxicity comparison.

References

A Head-to-Head Battle for Precision: LC-MS/MS versus Immunoassay for Accurate Digoxin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical task of digoxin quantification, the choice between Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and immunoassay is a pivotal one. This guide provides an objective comparison of the two methods, supported by experimental data, to inform the selection of the most appropriate technique for specific research and clinical needs.

Digoxin, a cardiac glycoside with a narrow therapeutic window, requires precise monitoring to ensure efficacy while avoiding toxicity.[1][2] While immunoassays have traditionally been the workhorse for this purpose, the advent of LC-MS/MS has introduced a powerful alternative, offering significant advantages in specificity and accuracy.[3][4] This guide delves into a detailed comparison of these two methodologies, examining their performance based on key analytical parameters.

Performance Characteristics: A Data-Driven Comparison

The superiority of LC-MS/MS in terms of specificity is a recurring theme in comparative studies. Immunoassays are susceptible to cross-reactivity with digoxin metabolites and endogenous digoxin-like immunoreactive substances (DLIS), which can lead to an overestimation of digoxin levels.[3][4][5] This is particularly critical in specific patient populations, such as those with renal or liver impairment, where metabolites may accumulate.[5][6]

In contrast, LC-MS/MS distinguishes digoxin from interfering substances based on the unique mass-to-charge ratio of the molecule and its fragments, providing a more accurate and reliable measurement.[3][7] A study comparing a newly developed UPLC-MS/MS method with a clinical immunoassay found a relevant negative bias of the UPLC-MS/MS method versus the immunoassay, suggesting an overestimation by the immunoassay due to cross-reaction events.[3][4]

The following tables summarize the quantitative performance data for both methods as reported in various studies.

Table 1: Performance Characteristics of LC-MS/MS for Digoxin Quantification

ParameterReported ValueSource
Lower Limit of Quantification (LLOQ)0.08 ng/mL (0.1 nmol/L)[8]
0.1 ng/mL[9][10]
0.05 ng/mL[1]
0.25 ng/mL[4]
0.2 ng/mL[11]
Linearity Range0.4 - 4 ng/mL (0.5 - 5 nmol/L)[8]
0.1 - 10 ng/mL[9]
0.05 - 1.5 ng/mL[1]
0.25 - 5 ng/mL[4]
0.2 - 6.4 ng/mL[11]
Intra-day Precision (%CV)8.3 - 10.8%[8]
< 12%[9][10]
< 8.8%[11]
Inter-day Precision (%CV)8.7 - 14.2%[8]
< 12%[9][10]
< 8.8%[11]
Accuracy (Bias)-17.3 to 11.5%[8]
-9.1 to 10.7%[9][10]
-6.0 to 10.1%[11]

Table 2: Performance Characteristics of Immunoassay for Digoxin Quantification

ParameterReported Value/ObservationSource
Interference
Cross-reactivity with digitoxinCan lead to false positives.[8]
Bidirectional interferencePositive interference at low digoxin levels and negative at high levels.[12][13]
Endogenous digoxin-like immunoreactive factors (DLIF)Significant interference observed in patients with kidney or liver failure, and in newborns.[5][6][14]
Metabolite Cross-reactivityVaries between different immunoassay platforms.[5][6]
Agreement with LC-MS/MS
OverestimationImmunoassays tend to report higher digoxin concentrations compared to LC-MS/MS.[3][4]

Experimental Protocols: A Step-by-Step Look

LC-MS/MS Workflow

The LC-MS/MS method for digoxin quantification typically involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Processing start Patient Sample (Serum/Plasma) extraction Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether or ethyl acetate/heptane/dichloromethane) start->extraction Add internal standard (e.g., digoxin-d3) centrifugation Centrifugation extraction->centrifugation precipitation Protein Precipitation (e.g., with acetonitrile) precipitation->centrifugation reconstitution Reconstitution in Mobile Phase centrifugation->reconstitution lc Liquid Chromatography (LC) (e.g., C18 column) reconstitution->lc Injection msms Tandem Mass Spectrometry (MS/MS) (Positive ESI, MRM mode) lc->msms Separation quantification Quantification (Peak area ratio to internal standard) msms->quantification result Accurate Digoxin Concentration quantification->result Immunoassay_Workflow cluster_assay Assay Procedure cluster_result Result Interpretation start Patient Sample (Serum/Plasma) reagents Add Labeled Digoxin (Tracer) & Anti-Digoxin Antibody start->reagents incubation Incubation reagents->incubation separation Separation of Bound and Free Labeled Digoxin (in heterogeneous assays) incubation->separation detection Signal Detection (e.g., fluorescence, chemiluminescence, radioactivity) separation->detection calculation Signal is Inversely Proportional to Digoxin Concentration detection->calculation result Digoxin Concentration calculation->result

References

Reproducibility of Digoxin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of Digoxin's performance across various laboratory settings, focusing on its therapeutic and biological activities. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to offer a clear perspective on the factors influencing the consistency of Digoxin's effects.

Digoxin, a cardiac glycoside derived from the foxglove plant, has been a cornerstone in the treatment of heart failure and atrial fibrillation for decades.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, ultimately enhancing myocardial contractility (positive inotropic effect).[2] However, the narrow therapeutic index of Digoxin necessitates a thorough understanding of the reproducibility of its effects to ensure both efficacy and safety in clinical and research applications.

This guide delves into the variability observed in the measurement of Digoxin's effects across different laboratory settings, examining key parameters such as immunoassay accuracy, inhibition of its primary target, cytotoxic effects, and its hallmark inotropic action.

I. Variability in Digoxin Immunoassays

The accurate determination of Digoxin concentration in biological samples is crucial for therapeutic drug monitoring and research. However, significant variability has been observed between different commercial immunoassay kits used in various laboratories. This variability can stem from differences in antibody specificity, assay methodology, and susceptibility to interfering substances.

A study comparing two different digoxin immunoassays (a Cedia DRI Digoxin Assay and a DGNA Digoxin Assay) on 36 patient plasma samples found that in 39% of the samples, the digoxin concentrations were discordant to a degree that would have led to different clinical dosage adjustments. The presence of digoxin-like immunoreactive substances (DLIS) is a potential cause for these discrepancies. Such discordant results highlight the challenge in achieving reproducible digoxin measurements across different laboratory settings.

ParameterLaboratory/Assay 1 (DGNA)Laboratory/Assay 2 (DRI)Key Findings
Discordant Results Produced higher results in 24 out of 36 samplesProduced higher results in 9 out of 36 samples39% of samples showed clinically significant discordance.
**Correlation with Equation-Based Estimate (r²) **0.2500.210Considerable scatter, indicating poor correlation with a standardized estimation method.

Table 1: Comparison of Two Commercial Digoxin Immunoassays. This table summarizes the findings of a study comparing the performance of two different digoxin immunoassay kits on patient plasma samples. The data reveals significant discordance between the assays, emphasizing the challenge of reproducibility in digoxin concentration measurement.

II. Reproducibility of Na+/K+-ATPase Inhibition

The primary molecular target of Digoxin is the Na+/K+-ATPase enzyme. The reproducibility of Digoxin's inhibitory effect on this enzyme is fundamental to its therapeutic action. However, studies have revealed variability in the measured inhibitory constants (Ki) across different laboratories and enzyme sources.

One study highlighted a significant discrepancy in the reported Ki values for Digoxin's inhibition of human kidney Na+/K+-ATPase. While earlier studies reported Ki values around 250-280 nM, a more recent study found a Ki of 3.2 µM (3200 nM), a more than 10-fold difference. This variability can be attributed to differences in enzyme preparation (crude vs. purified, natural vs. recombinant) and assay conditions. The same study, however, found comparable Ki values for Digoxin against purified human and pig kidney enzymes, suggesting that with standardized protocols and materials, reproducibility can be improved.

Enzyme SourceReported Ki (Digoxin) - Lab 1Reported Ki (Digoxin) - Lab 2Reported Ki (Digoxin) - Lab 3Key Findings
Human Kidney Na+/K+-ATPase 250 nM280 nM3.2 µMOver 10-fold variation in reported Ki values across different studies, likely due to differences in experimental protocols and enzyme preparations.
Pig Kidney Na+/K+-ATPase --1.95 µMProvides a comparative value for a commonly used model organism.

Table 2: Variability in the Inhibitory Constant (Ki) of Digoxin against Na+/K+-ATPase. This table showcases the range of reported Ki values for Digoxin's inhibition of Na+/K+-ATPase from different studies. The significant variation underscores the importance of standardized experimental conditions for achieving reproducible results.

III. Reproducibility of Cytotoxic Effects

Beyond its cardiotonic effects, Digoxin has been investigated for its potential as an anti-cancer agent due to its ability to induce cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and its reproducibility is essential for evaluating therapeutic potential.

The cytotoxic effects of Digoxin have been demonstrated across a range of human cancer cell lines. While not direct inter-laboratory comparisons, the reported IC50 values from different studies provide an insight into the variability of this biological effect. This variability can be influenced by the specific cell line, culture conditions, and the assay used to measure cell viability.

Cell LineIC50 of Digoxin (µM) - Study 1IC50 of Digoxin (µM) - Study 2
A549 (Non-small cell lung cancer) 0.10-
H1299 (Non-small cell lung cancer) 0.12-
HT-29 (Colon cancer) 0.1 - 0.3-
MDA-MB-231 (Breast cancer) 0.1 - 0.3-
OVCAR3 (Ovarian cancer) 0.1 - 0.3-
MDA-MB-435 (Melanoma) 0.1 - 0.3-

Table 3: Cytotoxic Effects (IC50) of Digoxin on Various Human Cancer Cell Lines. This table presents the reported IC50 values for Digoxin against several cancer cell lines from different studies. The data illustrates the range of concentrations at which Digoxin exerts cytotoxic effects, highlighting the cell-type-dependent nature of this activity.

IV. Variability in Inotropic Effects

The positive inotropic effect, or the increased force of myocardial contraction, is the primary therapeutic benefit of Digoxin in heart failure. The reproducibility of this effect is critical for its clinical application. While direct inter-laboratory studies on the inotropic effects of Digoxin are scarce, data from various experimental models demonstrate the inherent variability of this physiological response.

Studies on isolated cardiac muscle preparations from different species, as well as in vivo studies in animals and humans, show a range of responses to Digoxin. This variability can be attributed to species-specific differences in Na+/K+-ATPase isoforms, experimental conditions (e.g., temperature, pacing frequency), and the presence of other interacting factors. For instance, a nontoxic dose of digoxin that produced a 20% increase in left ventricular dP/dt in dogs resulted in a 25% reduction in Rb+ active transport (a measure of Na+/K+-ATPase activity). At the onset of toxicity, a 53% increase in dP/dt was associated with a 60% reduction in Rb+ transport.

Experimental ModelDigoxin ConcentrationInotropic Effect (Increase in Contractility)Key Findings
Dog (in vivo) Nontoxic dose20% increase in LV dP/dtDemonstrates a quantifiable inotropic response at a therapeutic dose.
Dog (in vivo) Toxic dose53% increase in LV dP/dtHighlights the dose-dependent nature of the inotropic effect and its relation to toxicity.
Human Isolated Ventricular Muscle 0.1 - 1 µMConcentration-dependent increaseShows a direct positive inotropic effect on human cardiac tissue.
Guinea-Pig Papillary Muscle Not specifiedSimilar to human tissueProvides a comparative animal model for inotropic studies.

Table 4: Inotropic Effects of Digoxin in Various Experimental Models. This table summarizes the positive inotropic effects of Digoxin observed in different experimental settings. The data illustrates the consistent qualitative effect of increased contractility, but also suggests that the magnitude of the response can vary depending on the model and conditions.

V. Experimental Protocols

To facilitate the reproduction of the findings presented in this guide, detailed methodologies for key experiments are provided below.

A. Digoxin Immunoassay
  • Principle: Competitive binding immunoassay. Unlabeled Digoxin in the patient sample competes with a labeled Digoxin conjugate for a limited number of binding sites on a specific anti-Digoxin antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of Digoxin in the sample.

  • Sample Type: Serum or plasma.

  • Instrumentation: Automated immunoassay analyzer (e.g., Cedia DRI, DGNA).

  • Procedure (General):

    • Patient sample, anti-Digoxin antibody, and labeled Digoxin conjugate are combined.

    • The mixture is incubated to allow for competitive binding.

    • The bound and free fractions of the labeled conjugate are separated.

    • The amount of signal from the bound fraction is measured (e.g., absorbance, fluorescence).

    • The Digoxin concentration in the sample is determined by comparing the signal to a standard curve.

  • Key Considerations: The choice of antibody and label, as well as the separation method, can vary between kits and influence results. The presence of DLIS can cross-react with the antibody, leading to inaccurate measurements.

B. Na+/K+-ATPase Inhibition Assay
  • Principle: Measurement of the enzymatic activity of Na+/K+-ATPase in the presence and absence of Digoxin. The activity is typically determined by measuring the rate of ATP hydrolysis, often by quantifying the release of inorganic phosphate (Pi).

  • Enzyme Source: Purified Na+/K+-ATPase from a specific tissue (e.g., kidney, heart) or recombinant enzyme.

  • Procedure:

    • Prepare a reaction mixture containing buffer, MgCl2, KCl, NaCl, and ATP.

    • Add the Na+/K+-ATPase enzyme preparation.

    • Add varying concentrations of Digoxin.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of Pi produced using a colorimetric method (e.g., malachite green assay).

    • Calculate the percent inhibition of enzyme activity at each Digoxin concentration and determine the Ki value.

  • Key Considerations: The purity of the enzyme preparation, the concentrations of ions (especially K+), and the assay temperature can significantly affect the results.

C. Cell Viability (MTT) Assay for Cytotoxicity
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Cell Lines: Various human cancer cell lines (e.g., A549, H1299, HT-29).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of Digoxin concentrations for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • Key Considerations: Cell seeding density, incubation time with Digoxin and MTT, and the choice of solubilizing agent can all influence the outcome of the assay.

D. Inotropic Effect on Isolated Cardiac Muscle
  • Principle: Measurement of the contractile force of an isolated cardiac muscle preparation (e.g., papillary muscle, trabeculae) in response to Digoxin.

  • Tissue Source: Animal (e.g., guinea pig, rabbit, ferret) or human cardiac tissue.

  • Procedure:

    • Dissect a suitable cardiac muscle preparation and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

    • Attach one end of the muscle to a force transducer to record isometric contractions.

    • Electrically stimulate the muscle at a fixed frequency.

    • Allow the preparation to equilibrate and establish a stable baseline contractile force.

    • Add Digoxin to the organ bath in a cumulative or non-cumulative manner.

    • Record the changes in contractile force (e.g., peak developed tension, rate of force development) at each concentration.

  • Key Considerations: The species and region of the heart from which the muscle is taken, the composition of the physiological solution (especially ion concentrations), the stimulation frequency, and the temperature are critical parameters that affect the inotropic response.

VI. Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte cluster_ions Ion Movement Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca²⁺ Exchanger NaK_ATPase->Na_Ca_Exchanger Increased intracellular Na⁺ Na_out Na⁺ out NaK_ATPase->Na_out Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Na_Ca_Exchanger->Sarcoplasmic_Reticulum Increased intracellular Ca²⁺ Ca_out Ca²⁺ out Na_Ca_Exchanger->Ca_out Myofilaments Myofilaments Sarcoplasmic_Reticulum->Myofilaments Ca²⁺ release Ca_in Ca²⁺ in Sarcoplasmic_Reticulum->Ca_in Inotropy Positive Inotropic Effect Myofilaments->Inotropy Increased Contraction K_in K⁺ in K_in->NaK_ATPase Na_in Na⁺ in Na_in->Na_Ca_Exchanger

Caption: Digoxin's primary signaling pathway in cardiac myocytes.

Experimental_Workflow_Inotropic_Effect start Start prep Isolate Cardiac Muscle (e.g., Papillary Muscle) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate and Establish Baseline mount->equilibrate add_digoxin Add Digoxin (Cumulative Concentrations) equilibrate->add_digoxin record Record Contractile Force add_digoxin->record analyze Analyze Data (Dose-Response Curve) record->analyze end End analyze->end

Caption: Experimental workflow for assessing the inotropic effect of Digoxin.

References

Validating On-Target Effects of Cardiac Glycosides: A Comparative Guide to Using Digoxin-Specific Fab Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of cardiac glycosides, unequivocally demonstrating that the observed biological effects are a direct consequence of their interaction with the intended target—the Na+/K+-ATPase—is paramount. Digoxin-specific Fab fragments (DigiFab® or Digibind®) offer a highly specific tool for this purpose. This guide provides a comprehensive comparison of using DigiFab against other on-target validation methods, supported by experimental data and detailed protocols.

Unveiling the On-Target Action: The Role of Digoxin-Specific Fab Fragments

Digoxin-specific Fab fragments are affinity-purified antibody fragments derived from sheep immunized with a digoxin derivative.[1] Their primary clinical use is as an antidote for life-threatening digoxin toxicity.[2] In a research setting, their high specificity and affinity for digoxin and structurally similar cardiac glycosides can be leveraged to validate on-target effects. By sequestering the cardiac glycoside, DigiFab effectively reverses its binding to the Na+/K+-ATPase, thereby abrogating any downstream cellular consequences.[3] A return to the baseline state upon administration of DigiFab provides strong evidence that the initial observed effect was indeed mediated by the cardiac glycoside's interaction with its target.

Comparative Analysis of On-Target Validation Methods

Researchers have several methods at their disposal to confirm that the effects of a cardiac glycoside are mediated by its intended target. The choice of method depends on the experimental system, the specific question being addressed, and available resources.

Method Principle Advantages Limitations
Digoxin-Specific Fab Fragments Sequesters the cardiac glycoside, preventing it from binding to the Na+/K+-ATPase. Reversal of the biological effect upon Fab fragment administration confirms on-target activity.High specificity for digoxin and related cardiac glycosides.[1] Can be used in both in vitro and in vivo models.[4] Provides a direct causal link between the drug and its target.Primarily effective for digoxin and closely related cardiac glycosides with cross-reactivity.[5] Can be costly for extensive research use. The large size of the Fab fragment may limit its use in certain cellular compartments.
Biochemical Na+/K+-ATPase Activity Assays Directly measures the enzymatic activity of purified or partially purified Na+/K+-ATPase in the presence and absence of the cardiac glycoside.Provides a direct measure of target engagement and inhibition.[6] Can be used to determine the IC50 of the compound. Allows for the study of enzyme kinetics.[7]Requires isolation and purification of the enzyme, which can be technically challenging and may alter its native conformation.[8] May not fully recapitulate the cellular environment, leading to discrepancies between biochemical and cellular assay results.[9]
Cellular Assays with Genetically Modified Cells Utilizes cell lines with genetically modified Na+/K+-ATPase subunits (e.g., knockdown, knockout, or expression of resistant isoforms) to assess the compound's effect.Provides strong genetic evidence for on-target activity. Can dissect the role of specific Na+/K+-ATPase isoforms.[10]Developing and validating genetically modified cell lines can be time-consuming. Compensatory mechanisms may arise in genetically modified cells, potentially confounding the results.
Competitive Binding Assays Measures the ability of the test compound to displace a radiolabeled or fluorescently tagged cardiac glycoside (e.g., [3H]-ouabain) from the Na+/K+-ATPase.Allows for the determination of the binding affinity (Ki) of the compound for the target. High-throughput screening compatible.Requires the use of labeled ligands and specialized equipment for detection. Does not directly measure the functional consequence of binding.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DigiFab and the properties of cardiac glycosides.

Table 1: Digoxin-Specific Fab Fragment Characteristics and Efficacy

Parameter Value Reference
Binding Affinity (Digoxin) High affinity (10^9 to 10^10 L/mol)
Binding Capacity 1 vial (40 mg) binds approx. 0.5 mg of digoxin[11]
Time to Onset of Action (in vivo) Improvement in signs of toxicity within 30-60 minutes[12]
Reversal of Digoxin-induced Na+/K+ ATPase inhibition (in vitro) Dose-dependent, maximal effect at stoichiometric ratio[13]
Half-life of Digoxin-induced contraction decay after Fab (human myocardium) 52 minutes[14]

Table 2: Comparative IC50 Values of Digoxin

Experimental System IC50 Reference
Rat Brain Microsomes (high affinity site) 2.5 x 10^-8 M[13]
Rat Brain Microsomes (low affinity site) 1.3 x 10^-4 M[13]
Human Kidney Na+/K+-ATPase ~1.95 µM[6]

Experimental Protocols

Using Digoxin-Specific Fab Fragments for On-Target Validation in vitro

This protocol describes the use of DigiFab to reverse the effects of digoxin in a cell-based assay.

Materials:

  • Cultured cells of interest

  • Digoxin stock solution

  • DigiFab (reconstituted according to manufacturer's instructions)[15]

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., for measuring cell viability, signaling pathway activation, or gene expression)

  • Appropriate controls (e.g., vehicle control, inactive antibody control)

Procedure:

  • Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and grow overnight.

  • Digoxin Treatment: Treat the cells with the desired concentration of digoxin or vehicle control. The concentration and incubation time should be optimized based on the specific cell type and the expected biological response.

  • DigiFab Reversal:

    • For reversal experiments, add a stoichiometric or slight molar excess of DigiFab to the digoxin-treated wells. A common starting point is a 1.5-fold molar excess of Fab fragments to digoxin.[14]

    • Incubate for a sufficient period to allow for the sequestration of digoxin and the reversal of its effects. This time can range from 30 minutes to several hours, depending on the specific endpoint being measured.[14]

  • Endpoint Measurement: Perform the specific assay to measure the biological response of interest (e.g., cytotoxicity, apoptosis, protein phosphorylation, gene expression).

  • Data Analysis: Compare the results from the digoxin-treated cells, the digoxin plus DigiFab-treated cells, and the control groups. A significant reversal of the digoxin-induced effect by DigiFab indicates on-target activity.

Using Digoxin-Specific Fab Fragments for On-Target Validation in vivo

This protocol provides a general framework for using DigiFab in animal models to validate the on-target effects of digoxin.

Materials:

  • Animal model (e.g., mice, rats)

  • Digoxin solution for injection

  • DigiFab solution for injection (prepared according to manufacturer's guidelines)[15]

  • Vehicle control

  • Appropriate equipment for drug administration (e.g., syringes, infusion pumps) and monitoring (e.g., ECG, blood pressure monitor)

Procedure:

  • Animal Acclimation and Baseline Measurements: Allow animals to acclimate to the experimental conditions. Obtain baseline measurements of the physiological parameters of interest (e.g., cardiac function, blood pressure).

  • Digoxin Administration: Administer digoxin to the animals at a dose known to elicit a measurable biological effect. The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen should be optimized for the specific animal model and research question.

  • Monitoring of Digoxin Effects: Continuously or intermittently monitor the animals for the expected physiological changes induced by digoxin.

  • DigiFab Administration: Once a stable digoxin-induced effect is observed, administer a neutralizing dose of DigiFab. The dose can be calculated based on the estimated total body load of digoxin.[11] For acute, known ingestions, the dose in vials can be estimated by dividing the total digoxin body load (mg) by 0.5 mg/vial.[16]

  • Post-DigiFab Monitoring: Continue to monitor the physiological parameters to observe the reversal of the digoxin-induced effects. The time course of reversal should be documented.

  • Data Analysis: Compare the physiological parameters before digoxin administration, after digoxin administration, and after DigiFab administration. A return to baseline or near-baseline levels following DigiFab treatment supports an on-target mechanism of action for digoxin.

Visualizing the Pathways and Workflows

Signaling Pathway of Digoxin and its Reversal by DigiFab

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Digoxin Digoxin DigiFab DigiFab Digoxin->DigiFab Digoxin_DigiFab Sequestration Digoxin->Digoxin_DigiFab NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits DigiFab->Digoxin_DigiFab Digoxin_DigiFab->NaK_ATPase Prevents Inhibition Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Leads to Increased_Ca Increased Intracellular Ca2+ Increased_Na->Increased_Ca Via Na+/Ca2+ Exchanger Cellular_Effects Cellular Effects (e.g., Increased Contractility) Increased_Ca->Cellular_Effects

Caption: Mechanism of digoxin action and its neutralization by DigiFab.

Experimental Workflow for In Vitro On-Target Validation

Start Start: Plate Cells Treat_Digoxin Treat with Digoxin (or vehicle) Start->Treat_Digoxin Incubate Incubate Treat_Digoxin->Incubate Split Incubate->Split Add_DigiFab Add DigiFab (or control Ab) Split->Add_DigiFab Reversal Measure_Endpoint Measure Biological Endpoint Split->Measure_Endpoint No Reversal Incubate_Reversal Incubate for Reversal Add_DigiFab->Incubate_Reversal Incubate_Reversal->Measure_Endpoint Analyze Analyze Data: Compare Treatments Measure_Endpoint->Analyze

Caption: In vitro workflow for validating on-target effects using DigiFab.

Logical Relationship in On-Target Validation

Hypothesis Hypothesis: Observed effect is due to Na+/K+-ATPase inhibition Experiment Experiment: Treat with Digoxin Hypothesis->Experiment Observation Observation: Biological Effect 'X' is observed Experiment->Observation Intervention Intervention: Add DigiFab Observation->Intervention Outcome Outcome: Effect 'X' is reversed Intervention->Outcome Alternative Alternative Outcome: Effect 'X' is not reversed Intervention->Alternative Conclusion Conclusion: Effect 'X' is on-target Outcome->Conclusion Alternative_Conclusion Conclusion: Effect 'X' is off-target or indirect Alternative->Alternative_Conclusion

Caption: Logic diagram for on-target validation with DigiFab.

Conclusion

The use of Digoxin-specific Fab fragments provides a robust and highly specific method for validating the on-target effects of digoxin and related cardiac glycosides. While alternative methods each have their merits, the ability of DigiFab to directly and rapidly reverse a biological effect in both in vitro and in vivo settings offers compelling evidence of a drug's mechanism of action. For researchers in drug discovery and development, incorporating DigiFab into their validation workflow can significantly strengthen the evidence for on-target engagement and provide greater confidence in their findings.

References

Comparative Efficacy of Digoxin Across Preclinical Heart Failure Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Digoxin's efficacy across various preclinical models of heart failure, designed for researchers, scientists, and professionals in drug development. The following sections detail Digoxin's performance in pressure overload, volume overload, and cardiotoxicity-induced heart failure models, presenting available quantitative data, experimental methodologies, and key signaling pathways.

Executive Summary

Digoxin, a cardiac glycoside with a long history in the treatment of heart failure, exerts its primary therapeutic effect through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This guide synthesizes findings from preclinical studies to offer a comparative perspective on its efficacy, which appears to be highly dependent on the underlying pathophysiology of the heart failure model. Notably, while Digoxin has shown some potential benefits in specific contexts, its efficacy is not uniform. In models of volume overload, its utility is questionable, and in doxorubicin-induced cardiotoxicity, evidence suggests it may even be detrimental. Data on its effects in pressure overload and post-myocardial infarction models in animals remain limited in the publicly available literature.

Digoxin's Mechanism of Action: A Signaling Pathway Overview

Digoxin's principal mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cardiac myocyte cell membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels. This rise in intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[1][2] Additionally, Digoxin exhibits neurohormonal effects, including improved baroreceptor sensitivity and a reduction in sympathetic nervous system activation.[3]

Digoxin_Mechanism cluster_cell Cardiomyocyte Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Maintains Na+ gradient for Ca_intracellular Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_intracellular Reduces Ca2+ efflux, leading to Contractility Increased Myocardial Contractility Ca_intracellular->Contractility

Caption: Digoxin's primary signaling pathway in cardiomyocytes.

Comparative Efficacy Data

Table 1: Digoxin in Volume Overload Heart Failure (Aortocaval Fistula Model)

SpeciesKey ParametersControl/Placebo Group (mean ± SD/SEM)Digoxin-treated Group (mean ± SD/SEM)Outcome/Conclusion
DogLV End-Diastolic Pressure (mmHg)16 ± 3No significant changeDigoxin did not show a favorable effect on LV hemodynamics in this model.[1]
DogLV dP/dtmax (mmHg/sec)3288 ± 266No significant changeDigoxin did not improve contractility in this model.[1]
RatLV End-Diastolic Dimension (mm)Data not specifiedNo significant effectDigoxin did not prevent progressive ventricular remodeling.[4]
RatFractional Shortening (%)Data not specifiedNo significant effectDigoxin did not improve cardiac function in vivo in this model.[4]

Table 2: Digoxin in Doxorubicin-Induced Cardiotoxicity

SpeciesKey ParametersDoxorubicin Only GroupDoxorubicin + Digoxin GroupOutcome/Conclusion
RabbitMortality0%50%Digoxin increased mortality in this model.[5]
RabbitMyocardial Hydroxyproline (µg/mg)LowerSignificantly higher (p < 0.05)Digoxin increased myocardial fibrosis.[5]
RabbitMyocardial Technetium-99m Pyrophosphate UptakeLowerSignificantly higher (p < 0.05)Digoxin increased myocardial cellular damage.[5]

Table 3: Digoxin in a Normotensive Rat Model (Not a Heart Failure Model)

SpeciesKey ParametersControl GroupDigoxin-treated Group (30 µg/kg/day for 75 days)Outcome/Conclusion
RatEjection Fraction (%)No significant differenceNo significant differenceLong-term Digoxin did not affect cardiac function in healthy, exercising rats.[6]
RatHeart Rate (bpm)No significant differenceNo significant difference[6]
RatLV Weight / Body Weight RatioLowerSignificantly higher (p<0.002)Digoxin promoted cardiac hypertrophy without affecting function.[6]
RatCardiomyocyte Area (µm²)LowerSignificantly higher (p<0.000002)[6]

Note: Data for pressure overload (transverse aortic constriction) and post-myocardial infarction animal models treated with Digoxin were not sufficiently available in the reviewed literature to be included in these tables.

Detailed Experimental Protocols

This section outlines the methodologies for key experimental models and the administration of Digoxin as cited in this guide.

1. Volume Overload Model: Aortocaval Fistula in Rats

  • Objective: To induce chronic volume overload leading to heart failure.

  • Procedure:

    • Anesthetize the rat (e.g., with ketamine and xylazine).

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

    • Carefully dissect the vessels caudal to the renal arteries.

    • Create a fistula between the aorta and vena cava using a needle (e.g., 18-gauge).

    • Close the abdominal wall and skin.

  • Confirmation of Heart Failure: Development of heart failure is typically confirmed by echocardiography, measuring parameters like left ventricular end-diastolic dimension and fractional shortening over several weeks.[4]

  • Digoxin Administration: In the cited study, Digoxin was administered via subcutaneously implanted osmotic pumps to ensure continuous delivery.[4]

2. Doxorubicin-Induced Cardiotoxicity Model in Rabbits

  • Objective: To induce cardiomyopathy through the administration of the chemotherapeutic agent doxorubicin.

  • Procedure:

    • Administer doxorubicin intravenously at a specified dose and schedule to induce cardiac damage.[5]

    • In the comparative group, administer Digoxin concurrently with doxorubicin. The dosage and administration route for Digoxin should be clearly defined (e.g., daily intramuscular injections).[5]

  • Assessment of Cardiotoxicity:

    • Histopathology: Grade myocardial lesions using light microscopy.[5]

    • Fibrosis Quantification: Measure myocardial hydroxyproline content.[5]

    • Cellular Damage: Assess myocardial uptake of technetium-99m pyrophosphate.[5]

3. Digoxin Administration via Oral Gavage in Rodents

  • Objective: To administer a precise oral dose of Digoxin.

  • Procedure:

    • Weigh the animal to calculate the correct dosing volume. The volume should generally not exceed 1% of the body weight (e.g., 0.2 ml for a 20-gram mouse).[3]

    • Select an appropriately sized gavage needle with a ball-tipped end to prevent esophageal injury.[2]

    • Measure the needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[3]

    • Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus.[3]

    • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[3]

    • Administer the Digoxin solution slowly.[3]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating Digoxin in a heart failure model and the logical relationship of its effects based on the preclinical evidence.

Experimental_Workflow Animal_Model Induce Heart Failure Model (e.g., TAC, Aortocaval Fistula, Doxorubicin) Baseline_Eval Baseline Evaluation (Echocardiography, Hemodynamics) Animal_Model->Baseline_Eval Randomization Randomization Baseline_Eval->Randomization Treatment_Group Digoxin Treatment Group Randomization->Treatment_Group Control_Group Placebo/Vehicle Control Group Randomization->Control_Group Treatment_Period Treatment Period (Specified duration and dosage) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Follow_up_Eval Follow-up Evaluations (Echocardiography, Hemodynamics) Treatment_Period->Follow_up_Eval Terminal_Analysis Terminal Analysis (Histopathology, Molecular Analysis) Follow_up_Eval->Terminal_Analysis Data_Analysis Data Analysis and Comparison Terminal_Analysis->Data_Analysis Logical_Relationship Digoxin Digoxin Administration Volume_Overload Volume Overload Model (Aortocaval Fistula) Digoxin->Volume_Overload Doxorubicin Doxorubicin-Induced Cardiomyopathy Digoxin->Doxorubicin Pressure_Overload Pressure Overload Model (TAC) Digoxin->Pressure_Overload Post_MI Post-Myocardial Infarction Model Digoxin->Post_MI Ineffective Ineffective / No Benefit (Hemodynamics, Remodeling) Volume_Overload->Ineffective Detrimental Potentially Detrimental (Increased Damage, Mortality) Doxorubicin->Detrimental Limited_Data Limited Preclinical Data Available Pressure_Overload->Limited_Data Post_MI->Limited_Data

References

Digoxin's Binding Affinity for Na+/K+ ATPase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of digoxin's binding specificity to the different isoforms of the Na+/K+ ATPase α-subunit. Understanding these isoform-specific interactions is critical for elucidating the therapeutic and toxic effects of digoxin and for the development of more selective cardiac glycosides. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the experimental workflow and associated signaling pathways.

Quantitative Comparison of Digoxin Binding Affinity

Digoxin exhibits a moderate but significant selectivity for the α2 and α3 isoforms of the Na+/K+ ATPase over the α1 isoform. This selectivity is influenced by the presence of potassium ions, which antagonize digoxin binding to varying degrees across the isoforms. The following table summarizes the dissociation constants (KD) and inhibitory constants (Ki) from studies using purified human Na+/K+ ATPase isoforms expressed in Pichia pastoris and other tissue preparations.

IsoformKD (nM) aKi (nM) bKi (μM) c
α1β1 > α2β1, α3β1≤ α3β1 < α2β12.1 - 3.2
α2β1 Lower than α1β1Lowest-
α3β1 Lower than α1β1Higher than α2β1-

a Dissociation constants (KD) determined by [3H]-ouabain displacement assays on purified human isoforms. A higher KD value indicates lower binding affinity. Data suggests digoxin has a higher affinity for α2 and α3 isoforms compared to α1[1][2]. b Inhibitory constants (Ki) from Na,K-ATPase activity assays on purified human isoforms. The order of potency for inhibition is α2 < α3 ≤ α1[1]. c Inhibitory constants (Ki) from Na+/K+-ATPase activity assays on human kidney preparations, which are rich in the α1 isoform[3].

Studies on porcine cerebral cortex, which contains both high- and low-affinity digoxin binding sites, have attributed the high-affinity binding to the α3 isoform and the low-affinity binding to the α1 isoform[4]. The sugar moiety of digoxin is crucial for this isoform selectivity, as the aglycone, digoxigenin, shows no significant difference in binding affinity among the isoforms[1].

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental approaches: radioligand binding assays and enzyme activity inhibition assays.

Expression and Purification of Human Na+/K+ ATPase Isoforms

A robust method for studying isoform-specific binding involves the expression of individual human αβ isoform complexes in a system lacking endogenous Na+/K+ ATPase, such as the yeast Pichia pastoris.

Methodology:

  • Expression: Human α1, α2, and α3 subunits, along with the β1 subunit, are co-expressed in Pichia pastoris.

  • Solubilization: The expressed isoform complexes are solubilized from the yeast membranes using a detergent solution (e.g., C12E8).

  • Purification: The solubilized isoforms are purified using affinity chromatography, for example, with BD-Talon beads.

  • Storage: The purified protein complexes are stored at -80°C in a solution containing cryoprotectants like glycerol[1].

[3H]-Ouabain Displacement Binding Assay

This competitive binding assay is used to determine the dissociation constant (KD) of digoxin for each isoform.

Methodology:

  • Incubation: Purified isoform complexes are incubated with a fixed concentration of radiolabeled [3H]-ouabain and varying concentrations of unlabeled digoxin.

  • Equilibrium: The binding reaction is allowed to reach equilibrium.

  • Separation: The bound and free radioligand are separated, often by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [3H]-ouabain is quantified by liquid scintillation counting.

  • Data Analysis: The data are fitted to a competitive binding equation to calculate the KD for digoxin[2].

Na,K-ATPase Activity Inhibition Assay

This assay measures the ability of digoxin to inhibit the enzymatic activity of the Na+/K+ ATPase and is used to determine the inhibitory constant (Ki).

Methodology:

  • Reaction Setup: The purified enzyme is added to a reaction medium containing NaCl, KCl, MgCl2, and a buffer (e.g., histidine) at a specific pH and temperature[1].

  • Inhibitor Addition: Varying concentrations of digoxin are added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Inorganic Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method.

  • Data Analysis: The inhibition data are plotted as a function of digoxin concentration, and the IC50 (concentration required for 50% inhibition) is determined. The Ki is then calculated from the IC50 value[1].

Visualizations

Experimental Workflow for Assessing Digoxin Specificity

experimental_workflow cluster_expression Isoform Expression & Purification cluster_assays Binding & Activity Assays cluster_data Data Analysis cluster_output Results pichia Pichia pastoris Expression solubilization Membrane Solubilization pichia->solubilization purification Affinity Chromatography solubilization->purification binding_assay [3H]-Ouabain Displacement Assay purification->binding_assay Purified Isoforms activity_assay Na,K-ATPase Activity Inhibition Assay purification->activity_assay Purified Isoforms kd_calc KD Calculation binding_assay->kd_calc ki_calc Ki Calculation activity_assay->ki_calc specificity Isoform Binding Specificity kd_calc->specificity ki_calc->specificity

Caption: Workflow for determining digoxin's binding specificity to Na+/K+ ATPase isoforms.

Signaling Pathways Activated by Digoxin Binding

Binding of digoxin to the Na+/K+ ATPase not only inhibits its ion-pumping function but also activates intracellular signaling cascades. This signaling function is independent of changes in intracellular ion concentrations[5][6].

signaling_pathway digoxin Digoxin nka Na+/K+ ATPase (α subunit) digoxin->nka Binds src Src Kinase nka->src Activates ros Reactive Oxygen Species (ROS) nka->ros egfr EGFR src->egfr Transactivates ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus pi3k PI3K ros->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb nfkb->nucleus gene_expression Gene Expression (Growth, Proliferation) nucleus->gene_expression

Caption: Digoxin-induced signaling through the Na+/K+ ATPase.

References

Digoxin vs. Digitoxin: A Comparative Analysis of Renal Clearance and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of the pharmacokinetic profiles of cardiac glycosides like digoxin and digitoxin is paramount. While both drugs have been historically used in the management of heart failure and certain arrhythmias, their distinct differences in renal clearance and half-life significantly impact their clinical application, dosing regimens, and potential for toxicity. This guide provides a detailed comparison of these two drugs, supported by experimental data and methodologies.

Quantitative Pharmacokinetic Parameters

The key pharmacokinetic differences between digoxin and digitoxin are summarized in the table below. These values highlight the contrasting routes of elimination and the subsequent impact on the drugs' persistence in the body.

ParameterDigoxinDigitoxinReference
Elimination Half-Life 36-48 hours (in normal renal function)7-8 days[1][2][3][4]
Half-Life in Anuric Patients 3.5-5 daysMinimally affected[3][5][6]
Primary Route of Elimination Renal (primarily unchanged)Hepatic[2][7]
Renal Excretion (% of dose) ~70%~8% (unchanged)[1]
Protein Binding 20-30%90-97%[3][8]
Metabolism Minimal (~13% in healthy individuals)Extensive hepatic metabolism[1][2]

Experimental Protocols

The determination of the pharmacokinetic parameters for digoxin and digitoxin relies on robust experimental designs. A representative methodology for a single-dose intravenous study is outlined below.

Protocol: Single-Dose Intravenous Pharmacokinetic Study

Objective: To determine the elimination half-life and clearance of digoxin and digitoxin following a single intravenous dose in healthy volunteers.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers with no history of cardiac, renal, or hepatic disease is recruited. Informed consent is obtained from all participants.

  • Drug Administration: A single, fixed dose of either digoxin or digitoxin is administered intravenously over a specified period.

  • Blood Sampling: Venous blood samples are collected at predetermined time points post-administration. For digoxin, sampling might occur at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. For digitoxin, due to its longer half-life, sampling would extend over a longer period, for instance, at 0, 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Drug Concentration Analysis: Plasma concentrations of digoxin or digitoxin are quantified using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters, including:

    • Area Under the Curve (AUC): Calculated using the trapezoidal rule.

    • Clearance (CL): Determined by dividing the dose by the AUC.

    • Volume of Distribution (Vd): Calculated from the dose, AUC, and elimination rate constant.

    • Elimination Half-Life (t½): Calculated as 0.693 divided by the elimination rate constant.

  • Statistical Analysis: Mean and standard deviation are calculated for each pharmacokinetic parameter across the study population.

Visualization of Pharmacokinetic Pathways

The following diagrams illustrate the distinct metabolic and excretion pathways of digoxin and digitoxin.

Digoxin_Pathway cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_elimination Elimination Oral Digoxin Oral Digoxin Free Digoxin Free Digoxin Oral Digoxin->Free Digoxin ~75% Bioavailability Protein-Bound Digoxin Protein-Bound Digoxin Free Digoxin->Protein-Bound Digoxin 20-30% Bound Kidney Kidney Free Digoxin->Kidney Primary Route Liver Liver Free Digoxin->Liver Minor Route Urine (Unchanged) Urine (Unchanged) Kidney->Urine (Unchanged) ~70% of dose Metabolites Metabolites Liver->Metabolites

Caption: Pharmacokinetic pathway of Digoxin.

Digitoxin_Pathway cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_elimination Elimination Oral Digitoxin Oral Digitoxin Free Digitoxin Free Digitoxin Oral Digitoxin->Free Digitoxin >95% Bioavailability Protein-Bound Digitoxin Protein-Bound Digitoxin Free Digitoxin->Protein-Bound Digitoxin 90-97% Bound Liver Liver Free Digitoxin->Liver Primary Route Kidney Kidney Free Digitoxin->Kidney Minor Route Metabolites Metabolites Liver->Metabolites Urine (Unchanged) Urine (Unchanged) Kidney->Urine (Unchanged) ~8% of dose Bile/Feces Bile/Feces Metabolites->Bile/Feces

Caption: Pharmacokinetic pathway of Digitoxin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a cardiac glycoside.

Experimental_Workflow Study Design Study Design Subject Screening & Recruitment Subject Screening & Recruitment Study Design->Subject Screening & Recruitment Drug Administration (IV) Drug Administration (IV) Subject Screening & Recruitment->Drug Administration (IV) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Sample Analysis (RIA/LC-MS) Sample Analysis (RIA/LC-MS) Plasma Separation & Storage->Sample Analysis (RIA/LC-MS) Data Analysis Data Analysis Sample Analysis (RIA/LC-MS)->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Parameter Calculation (t½, CL) Parameter Calculation (t½, CL) Pharmacokinetic Modeling->Parameter Calculation (t½, CL) Report Generation Report Generation Parameter Calculation (t½, CL)->Report Generation

Caption: Pharmacokinetic study workflow.

Conclusion

The fundamental differences in the renal clearance and half-life between digoxin and digitoxin are critical determinants of their therapeutic use. Digoxin's reliance on renal excretion makes it a drug that requires careful dose adjustments in patients with impaired kidney function.[1][3] In contrast, digitoxin's primary hepatic elimination and longer half-life offer an alternative, though its prolonged presence in the body necessitates caution to avoid accumulation and potential toxicity.[2][5] For drug development professionals, these contrasting profiles underscore the importance of thorough pharmacokinetic characterization in optimizing drug safety and efficacy.

References

Safety Operating Guide

Proper Disposal of Lanicor (12b-Hydroxydigitoxin): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Lanicor within a research environment, ensuring the safety of personnel and environmental protection.

This compound, with the active ingredient 12b-Hydroxydigitoxin, is a potent compound that requires meticulous disposal procedures to mitigate risks to human health and the environment. This guide provides detailed, step-by-step instructions for its safe disposal in a laboratory setting, adhering to established safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as a highly toxic substance. It is fatal if swallowed or inhaled and causes serious eye irritation.[1] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal methods to prevent environmental contamination.[1]

Hazard StatementClassificationPrecautionary Measures
H300: Fatal if swallowed Acute Toxicity, Oral (Category 2)Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2][3]
H330: Fatal if inhaled Acute Toxicity, Inhalation (Category 2)Use only outdoors or in a well-ventilated area. Wear respiratory protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H372: Causes damage to organs through prolonged or repeated exposure Specific Target Organ Toxicity, Repeated Exposure (Category 1)Do not breathe dust/fume/gas/mist/vapors/spray.[2]
H400: Very toxic to aquatic life Hazardous to the Aquatic Environment, Acute Hazard (Category 1)Avoid release to the environment.[1]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound in a laboratory setting involves chemical incineration. This method ensures the complete destruction of the hazardous compound.

  • Preparation :

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear.[4]

    • Conduct the procedure in a well-ventilated area or under a chemical fume hood.[1][2]

  • Solubilization :

    • Dissolve or mix the this compound material with a combustible solvent.[1][5] The choice of solvent should be appropriate for incineration.

  • Incineration :

    • Burn the resulting solution in a chemical incinerator equipped with an afterburner and an exhaust air system.[1][5] This ensures complete combustion and scrubbing of any potentially harmful gases.

  • Container Disposal :

    • Rinse the empty material container thoroughly before disposal, recycling, or reuse.[4] The rinsate should also be treated as hazardous waste and incinerated.

    • Scratch out all personal or identifying information on the prescription label of empty medicine bottles or packaging before disposal.[6][7]

  • Spill Management :

    • In case of a spill, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[8]

    • Place the collected material in a suitable, closed container for disposal according to local regulations.[1][8]

    • Thoroughly clean the contaminated area and ensure adequate ventilation.[1]

Alternative Disposal Methods (Not Recommended for Laboratories)

For household disposal of pharmaceuticals, the FDA and EPA provide guidelines that are not suitable for the large quantities or concentrations found in a laboratory. These methods include mixing the drug with an unappealing substance like cat litter or used coffee grounds and placing it in the household trash.[6][7][9][10] Flushing down the toilet is generally not recommended unless specifically stated on the FDA's "flush list," due to the potential for water contamination.[7][9][10][11]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

Lanicor_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_cleanup Post-Disposal cluster_spill Spill Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Dissolve this compound in a Combustible Solvent A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Incinerate in a Chemical Incinerator with Afterburner and Scrubber C->D E Rinse Empty Container D->E F Dispose of Rinsate as Hazardous Waste E->F G Dispose of Decontaminated Container E->G H Contain Spill with Inert Absorbent Material I Collect and Place in Sealed Container for Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Lanicor (Digoxin)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Lanicor, a potent cardiac glycoside whose active ingredient is Digoxin. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The handling of this compound requires stringent adherence to PPE protocols to prevent accidental exposure, which can be fatal. Engineering controls, such as the use of a certified chemical fume hood or a glove box, should be the primary means of exposure control. PPE should be used as a secondary level of protection.

Recommended PPE for Handling this compound (Digoxin)
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Digoxin is a potent compound, and double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove. Nitrile gloves offer good resistance to a variety of chemicals.
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes or aerosols of this compound solutions or powder, which can cause serious eye irritation.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form outside of a containment system or when there is a risk of aerosolization.Digoxin is fatal if inhaled. A respirator will prevent the inhalation of airborne particles.
Skin and Body Protection A disposable gown or a lab coat worn over personal clothing. Full-length pants and closed-toe shoes are mandatory.Prevents contamination of skin and personal clothing.

Quantitative Safety Data

Representative Glove Permeation Data (Based on General Potent Compound Testing)
Glove MaterialThickness (mil)Breakthrough Time (minutes)Permeation Rate (µg/cm²/min)
Nitrile4> 240< 0.01
Nitrile8> 480< 0.01
Latex5VariableVariable

Note: Breakthrough times can be significantly affected by factors such as glove thickness, temperature, and movement. It is recommended to consult the glove manufacturer's specific chemical resistance data.

Acute Toxicity Data for Digoxin
Test AnimalRoute of AdministrationLD50 (mg/kg)
RatOral28.27
MouseOral17.78
Rat (Newborn)Subcutaneous5.0 ± 0.2
Rat (Adult)Subcutaneous30.0 ± 1.9

Experimental Protocols

Determination of Acute Toxicity (LD50) in Rodents (Adapted from literature)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of Digoxin in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animals:

  • Use healthy, young adult rats or mice of a single sex and strain.

  • Acclimate animals to the laboratory environment for at least one week prior to the experiment.

2. Dose Preparation:

  • Prepare a stock solution of Digoxin in a suitable vehicle (e.g., sterile water or saline).

  • Prepare serial dilutions of the stock solution to achieve the desired dose levels.

3. Administration:

  • Administer a single dose of the prepared Digoxin solution to each animal via the desired route (e.g., oral gavage or subcutaneous injection).

  • Include a control group that receives only the vehicle.

4. Observation:

  • Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.

  • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Record the time of death for each animal.

5. Data Analysis:

  • Calculate the percentage of mortality at each dose level.

  • Determine the LD50 value using a recognized statistical method, such as probit analysis.

Visualized Workflows and Pathways

Signaling Pathway of Digoxin

Digoxin_Signaling_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump (on myocyte membrane) Digoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ extrusion via Ca_in Increased Intracellular Ca2+ NCX->Ca_in Resulting in Contractility Increased Myocardial Contractility Ca_in->Contractility

Caption: Digoxin inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility.

Laboratory Workflow for Handling this compound

Lanicor_Handling_Workflow start Start: Receive this compound ppe Don Appropriate PPE (Double Nitrile Gloves, Gown, Goggles) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid this compound fume_hood->weighing dissolving Dissolve in Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Waste (See Disposal Plan) decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe end End doff_ppe->end

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Operational and Disposal Plans

Spill Response

In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For a solid spill, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with an inert material and place in a sealed container. Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Segregation: Collect all this compound-contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name (Digoxin).

  • Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.